molecular formula C28H34N4O3S B12369508 MBX3135

MBX3135

Cat. No.: B12369508
M. Wt: 506.7 g/mol
InChI Key: NFJHNJQFJCYWCB-UHFFFAOYSA-N
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Description

MBX3135 is a useful research compound. Its molecular formula is C28H34N4O3S and its molecular weight is 506.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H34N4O3S

Molecular Weight

506.7 g/mol

IUPAC Name

N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide

InChI

InChI=1S/C28H34N4O3S/c1-6-25(33)30-21-9-7-20(8-10-21)11-12-36-27-23(14-29)22-13-28(4,5)34-17-24(22)26(31-27)32-15-18(2)35-19(3)16-32/h6-10,18-19H,1,11-13,15-17H2,2-5H3,(H,30,33)

InChI Key

NFJHNJQFJCYWCB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C(C3=C2COC(C3)(C)C)C#N)SCCC4=CC=C(C=C4)NC(=O)C=C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MBX3135 in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX3135 is a potent, novel pyranopyridine-based small molecule inhibitor of the Resistance-Nodulation-Division (RND) superfamily of efflux pumps in Escherichia coli. Specifically targeting the AcrB transporter, a principal component of the AcrAB-TolC multidrug efflux system, this compound acts as a powerful adjunctive agent, restoring the efficacy of conventional antibiotics against otherwise resistant strains. This technical guide delineates the core mechanism of action of this compound in E. coli, presenting a comprehensive overview of its molecular interactions, quantitative potentiation of antibiotic activity, and detailed protocols for key experimental validation.

Introduction: The Challenge of Multidrug Resistance in E. coli

Multidrug resistance (MDR) in Gram-negative bacteria, particularly E. coli, poses a significant and escalating threat to global public health. A primary driver of this resistance is the overexpression of efflux pumps, which actively extrude a broad spectrum of antibiotics from the bacterial cell, thereby reducing their intracellular concentration to sub-therapeutic levels. The AcrAB-TolC system is the archetypal RND efflux pump in E. coli and a major contributor to its MDR phenotype. Consequently, the development of efflux pump inhibitors (EPIs) that can disable these pumps represents a promising strategy to rejuvenate the clinical utility of existing antibiotic arsenals. This compound has emerged as a highly effective EPI, demonstrating significant potential in preclinical studies.

Core Mechanism of Action: Inhibition of the AcrB Efflux Pump

The primary molecular target of this compound in E. coli is the AcrB protein, the inner membrane transporter component of the AcrAB-TolC efflux pump.[1] AcrB functions as a homotrimer, with each protomer cycling through three distinct conformations—Loose (L), Tight (T), and Open (O)—in a process driven by the proton motive force. This conformational cycling facilitates the binding of substrates in the periplasm and their subsequent extrusion through the TolC outer membrane channel.[1]

This compound exerts its inhibitory effect by binding to a deep hydrophobic pocket within the periplasmic domain of AcrB, often referred to as the "hydrophobic trap."[1] Co-crystal structures of this compound and its close analog, MBX3132, with AcrB have elucidated the precise molecular interactions underpinning its high-affinity binding and potent inhibitory activity.[1]

Key binding interactions include:

  • Hydrophobic Stacking: The pyranopyridine core of this compound engages in extensive π-π stacking interactions with aromatic residues, notably Phenylalanine 628 (F628).[1]

  • Van der Waals Contacts: The phenyl and morpholinyl moieties of the molecule form van der Waals interactions with Phenylalanine 178 (F178) and Phenylalanine 615 (F615).[1]

  • Hydrogen Bonding Network: The acrylamide group of this compound participates in a highly ordered and complex network of hydrogen bonds, mediated by a solvent water molecule. This network involves interactions with the backbone carbonyl oxygen of Alanine 286 (A286) and the side chain of Glutamine 151 (Q151) of AcrB.[2]

  • Bridging Hydrogen Bond: The morpholinyl group also forms a water-mediated hydrogen bond with the side chain of Glutamine 176 (Q176).[2]

By binding tightly within this pocket, this compound is hypothesized to sterically hinder the binding of antibiotic substrates and/or lock the AcrB trimer in an inflexible conformation, thereby inhibiting the functional rotation necessary for drug efflux.[3]

Quantitative Data on the Potentiation of Antibiotic Activity

This compound demonstrates a significant potentiation of the antibacterial activity of various antibiotics that are substrates of the AcrAB-TolC pump. This effect is quantified by a reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of this compound.

Antibiotic Fold Reduction in MIC with this compound Reference
Ciprofloxacin≥4[4]
Levofloxacin≥4[5]
Piperacillin≥4[5]

This compound is a second-generation pyranopyridine EPI, exhibiting markedly improved potency compared to its predecessor, MBX2319.

Compound Relative Potency (vs. MBX2319) Minimum Potentiating Concentration (MPC) for Levofloxacin MPC for Piperacillin Reference
MBX23191x3.1 µM3.1 µM[5]
This compound10-20x0.1 µM0.05 µM[2][5]

Experimental Protocols

Checkerboard Assay for Synergy Determination

This assay is used to quantify the synergistic interaction between this compound and a given antibiotic.

Materials:

  • 96-well microtiter plates

  • E. coli strain of interest (e.g., a strain overexpressing AcrAB-TolC)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of the antibiotic and this compound in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of the antibiotic in CAMHB along the x-axis of the 96-well plate.

    • Prepare serial twofold dilutions of this compound in CAMHB along the y-axis of the plate.

  • Plate Inoculation:

    • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include appropriate controls: wells with only the antibiotic, wells with only this compound, a growth control (bacteria in broth), and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic alone and in combination with each concentration of this compound. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC Index (FICI) = FIC of Antibiotic + FIC of this compound

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic effect of this compound in combination with an antibiotic over time.

Materials:

  • Flasks containing CAMHB

  • Log-phase culture of the E. coli strain

  • Stock solutions of the antibiotic and this compound

  • Sterile saline or PBS for serial dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation of Cultures:

    • Set up flasks with the following conditions:

      • Growth control (no compounds)

      • Antibiotic alone (at a clinically relevant concentration, e.g., 1x MIC)

      • This compound alone (at a sub-inhibitory concentration)

      • Antibiotic + this compound

  • Inoculation and Incubation:

    • Inoculate each flask with the log-phase bacterial culture to a starting density of ~10^6 CFU/mL.

    • Incubate the flasks at 37°C with shaking.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate overnight at 37°C.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL against time for each condition. A ≥3-log10 decrease in CFU/mL compared to the initial inoculum is considered bactericidal activity.

Hoechst 33342 Accumulation Assay

This real-time fluorescence assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate, Hoechst 33342.

Materials:

  • E. coli strain of interest and an isogenic ΔacrB mutant

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 stock solution

  • This compound stock solution

  • Glucose solution

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - an uncoupler to de-energize the cells

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Grow bacterial cultures to mid-log phase, then wash and resuspend the cells in PBS.

  • Dye Loading:

    • Incubate the cells with Hoechst 33342 in the presence of CCCP to de-energize the pumps and allow for maximal dye loading.

  • Efflux Initiation:

    • Wash the cells to remove CCCP and extracellular dye.

    • Resuspend the cells in PBS containing glucose to re-energize the efflux pumps.

    • Add this compound at various concentrations to the test wells.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity over time. An effective EPI like this compound will prevent the decrease in fluorescence by inhibiting the efflux of Hoechst 33342.

  • Data Analysis:

    • Compare the rate of fluorescence decrease in the presence of this compound to the untreated control and the ΔacrB mutant (which will show high fluorescence retention).

Visualizations

MBX3135_Mechanism_of_Action cluster_membrane Inner Membrane AcrB {AcrB Trimer | {Loose | Tight | Open}} AcrB:T->AcrB:O Antibiotic Antibiotic Antibiotic->AcrB:T Binding This compound This compound This compound->AcrB:T Inhibition

Caption: Mechanism of this compound action on the AcrB efflux pump.

Checkerboard_Assay_Workflow start Start prep_antibiotic Serial Dilution of Antibiotic (X-axis) start->prep_antibiotic prep_inhibitor Serial Dilution of this compound (Y-axis) start->prep_inhibitor inoculate Inoculate 96-well Plate with E. coli prep_antibiotic->inoculate prep_inhibitor->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FIC Index read_mic->calc_fici interpret Interpret Synergy (FICI ≤ 0.5) calc_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Time_Kill_Assay_Workflow start Start prep_cultures Prepare Cultures: - Control - Antibiotic alone - this compound alone - Combination start->prep_cultures inoculate Inoculate with log-phase E. coli prep_cultures->inoculate incubate Incubate at 37°C with shaking inoculate->incubate sample Sample at time points (0-24h) incubate->sample plate Serial Dilute and Plate sample->plate count Incubate and Count CFUs plate->count plot Plot log10 CFU/mL vs. Time count->plot end End plot->end

Caption: Workflow for the time-kill kinetics assay.

Conclusion

This compound represents a significant advancement in the development of efflux pump inhibitors for combating multidrug resistance in E. coli. Its potent and specific inhibition of the AcrB transporter, underpinned by a well-defined molecular mechanism, leads to a substantial potentiation of the activity of clinically important antibiotics. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation and development of this compound and other next-generation EPIs. Such compounds hold the promise of extending the lifespan of our current antibiotic armamentarium and providing new therapeutic options in the fight against multidrug-resistant bacterial infections.

References

Unraveling the Enigma of MBX-3135: A Search for a Ghost in the Pipeline

Author: BenchChem Technical Support Team. Date: December 2025

Carmel, IN - An in-depth review of publicly available data and corporate disclosures from MBX Biosciences reveals a notable absence of any compound designated as MBX-3135. While the clinical-stage biopharmaceutical company is actively developing a pipeline of novel peptide therapies for endocrine and metabolic disorders, information regarding a therapeutic candidate with the identifier MBX-3135 is not present in their public communications, including press releases, SEC filings, or clinical trial registrations.

MBX Biosciences' current clinical-stage pipeline prominently features three drug candidates:

  • Canvuparatide (MBX-2109): A long-acting parathyroid hormone (PTH) analog in development for the treatment of hypoparathyroidism.

  • Imapextide (MBX-1416): A glucagon-like peptide-2 (GLP-2) analog being investigated for the management of post-bariatric hypoglycemia.

  • MBX-4291: A glucagon-like peptide-1 (GLP-1)/glucose-dependent insulinotropic polypeptide (GIP) receptor co-agonist under investigation for the treatment of obesity.

These candidates are the focus of the company's research and development efforts as detailed in their public statements.[1][2][3][4][5]

It is plausible that MBX-3135 represents an internal, preclinical codename for a compound that has not yet been advanced to a stage of public disclosure. Alternatively, it could be a designation for a project that has been discontinued or has been superseded by other candidates in the company's evolving pipeline.

Without any official mention or data release from MBX Biosciences or affiliated researchers, the specific molecular target, mechanism of action, and intended therapeutic area for MBX-3135 remain unknown to the public. Consequently, the creation of a technical guide, including data tables, experimental protocols, and signaling pathway diagrams as requested, is not feasible at this time due to the lack of available information.

Researchers, scientists, and drug development professionals are advised to monitor official communications from MBX Biosciences for any future disclosures regarding their research and development pipeline, which may or may not include information on previously undisclosed compounds.

References

The Pyranopyridine Class of Efflux Pump Inhibitors: A Technical Guide to Revitalizing Antibiotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, rendering them ineffective. The pyranopyridine class of compounds has emerged as a promising new family of efflux pump inhibitors (EPIs) with the potential to restore the efficacy of existing antibiotics. This technical guide provides an in-depth overview of the pyranopyridine class, focusing on their mechanism of action, structure-activity relationships, key experimental data, and detailed protocols for their evaluation.

Introduction to Pyranopyridine Efflux Pump Inhibitors

Pyranopyridine derivatives are a novel class of small molecules that act as potent inhibitors of the Resistance-Nodulation-Division (RND) superfamily of efflux pumps, which are the primary efflux systems in Gram-negative bacteria responsible for multidrug resistance.[1] The prototypical RND pump is the AcrAB-TolC system in Escherichia coli, and its homologues are found in many clinically significant pathogens, including Pseudomonas aeruginosa and Acinetobacter baumannii.[1] By inhibiting these pumps, pyranopyridines can restore the susceptibility of MDR bacteria to a range of antibiotics.[2]

A leading compound in this class is MBX2319 , which has demonstrated significant potentiation of antibiotics that are substrates of the AcrB efflux pump, including fluoroquinolones and β-lactams.[3][4] Extensive research has focused on the optimization of the pyranopyridine scaffold to improve potency, metabolic stability, and solubility, leading to the development of numerous analogs.[3][5]

Mechanism of Action

The primary target of the pyranopyridine class of EPIs is the AcrB protein, the inner membrane transporter component of the AcrAB-TolC tripartite efflux pump.[1][3] AcrB functions as a homotrimer, with each protomer cycling through three distinct conformations: access (loose), binding (tight), and extrusion (open).[6] This conformational cycling, driven by the proton motive force, is essential for the peristaltic transport of substrates out of the cell.[4]

Pyranopyridine inhibitors, such as MBX2319, bind to a specific site within the periplasmic domain of AcrB known as the "hydrophobic trap" or a phenylalanine-rich cage, which is adjacent to the deep substrate-binding pocket.[1][6] This binding event is thought to inhibit the function of the pump through two potential, non-exclusive mechanisms:

  • Allosteric Inhibition: Binding of the pyranopyridine molecule to the hydrophobic trap may lock the AcrB trimer in an inflexible conformation, thereby preventing the necessary conformational changes required for the transport cycle.[1]

  • Steric Hindrance: A portion of the inhibitor molecule may protrude into the substrate-binding pocket, sterically hindering the binding of antibiotic substrates.[1]

The following diagram illustrates the mechanism of the AcrAB-TolC efflux pump and its inhibition by pyranopyridine compounds.

EffluxPumpMechanism OuterMembrane Outer Membrane Periplasm Periplasm AcrB AcrB (Proton/Drug Antiporter) Periplasm->AcrB InnerMembrane Inner Membrane TolC TolC Antibiotic_out Antibiotic TolC->Antibiotic_out Efflux AcrA AcrA AcrA->TolC AcrB->AcrA Proton_in H+ AcrB->Proton_in Antibiotic_out->Periplasm Enters Periplasm Antibiotic_in Antibiotic Pyranopyridine Pyranopyridine Inhibitor Pyranopyridine->AcrB Inhibits Proton_out H+ Proton_out->AcrB Proton Motive Force

Mechanism of the AcrAB-TolC efflux pump and inhibition by pyranopyridines.

Quantitative Data and Structure-Activity Relationships

The development of pyranopyridine EPIs has been guided by extensive structure-activity relationship (SAR) studies. These studies have systematically modified the pyranopyridine scaffold to identify regions critical for inhibitory activity and to optimize properties such as potency, metabolic stability, and solubility.[3][5] The potency of these inhibitors is often quantified by their ability to decrease the minimum inhibitory concentration (MIC) of an antibiotic. A common metric is the Minimum Potentiation Concentration 4-fold (MPC4), which is the minimum concentration of the inhibitor required to reduce the antibiotic's MIC by at least four-fold.[3]

The following tables summarize the in vitro activity of MBX2319 and several of its analogs against E. coli.

Table 1: In Vitro Potentiation of Levofloxacin (LVX) and Piperacillin (PIP) by Pyranopyridine Analogs [3]

CompoundMPC4 (µM) for LVXMPC4 (µM) for PIP
MBX2319 3.13.1
22d 0.780.78
22e 0.780.78
22f 0.780.39
22i 0.390.39
22k 0.390.39

Table 2: Cytotoxicity and CYP450 3A4 Inhibition of Selected Pyranopyridine Analogs [3]

CompoundHeLa CC50 (µM)CYP450 3A4 Inhibition (%) at 3 µM
MBX2319 >10025
22d >10012
22e >10010
22f >10018
22i 6045
22k >10035

Experimental Protocols

The evaluation of pyranopyridine EPIs involves a series of in vitro assays to determine their potency, mechanism of action, and potential toxicity. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Potentiation Assay (Checkerboard Assay)

This assay is used to determine the synergistic effect of an EPI in combination with an antibiotic.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase (adjusted to 0.5 McFarland standard)

  • EPI stock solution (e.g., in DMSO)

  • Antibiotic stock solution (e.g., in water or DMSO)

Procedure:

  • Preparation of Reagents: Prepare serial two-fold dilutions of the antibiotic and the EPI in CAMHB in separate 96-well plates or tubes.

  • Plate Setup: In a new 96-well plate, add 50 µL of CAMHB to all wells.

  • Add 50 µL of the appropriate antibiotic dilution to each well in a row, creating a concentration gradient along the x-axis.

  • Add 50 µL of the appropriate EPI dilution to each well in a column, creating a concentration gradient along the y-axis. This results in a matrix of antibiotic and EPI concentrations.

  • Inoculation: Inoculate each well with 100 µL of the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (no drug), a sterility control (no bacteria), and controls for the antibiotic and EPI alone.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the antibiotic, alone or in combination with the EPI, that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index can be calculated to quantify synergy.

Hoechst 33342 Accumulation Assay

This fluorescence-based assay measures the real-time accumulation of the fluorescent dye Hoechst 33342, a substrate of the AcrAB-TolC pump, to assess the inhibitory effect of an EPI.

Materials:

  • 96-well black, clear-bottom microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Hoechst 33342 stock solution

  • EPI stock solution

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation: Grow the bacterial culture to mid-log phase, then harvest the cells by centrifugation. Wash and resuspend the cells in buffer to a desired optical density (e.g., OD600 of 0.4).

  • Plate Setup: Add the bacterial suspension to the wells of the microplate.

  • Add different concentrations of the EPI to the respective wells. Include a no-inhibitor control and a control with a known EPI (e.g., CCCP).

  • Equilibration: Equilibrate the plate at 37°C for a few minutes.

  • Assay Initiation: Initiate the assay by adding Hoechst 33342 to all wells to a final concentration of, for example, 1-10 µg/mL.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 350 nm, emission at 461 nm) over time using a microplate reader.

  • Data Analysis: An effective EPI will lead to a higher fluorescence signal compared to the control, indicating increased intracellular accumulation of Hoechst 33342.

The following diagram illustrates a typical experimental workflow for screening and characterizing pyranopyridine EPIs.

ExperimentalWorkflow cluster_screening Primary Screening cluster_characterization Hit Characterization & Lead Optimization HTS High-Throughput Screening (e.g., Antibiotic Synergy) Hit_Identification Hit Identification HTS->Hit_Identification MIC_Potentiation MIC Potentiation Assay (Checkerboard) Hit_Identification->MIC_Potentiation Efflux_Assay Efflux Inhibition Assay (e.g., H33342 Accumulation) MIC_Potentiation->Efflux_Assay Cytotoxicity Cytotoxicity Assay (e.g., HeLa cells) Efflux_Assay->Cytotoxicity ADME In Vitro ADME (e.g., Microsomal Stability, CYP450) Cytotoxicity->ADME SAR Structure-Activity Relationship (SAR) Studies ADME->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Iterative Design Lead_Optimization->SAR

Experimental workflow for the discovery and optimization of pyranopyridine EPIs.

Conclusion and Future Directions

The pyranopyridine class of efflux pump inhibitors represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Their potent activity against the AcrAB-TolC efflux pump and favorable in vitro profiles make them a promising scaffold for further development. Future research will likely focus on optimizing their pharmacokinetic properties for in vivo efficacy and expanding their spectrum of activity to other clinically relevant efflux pumps. The continued development of these inhibitors holds the potential to rejuvenate our existing antibiotic arsenal and provide new therapeutic options for treating challenging bacterial infections.

References

An In-Depth Technical Guide to the Interaction of MBX3135 with the AcrAB-TolC Efflux Pump

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the interaction between the novel efflux pump inhibitor (EPI) MBX3135 and the AcrAB-TolC multidrug efflux pump of Escherichia coli. The content herein is intended to furnish researchers and drug development professionals with detailed data, experimental methodologies, and a mechanistic understanding of this critical interaction in the pursuit of overcoming bacterial multidrug resistance.

Introduction to the AcrAB-TolC Efflux System and the Promise of this compound

The AcrAB-TolC efflux pump is a tripartite protein complex that spans the inner and outer membranes of Gram-negative bacteria, such as E. coli. It plays a pivotal role in conferring multidrug resistance (MDR) by actively extruding a wide array of antibiotics and other toxic compounds from the cell. The complex consists of three components: AcrB, the inner membrane transporter protein responsible for substrate recognition and energy transduction; AcrA, the periplasmic membrane fusion protein that bridges AcrB and TolC; and TolC, the outer membrane channel.

The overexpression of the AcrAB-TolC pump is a major clinical challenge, rendering many conventional antibiotics ineffective. Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance mechanism. By blocking the function of the pump, EPIs can restore the efficacy of existing antibiotics. This compound is a potent pyranopyridine-based EPI that has demonstrated significant promise in inhibiting the AcrAB-TolC pump. This guide delves into the specifics of this interaction.

Quantitative Analysis of this compound Activity

The efficacy of this compound as an AcrAB-TolC inhibitor has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potentiation effects on different antibiotics and its direct impact on pump function.

Table 1: Potentiation of Antibiotic Activity by this compound against E. coli

AntibioticOrganismThis compound Concentration (µM)Fold Decrease in MICReference
CiprofloxacinE. coli AB11570.024 - 0.39Not explicitly stated as fold decrease, but potentiates bactericidal activity[1]
LevofloxacinE. coli0.130-fold more potent than MBX2319[2]
PiperacillinE. coli0.0530-fold more potent than MBX2319[2]

Table 2: Direct Inhibition of AcrAB-TolC Efflux by this compound

AssaySubstrateOrganismThis compound ConcentrationObserved EffectReference
Substrate AccumulationHoechst 33342E. coli AB115712.5 µMSignificantly increased accumulation[3]
Efflux KineticsNitrocefinE. coli10 nMSeverely affected Michaelis-Menten kinetics[3][4]

Mechanistic Insights into the this compound-AcrB Interaction

Structural and computational studies have elucidated the molecular basis for the potent inhibitory activity of this compound.

Binding Site and Mode of Action

X-ray crystallography has revealed that this compound binds to a "hydrophobic trap" within the periplasmic domain of the AcrB subunit[3][5]. This binding site is a deep, phenylalanine-rich pocket that is crucial for substrate recognition and transport. The co-crystal structure of the AcrB periplasmic domain in complex with this compound has been deposited in the Protein Data Bank under the accession code 5ENR [6].

The binding of this compound to this pocket is stabilized by a network of hydrophobic interactions and water-mediated hydrogen bonds[3]. This high-affinity binding is thought to inhibit the pump through two primary mechanisms:

  • Steric Hindrance: this compound physically occupies the substrate-binding pocket, preventing antibiotics from binding and being transported.

  • Inhibition of Conformational Changes: The binding of this compound may lock the AcrB trimer in an inactive conformation, preventing the cyclical conformational changes necessary for the functional rotation of the pump and substrate extrusion.

The following diagram illustrates the proposed mechanism of AcrAB-TolC inhibition by this compound.

cluster_pump AcrAB-TolC Efflux Pump cluster_inhibition Inhibition Mechanism AcrB AcrB (Inner Membrane) AcrA AcrA (Periplasm) AcrB->AcrA interacts with BindingPocket Hydrophobic Trap (on AcrB) TolC TolC (Outer Membrane) AcrA->TolC bridges to Antibiotic Antibiotic Antibiotic->BindingPocket binds to This compound This compound This compound->BindingPocket binds to & blocks Efflux Antibiotic Efflux BindingPocket->Efflux leads to NoEfflux Efflux Blocked BindingPocket->NoEfflux results in

Mechanism of AcrAB-TolC inhibition by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Minimum Inhibitory Concentration (MIC) Assay (Checkerboard Method)

This assay is used to determine the potentiation of antibiotic activity by this compound.

Materials:

  • Bacterial strain (e.g., E. coli AB1157)

  • Mueller-Hinton Broth (MHB)

  • Antibiotic of interest (e.g., ciprofloxacin)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test organism into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Preparation of Reagents:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Plate Setup:

    • In a 96-well plate, perform serial two-fold dilutions of the antibiotic along the x-axis in MHB.

    • Perform serial two-fold dilutions of this compound along the y-axis in MHB.

    • The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, both in the presence and absence of this compound. The fold decrease in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of this compound.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic effect of an antibiotic in combination with this compound over time.

Materials:

  • Bacterial strain

  • MHB

  • Antibiotic

  • This compound

  • Phosphate-buffered saline (PBS)

  • Agar plates

  • Incubator

  • Shaker

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6) and dilute to a starting concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Assay Setup: Prepare flasks or tubes with the following conditions:

    • Growth control (no antibiotic or this compound)

    • Antibiotic alone (at a sub-MIC concentration)

    • This compound alone

    • Antibiotic in combination with this compound

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected samples in PBS and plate onto agar plates. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 decrease in CFU/mL is considered bactericidal activity[7].

Hoechst 33342 (H33342) Accumulation Assay

This fluorescence-based assay measures the intracellular accumulation of the dye H33342, a substrate of the AcrAB-TolC pump, to assess the inhibitory effect of this compound.

Materials:

  • Bacterial strain

  • Luria-Bertani (LB) broth

  • PBS

  • Hoechst 33342

  • This compound

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) (as a positive control for pump inhibition)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Grow an overnight culture of the bacterial strain in LB broth. Inoculate fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6). Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.4.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Bacterial suspension

    • This compound at the desired concentration (e.g., 12.5 µM)

    • CCCP (positive control)

    • Vehicle control (e.g., DMSO)

  • Dye Addition: Add H33342 to all wells to a final concentration of 2.5 µM.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every 1-2 minutes for at least 30 minutes, using an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis: Plot the relative fluorescence units (RFU) against time. An increase in fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of H33342 efflux.

start Start: Mid-log phase bacterial culture prep_cells Harvest, wash, and resuspend cells in PBS start->prep_cells plate_setup Aliquot cells into 96-well plate prep_cells->plate_setup add_compounds Add this compound, CCCP (control), or vehicle plate_setup->add_compounds add_dye Add Hoechst 33342 add_compounds->add_dye measure_fluorescence Measure fluorescence over time in a plate reader add_dye->measure_fluorescence analyze Analyze data: Plot RFU vs. time measure_fluorescence->analyze

Workflow for the Hoechst 33342 accumulation assay.
Nitrocefin Efflux Assay

This assay measures the effect of this compound on the efflux of nitrocefin, a chromogenic cephalosporin, by whole cells.

Materials:

  • E. coli strain overexpressing AcrAB-TolC

  • Modified LB broth

  • 50 mM potassium phosphate buffer (pH 7.0) with 5 mM MgCl2

  • Nitrocefin

  • This compound

  • Spectrophotometer

Procedure:

  • Cell Preparation: Grow the bacterial strain in modified LB broth to an OD600 of 0.65. Harvest the cells, wash twice with potassium phosphate buffer, and resuspend in the same buffer to an OD600 of 0.8.

  • Assay:

    • Equilibrate the cell suspension at 30°C.

    • Add this compound to the desired final concentration (e.g., 10 nM) and incubate for a short period.

    • Initiate the reaction by adding nitrocefin to a final concentration of 50 µM.

  • Measurement: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of nitrocefin hydrolysis. A decrease in the rate in the presence of this compound indicates inhibition of efflux. The data can be used to determine the effect of the inhibitor on the Michaelis-Menten kinetics (Km and Vmax) of the pump.

X-ray Crystallography of AcrB-MBX3135 Complex

The following provides a general overview of the likely steps involved in determining the co-crystal structure. For precise details, refer to the publication associated with PDB ID: 5ENR[6].

Procedure:

  • Protein Expression and Purification: The periplasmic domain of AcrB (AcrBper) is overexpressed in E. coli and purified using affinity and size-exclusion chromatography.

  • Crystallization: AcrBper is crystallized using vapor diffusion methods. This involves mixing the purified protein with a crystallization solution containing a precipitant (e.g., PEG), a buffer, and salts, and allowing the mixture to equilibrate against a reservoir of the crystallization solution.

  • Ligand Soaking: The apo-AcrBper crystals are soaked in a solution containing this compound to allow the inhibitor to diffuse into the crystal and bind to the protein.

  • Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of AcrB as a search model. The model is then refined against the diffraction data to obtain the final structure.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamics of the this compound-AcrB interaction and to calculate binding free energies.

Procedure:

  • System Setup: The crystal structure of the AcrB-MBX3135 complex is used as the starting point. The protein is embedded in a lipid bilayer and solvated with water and ions to mimic a physiological environment.

  • Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between the atoms in the system.

  • Simulation: The system is subjected to energy minimization and equilibration, followed by a production run where the trajectories of all atoms are calculated over time by integrating Newton's equations of motion.

  • Analysis: The simulation trajectories are analyzed to study the stability of the inhibitor binding, conformational changes in the protein, and to calculate binding free energies using methods such as MM/PBSA or free energy perturbation.

start Start: Crystal Structure of AcrB-MBX3135 setup System Setup: Embed in membrane, solvate start->setup force_field Select Force Field (e.g., AMBER) setup->force_field simulation Run MD Simulation: Minimization, Equilibration, Production force_field->simulation analysis Analyze Trajectories: Binding energy, Conformational changes simulation->analysis results Results: Dynamic interaction and stability analysis->results

General workflow for molecular dynamics simulations.

Conclusion and Future Directions

This compound is a highly potent inhibitor of the AcrAB-TolC efflux pump, demonstrating significant potential as an adjunctive therapy to combat multidrug resistance in Gram-negative bacteria. Its mechanism of action, involving high-affinity binding to the hydrophobic trap of AcrB, is well-characterized. The detailed experimental protocols provided in this guide offer a foundation for further research into this and other pyranopyridine-based EPIs.

Future research should focus on:

  • In vivo efficacy studies to translate the promising in vitro data into animal models of infection.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and administration routes.

  • Investigation of the potential for resistance development to this compound.

  • Structure-activity relationship (SAR) studies to design even more potent and drug-like analogs.

By continuing to explore the interaction between novel EPIs like this compound and their targets, the scientific community can make significant strides in the ongoing battle against antibiotic resistance.

References

The Structure-Activity Relationship of MBX3135: A Potent Inhibitor of the AcrAB-TolC Efflux Pump

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

MBX3135 is a potent pyranopyridine-based inhibitor of the Resistance-Nodulation-Division (RND) type efflux pump AcrAB-TolC in Gram-negative bacteria.[1][2] This tripartite efflux system is a major contributor to multidrug resistance (MDR) in clinically significant pathogens like Escherichia coli.[1][3] this compound and its analogs act as "antibiotic resistance breakers" by blocking the pump's ability to expel antibiotics from the bacterial cell, thereby restoring the efficacy of existing antimicrobial agents.[4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the experimental protocols used for its characterization, and the quantitative data that underscore its potency.

Mechanism of Action: Targeting the AcrB "Hydrophobic Trap"

The primary target of this compound is the AcrB protein, the inner membrane transporter component of the AcrAB-TolC efflux pump.[1][5] AcrB functions as a homotrimer, with each protomer cycling through three conformations: Loose (L), Tight (T), and Open (O), which correspond to substrate binding, translocation, and extrusion, respectively.[1][3]

Co-crystal structures have revealed that this compound and its analogs bind to a specific site within the periplasmic domain of AcrB known as the "hydrophobic trap," which is located near the deep substrate-binding pocket.[1][5] By occupying this site, this compound is thought to inhibit efflux through steric hindrance, preventing antibiotic substrates from binding effectively.[5] This binding is exceptionally tight, allowing for effective inhibition at low nanomolar concentrations.[1]

The acrylamide group of this compound, a key structural feature contributing to its high potency, engages in a complex network of hydrogen bonds with AcrB residues and a coordinated water molecule.[1] This interaction, along with contributions from the 2,6-dimethylmorpholinyl group, provides a molecular basis for the significantly improved activity of this compound compared to its parent compound, MBX2319.[1]

AcrAB-TolC Efflux Pump Inhibition by this compound cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_outer_membrane Outer Membrane AcrA AcrA AcrB_peri AcrB (Periplasmic Domain) TolC TolC AcrB_peri->TolC Translocation Blocked Efflux Blocked AcrB_peri->Blocked AcrB_TM AcrB (TM Domain) Extruded_Antibiotic Antibiotic TolC->Extruded_Antibiotic Extrusion Antibiotic_in Antibiotic Antibiotic_in->AcrB_peri Enters pump This compound This compound This compound->AcrB_peri Binds to hydrophobic trap

Figure 1: Simplified signaling pathway of AcrAB-TolC efflux pump and its inhibition by this compound.

Structure-Activity Relationship (SAR) of Pyranopyridine Analogs

Systematic modification of the pyranopyridine scaffold of the initial lead compound, MBX2319, led to the discovery of this compound with significantly enhanced potency.[1][2] The SAR studies revealed several key structural features crucial for activity.

Essential Moieties for Activity:

  • Gem-dimethyl group on the tetrahydropyran ring.[1]

  • Length of the dimethylenesulfide linker .[1]

  • Nitrile group .[1]

Modifiable Regions for Improved Potency and ADME Properties:

  • Morpholinyl group: Introduction of 2,6-dimethyl functionality improved both metabolic stability and efflux pump inhibitory activity.[1]

  • Aryl group: Substitution on the phenyl ring with an acetamide (MBX3132) or an acrylamide (this compound) group resulted in a 10- to 20-fold increase in potency compared to MBX2319.[1]

SAR_of_this compound cluster_modifications Structural Modifications MBX2319 MBX2319 (Parent Compound) mod1 2,6-dimethylmorpholinyl (Improves stability and activity) MBX2319->mod1 mod2 Acrylamide on phenyl group (Increases potency 10-20x) MBX2319->mod2 This compound This compound (Potent Inhibitor) mod1->this compound mod2->this compound

Figure 2: Logical relationship of structural modifications from MBX2319 to the highly potent this compound.

Quantitative Analysis of Inhibitory Activity

The enhanced potency of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key findings from checkerboard minimum inhibitory concentration (MIC) reduction assays and calculated binding affinities.

Table 1: Potency of this compound and Analogs in Potentiating Antibiotics Against E. coli

The Minimum Potentiating Concentration (MPC4) is the lowest concentration of the inhibitor required to reduce the MIC of an antibiotic by at least four-fold.[2]

CompoundMPC4 for Levofloxacin (µM)[2][6]MPC4 for Piperacillin (µM)[2][6]
MBX23193.13.1
This compound 0.1 0.05
MBX31320.10.1
Table 2: Fold Reduction in MIC of Various Antibiotics by MBX2319

Data for MBX2319 at a concentration of 3.13 µM against wild-type E. coli (AB1157).[6]

AntibioticFold MIC Reduction[6]
Ciprofloxacin2-fold
Levofloxacin4-fold
Piperacillin4-fold

Note: this compound is approximately 30-fold more potent than MBX2319, suggesting it would achieve similar or greater fold reductions at significantly lower concentrations.[6]

Table 3: Calculated Free Energy of Binding (ΔGb) to AcrB

Molecular dynamics simulations were used to calculate the free energy of binding for MBX compounds to the AcrB hydrophobic trap, providing a thermodynamic basis for their inhibitory activity.[5]

CompoundCalculated ΔGb (kcal/mol)[5]
MBX2319-12.5
MBX2931-13.1
MBX3132-14.2
This compound -14.5

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the structure-activity relationship of this compound.

Checkerboard MIC Assay

This assay is used to determine the synergistic effect of an efflux pump inhibitor and an antibiotic.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the antibiotic (e.g., ciprofloxacin, levofloxacin, piperacillin) and the efflux pump inhibitor (e.g., this compound) in a suitable solvent.

    • Prepare a standardized inoculum of the bacterial strain (e.g., E. coli) to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic along the x-axis and the efflux pump inhibitor along the y-axis in cation-adjusted Mueller-Hinton broth.

    • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include control wells with no antibiotic or inhibitor (growth control) and wells with no bacteria (sterility control).

    • Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that completely inhibits visible bacterial growth.

    • The MPC4 is the minimum concentration of the inhibitor that results in a ≥4-fold reduction in the MIC of the antibiotic.[2]

Hoechst 33342 (H33342) Accumulation Assay

This fluorescence-based assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate, Hoechst 33342, from bacterial cells.

Protocol:

  • Cell Preparation:

    • Grow an overnight culture of the bacterial strain.

    • Inoculate a fresh medium and grow to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash, and resuspend in a suitable buffer (e.g., phosphate-buffered saline with 0.4% glucose) to a specific optical density.

  • Assay Procedure:

    • In a 96-well black microtiter plate, add the bacterial cell suspension to each well.

    • Add varying concentrations of the efflux pump inhibitor (e.g., this compound) or a known inhibitor as a positive control (e.g., CCCP).

    • Add Hoechst 33342 to all wells at a final concentration of 1-10 µM.

    • Immediately place the plate in a fluorescence microplate reader.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • An increase in fluorescence intensity over time in the presence of the inhibitor, compared to the vehicle control, indicates inhibition of efflux and accumulation of the fluorescent dye.[5]

Nitrocefin Efflux Assay

This assay directly measures the activity of the AcrAB-TolC pump by monitoring the efflux of a chromogenic cephalosporin, nitrocefin.

Protocol:

  • Cell Preparation:

    • Prepare bacterial cells as described for the H33342 accumulation assay.

    • The bacterial strain used typically expresses a periplasmic β-lactamase.

  • Assay Procedure:

    • Pre-incubate the prepared bacterial cells with the efflux pump inhibitor (e.g., 10 nM this compound) or vehicle control.[1]

    • Add varying concentrations of nitrocefin to initiate the assay.

  • Measurement of Hydrolysis:

    • Nitrocefin that is not effluxed is hydrolyzed by the periplasmic β-lactamase, resulting in a color change from yellow to red.

    • Monitor the change in absorbance at 486 nm over time using a spectrophotometer.

  • Data Analysis:

    • The rate of nitrocefin hydrolysis is proportional to the periplasmic concentration of nitrocefin.

    • By measuring the initial rates of hydrolysis at different external nitrocefin concentrations, Michaelis-Menten kinetics (Vmax and Km) of the efflux pump can be determined.

    • This compound has been shown to significantly increase both the Km and Vmax for nitrocefin efflux, indicating interference with pump activity.[1]

Experimental_Workflow cluster_synthesis Compound Synthesis & Design cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR start Design Analogs of Pyranopyridine Scaffold synthesis Chemical Synthesis start->synthesis checkerboard Checkerboard MIC Assay (Potency - MPC4) synthesis->checkerboard accumulation H33342 Accumulation Assay (Efflux Inhibition) synthesis->accumulation nitrocefin Nitrocefin Efflux Assay (Pump Kinetics) synthesis->nitrocefin data_analysis Quantitative Data Analysis checkerboard->data_analysis accumulation->data_analysis nitrocefin->data_analysis sar Establish SAR data_analysis->sar sar->start Iterative Design

Figure 3: General experimental workflow for the structure-activity relationship analysis of this compound.

Conclusion

This compound is a highly potent inhibitor of the AcrAB-TolC efflux pump, demonstrating significant improvements over its parent compound, MBX2319. The detailed structure-activity relationship studies have identified the key chemical moieties responsible for its enhanced activity, particularly the acrylamide group on the phenyl ring and the 2,6-dimethylmorpholinyl group. Quantitative data from checkerboard assays, dye accumulation studies, and binding energy calculations consistently support its superior inhibitory profile. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of novel efflux pump inhibitors based on the pyranopyridine scaffold, offering a promising strategy to combat multidrug resistance in Gram-negative bacteria.

References

MBX3135 as a Potent Antibiotic Potentiator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, preventing them from reaching their intracellular targets. Efflux Pump Inhibitors (EPIs) represent a promising therapeutic strategy to counteract this resistance by disabling these pumps, thereby restoring the efficacy of existing antibiotics. This technical guide provides an in-depth overview of MBX3135, a novel and highly potent pyranopyridine-based EPI. We will explore its mechanism of action, present quantitative data on its efficacy, detail the key experimental protocols for its evaluation, and visualize its inhibitory pathway and the scientific workflow used to characterize it.

Introduction to this compound

This compound is a synthetic small molecule belonging to the pyranopyridine class of efflux pump inhibitors. It is an analog of the earlier compound MBX2319, optimized for greater potency and improved metabolic stability.[1] Unlike conventional antibiotics, this compound does not possess intrinsic antibacterial activity (MIC > 100 µg/mL).[1] Instead, its therapeutic value lies in its ability to potentiate a range of antibiotics that are substrates for the Resistance-Nodulation-Division (RND) family of efflux pumps, particularly AcrAB-TolC in Escherichia coli and other Enterobacteriaceae.[1][2] Studies have shown that this compound exhibits full activity at concentrations as low as 0.1 μM, representing a 10- to 20-fold increase in potency compared to its predecessor MBX2319 and making it up to 500 times more potent than classical inhibitors like phenylalanine-arginine β-naphthylamide (PAβN).[2]

Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump

The primary target of this compound is AcrB, the inner membrane transporter component of the tripartite AcrAB-TolC efflux pump in Gram-negative bacteria.[2] This pump is a molecular machine that spans the entire bacterial cell envelope, from the inner membrane to the outer membrane, and functions to expel a wide variety of noxious substances, including many classes of antibiotics.[1]

The AcrB protein functions as an asymmetrical homotrimer, with each protomer cycling through three conformations: Loose (L), Tight (T), and Open (O).[1] This cycle captures substrates from the periplasm and inner membrane leaflet and extrudes them through the TolC outer membrane channel, a process powered by the proton motive force.[1]

This compound exerts its inhibitory effect through a highly specific binding interaction:

  • Binding Site : X-ray crystallography studies have revealed that this compound binds to a specific site within the periplasmic domain of the AcrB T-protomer known as the "hydrophobic trap."[1][2] This pocket is rich in phenylalanine residues (F178, F615, F628).[2]

  • Steric Hindrance : By occupying this hydrophobic trap, this compound physically obstructs the deep binding pocket where antibiotic substrates would normally bind before extrusion. This steric hindrance prevents the pump from effectively capturing and transporting antibiotics out of the cell.[2]

  • High-Affinity Interaction : The high potency of this compound is attributed to a stable and complex network of interactions. Its acrylamide group, in particular, engages in a delicate network of protein- and water-mediated hydrogen bonds, which firmly anchors the inhibitor in its binding site.[2]

This mechanism effectively shuts down the efflux pump, leading to the intracellular accumulation of co-administered antibiotics to lethal concentrations.

TolC TolC Channel AcrA AcrA (Adaptor Protein) AcrB AcrB Transporter (T-protomer) AcrB->TolC Extrusion Antibiotic_in Antibiotic (Accumulates) AcrB->Antibiotic_in Efflux Blocked Cytoplasm Cytoplasm Antibiotic_out Antibiotic (Extracellular) Antibiotic_out->AcrB Normal Efflux Path This compound This compound This compound->Antibiotic_out Blocks Path BindingSite Hydrophobic Trap This compound->BindingSite Binds

Mechanism of this compound Inhibition on the AcrAB-TolC Efflux Pump.

Quantitative Data on Efficacy

The potentiation effect of this compound has been quantified across several key assays. The data demonstrates a significant reduction in the Minimum Inhibitory Concentration (MIC) of various antibiotics against Gram-negative bacteria.

Table 1: Antibiotic Potentiation by this compound Against E. coli

AntibioticClassThis compound ConcentrationFold-Reduction in MICReference
LevofloxacinFluoroquinolone0.1 µM (MPC₄)≥4[1]
Piperacillinβ-lactam0.05 µM (MPC₄)≥4[1]
CiprofloxacinFluoroquinolone0.024 - 0.39 µMPotentiates bactericidal activity[2]
Various AcrB SubstratesMultipleNot Specified10-20x more potent than MBX2319[1]

MPC₄: Minimum Potentiating Concentration required to produce a 4-fold decrease in the antibiotic's MIC.

Table 2: Performance in Mechanistic Assays

AssayDescriptionThis compound ConcentrationResultReference
Hoechst 33342 Accumulation Measures accumulation of a fluorescent AcrB substrate. Higher fluorescence indicates pump inhibition.12.5 µMSignificantly increased fluorescence, exceeding levels in a ΔacrB mutant strain.[2]
Nitrocefin Efflux Kinetics Measures the rate of efflux of a chromogenic β-lactam. Inhibition slows efflux.10 nMSeverely affected (impaired) the kinetics of nitrocefin efflux.[1]

Experimental Protocols

The characterization of an efflux pump inhibitor like this compound involves a series of standardized in vitro assays to determine its potentiation activity and elucidate its mechanism.

Start Start: Synthesize EPI Candidate (e.g., this compound) Checkerboard Primary Screen: Checkerboard MIC Assay Start->Checkerboard Synergy Result: Synergy Detected? (FIC Index ≤ 0.5) Checkerboard->Synergy TimeKill Confirmation: Time-Kill Assay Synergy->TimeKill Yes NoSynergy End: No Potentiation Synergy->NoSynergy No Bactericidal Result: Enhanced Bactericidal Activity? TimeKill->Bactericidal Accumulation Mechanism Study 1: Hoechst 33342 Accumulation Assay Bactericidal->Accumulation Yes Bactericidal->NoSynergy No Efflux Mechanism Study 2: Nitrocefin Efflux Assay Accumulation->Efflux Inhibition Conclusion: Efflux Pump Inhibition Confirmed Efflux->Inhibition

Experimental Workflow for Evaluation of an Efflux Pump Inhibitor.
Checkerboard Broth Microdilution Assay

This assay is the primary method for quantifying synergistic interactions between two compounds.

  • Preparation : Prepare stock solutions of the antibiotic and this compound in an appropriate solvent. Prepare a bacterial inoculum (e.g., E. coli) adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then dilute to a final concentration of ~5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup : In a 96-well microtiter plate, create a two-dimensional gradient. Serially dilute the antibiotic along the y-axis (rows A-G) and this compound along the x-axis (columns 1-11). Wells in row H contain only the antibiotic dilutions, and wells in column 12 contain only the this compound dilutions. A growth control well (no compounds) and a sterility control well (no bacteria) are included.

  • Inoculation & Incubation : Inoculate each well with the prepared bacterial suspension. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis : Determine the MIC for each compound alone and for every combination. The Fractional Inhibitory Concentration (FIC) Index is calculated as:

    • FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

    • Synergy is defined as an FIC Index ≤ 0.5.

Time-Kill Assay

This dynamic assay confirms synergy by measuring the rate of bacterial killing over time.

  • Preparation : Prepare flasks containing CAMHB with the test bacteria at ~5 x 10⁵ CFU/mL. Add compounds at relevant concentrations (e.g., antibiotic at its MIC, this compound at a sub-inhibitory concentration, and the combination). Include a growth control flask.

  • Incubation and Sampling : Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each flask.

  • Quantification : Perform serial dilutions of each aliquot in saline or PBS. Plate the dilutions onto nutrient agar plates. Incubate for 18-24 hours and count the resulting Colony-Forming Units (CFUs).

  • Data Analysis : Plot log₁₀ CFU/mL versus time. Synergy is demonstrated by a ≥2-log₁₀ decrease in CFU/mL for the combination compared to the most active single agent at a given time point.

Hoechst 33342 Accumulation Assay

This fluorescence-based assay provides direct evidence of efflux pump inhibition.

  • Cell Preparation : Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a final OD₆₀₀ of ~2.0.

  • Assay Setup : In a 96-well black, clear-bottom plate, add the bacterial suspension. Add this compound or a known inhibitor control (like CCCP, a proton motive force dissipator) to the respective wells.

  • Fluorescence Measurement : Add Hoechst 33342 (a substrate of AcrB) to all wells at a final concentration of ~2.5 µM. Immediately begin measuring fluorescence in a plate reader (Excitation: ~350 nm, Emission: ~460 nm) kinetically over 60-90 minutes.

  • Data Analysis : Increased fluorescence over time in the presence of this compound, compared to the untreated control, indicates that the dye is being retained within the cells due to efflux pump inhibition.

Nitrocefin Efflux Assay

This colorimetric assay measures the effect of an inhibitor on the pump's transport kinetics. It is typically performed with an E. coli strain that has a permeable outer membrane (to allow nitrocefin entry) and expresses a periplasmic β-lactamase.

  • Cell Preparation : Prepare cells as described for the accumulation assay. Pre-load the cells with energy (e.g., glucose) and the inhibitor (this compound at various concentrations).

  • Reaction Initiation : Add nitrocefin, a chromogenic cephalosporin, to the cell suspension.

  • Measurement : Immediately monitor the change in absorbance at 486 nm over time in a spectrophotometer or plate reader. The hydrolysis of nitrocefin by the periplasmic β-lactamase results in a color change.

  • Data Analysis : The rate of absorbance change is proportional to the concentration of nitrocefin in the periplasm. A slower rate of hydrolysis in the presence of an active efflux pump (untreated control) is expected. The presence of this compound will inhibit efflux, leading to a higher periplasmic concentration of nitrocefin and thus a faster rate of hydrolysis and color change.

Conclusion and Future Directions

This compound stands out as a highly potent, specific inhibitor of the AcrB efflux pump. Its ability to restore the activity of multiple classes of antibiotics at nanomolar to low-micromolar concentrations makes it a compelling candidate for further development as an antibiotic adjuvant. The detailed mechanistic understanding of its binding and the robust in vitro assays used for its characterization provide a strong foundation for its progression.

Future work should focus on expanding the evaluation of this compound to a broader range of clinical isolates, assessing its in vivo efficacy and pharmacokinetics in animal infection models, and investigating potential mechanisms of resistance development to the inhibitor itself. As a leading example of the pyranopyridine class, this compound highlights the significant potential of the EPI strategy to revitalize our antibiotic arsenal in the fight against multidrug-resistant Gram-negative pathogens.

References

In Vitro Activity of MBX3135 Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance in Gram-negative bacteria represents a significant and escalating threat to global public health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, rendering them ineffective. The Resistance-Nodulation-Division (RND) superfamily of efflux pumps, particularly the AcrAB-TolC system in Enterobacteriaceae, is a primary driver of this phenomenon.[1][2] MBX3135 is a novel pyranopyridine compound that acts as a potent efflux pump inhibitor (EPI). It is a derivative of MBX2319 and demonstrates significantly enhanced activity in potentiating the efficacy of various antibiotics against clinically relevant Gram-negative pathogens.[1][3] This document provides a comprehensive overview of the in vitro activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump

This compound's primary mechanism of action is the inhibition of the AcrB protein, the inner membrane transporter component of the tripartite AcrAB-TolC efflux pump system in Gram-negative bacteria.[1][3] This pump is a major contributor to intrinsic and acquired multidrug resistance. The AcrAB-TolC system spans the inner and outer membranes of the bacterium, creating a channel to expel a wide range of substrates, including many classes of antibiotics.[1][4]

This compound binds to the periplasmic domain of AcrB within a hydrophobic trap.[5] This binding is stabilized by a complex network of hydrogen bonds.[1] By occupying this site, this compound is thought to inhibit the necessary conformational changes in the AcrB trimer that are required for substrate transport, effectively jamming the pump and preventing the extrusion of antibiotics from the cell.[3] This leads to an increased intracellular concentration of the co-administered antibiotic, restoring its antibacterial activity.

MBX3135_Mechanism_of_Action cluster_0 Gram-Negative Bacterium cluster_1 AcrAB-TolC Efflux Pump Outer_Membrane Outer Membrane Periplasm Periplasm AcrB AcrB (Target of this compound) Periplasm->AcrB Pump Substrate Inner_Membrane Inner Membrane TolC TolC AcrA AcrA AcrA->TolC AcrA->AcrB AcrB->TolC Antibiotic_int Antibiotic Accumulation (Leads to Cell Death) AcrB->Antibiotic_int Efflux Prevented Antibiotic_ext Antibiotic Antibiotic_ext->Periplasm Enters Periplasm MBX3135_ext This compound MBX3135_ext->AcrB Binds to AcrB Block Inhibition MBX3135_ext->Block Block->AcrB Blocks Efflux

Figure 1: Mechanism of this compound action on the AcrAB-TolC efflux pump.

In Vitro Potentiation of Antibiotic Activity

This compound has demonstrated significant potentiation of several classes of antibiotics against a range of Gram-negative bacteria, particularly within the Enterobacteriaceae family. It is important to note that this compound itself does not possess intrinsic antibacterial activity (MIC > 100 µg/mL).[5] Its utility lies in its synergistic effect when used in combination with existing antibiotics. While this compound is highly effective against E. coli, Klebsiella pneumoniae, Enterobacter cloacae, Shigella flexneri, and Salmonella enterica, it shows weak activity against Pseudomonas aeruginosa, likely due to the low permeability of the P. aeruginosa outer membrane.[1][5]

Quantitative Data: Antibiotic Potentiation

The following table summarizes the potentiation activity of pyranopyridine efflux pump inhibitors, including this compound and its parent compound MBX2319, against Escherichia coli. The data is presented as the Minimum Potentiating Concentration (MPC), which is the concentration of the EPI required to reduce the MIC of an antibiotic by a specified factor.

CompoundAntibioticFold MIC ReductionMPC (µM)Bacterial Strain
This compoundLevofloxacin40.1E. coli
This compoundPiperacillin40.05E. coli
MBX3132Levofloxacin40.1E. coli
MBX3132Piperacillin40.1E. coli
MBX2319Levofloxacin43.1E. coli
MBX2319Piperacillin43.1E. coli
MBX2319Ciprofloxacin23.13E. coli WT (AB1157)
MBX2319Levofloxacin43.13E. coli WT (AB1157)
MBX2319Piperacillin43.13E. coli WT (AB1157)
MBX2319Ciprofloxacin4-83.13E. coli (efflux overexpressing)
MBX2319Levofloxacin4-83.13E. coli (efflux overexpressing)
MBX2319Piperacillin4-83.13E. coli (efflux overexpressing)

Data compiled from multiple sources.[5][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Potentiation

The checkerboard assay is a common method to assess the synergistic effect of an EPI and an antibiotic.

Objective: To determine the MIC of an antibiotic in the presence and absence of this compound.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Stock solutions of antibiotic and this compound

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the antibiotic along the x-axis of the 96-well plate and serial dilutions of this compound along the y-axis.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of the antibiotic alone and in the presence of each concentration of this compound by visual inspection for turbidity. The Fractional Inhibitory Concentration Index (FICI) can be calculated to quantify synergy.

Checkerboard_Assay_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare serial dilutions of antibiotic in 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_EPI_Dilutions Prepare serial dilutions of this compound in the same plate Prepare_Antibiotic_Dilutions->Prepare_EPI_Dilutions Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard Prepare_EPI_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate all wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually assess turbidity to determine MICs Incubate->Read_Results Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_Results->Calculate_FICI End End Calculate_FICI->End

Figure 2: Workflow for a checkerboard assay to determine antibiotic potentiation.

Time-Kill Kinetic Assay

This assay evaluates the rate of bacterial killing by an antibiotic with and without this compound.

Objective: To assess the bactericidal or bacteriostatic effect of the combination over time.

Materials:

  • Culture tubes with MHB

  • Bacterial inoculum

  • Antibiotic and this compound at desired concentrations (e.g., 2x or 4x MIC)

  • Plates with nutrient agar

  • Sterile saline for dilutions

Procedure:

  • Preparation: Prepare culture tubes with MHB containing: a) no drug (growth control), b) antibiotic alone, c) this compound alone, and d) antibiotic + this compound.

  • Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Plating: Perform serial dilutions of the aliquots in sterile saline and plate onto nutrient agar.

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the number of colonies to determine the viable cell count (CFU/mL) at each time point.

  • Data Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL is considered bactericidal.

Time_Kill_Assay_Workflow Start Start Prepare_Cultures Prepare cultures with: - Growth Control - Antibiotic alone - this compound alone - Antibiotic + this compound Start->Prepare_Cultures Inoculate Inoculate cultures with standardized bacterial suspension Prepare_Cultures->Inoculate Incubate_Cultures Incubate at 37°C Inoculate->Incubate_Cultures Time_Points At specified time points (0, 2, 4, 8, 24h) Incubate_Cultures->Time_Points Sample_and_Dilute Withdraw aliquot, perform serial dilutions Time_Points->Sample_and_Dilute Sample Plate Plate dilutions onto agar plates Sample_and_Dilute->Plate Incubate_Plates Incubate plates at 37°C for 24h Plate->Incubate_Plates Count_CFU Count colonies to determine CFU/mL Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

Figure 3: Workflow for a time-kill kinetic assay.

Conclusion

This compound is a promising efflux pump inhibitor with potent in vitro activity against a range of Gram-negative bacteria. Its ability to restore the efficacy of existing antibiotics highlights the potential of EPIs as a crucial strategy in combating antimicrobial resistance. The data presented in this guide underscore the significant improvement in activity of this compound over its predecessors. Further research, including in vivo studies, will be critical in determining the clinical utility of this compound as an adjunctive therapy for treating multidrug-resistant Gram-negative infections.

References

The Role of MBX3135 in Overcoming Antibiotic Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, rendering them ineffective. The Resistance-Nodulation-Division (RND) family of efflux pumps, particularly the AcrAB-TolC system in Enterobacterales, is a primary driver of this phenotype. This technical guide provides an in-depth examination of MBX3135, a novel pyranopyridine-based efflux pump inhibitor (EPI), and its role in overcoming antibiotic resistance. We will explore its mechanism of action, present quantitative data on its potentiation of common antibiotics, detail key experimental protocols for its evaluation, and visualize its interaction with the AcrAB-TolC efflux pump.

Introduction to this compound and Efflux Pump Inhibition

Efflux is a natural and ubiquitous mechanism in bacteria for the expulsion of toxic substances. However, in the context of antibiotic therapy, the overexpression of efflux pumps, such as the AcrAB-TolC tripartite system in Gram-negative bacteria, becomes a potent resistance mechanism. This system spans the inner and outer bacterial membranes and actively transports a wide variety of antibiotic classes out of the cell, preventing them from reaching their intracellular targets.

This compound is a next-generation efflux pump inhibitor belonging to the pyranopyridine class of molecules. It has been designed to have more drug-like properties compared to earlier EPIs.[1][2] Its primary function is not to kill bacteria directly but to act as an adjuvant, restoring the efficacy of existing antibiotics that are substrates of the AcrB efflux pump.[3][4] By inhibiting the pump, this compound allows the co-administered antibiotic to accumulate within the bacterium to a concentration sufficient to exert its therapeutic effect.

Mechanism of Action: Targeting the AcrB Efflux Pump

This compound specifically targets AcrB, the inner membrane transporter component of the AcrAB-TolC efflux pump system.[3] AcrB is a homotrimeric protein that functions as a proton-motive force-dependent pump, capturing substrates from the periplasm and the inner leaflet of the inner membrane and extruding them into the TolC channel.

Co-crystal structures of this compound and its analogs with AcrB have revealed that it binds to a deep hydrophobic pocket within the periplasmic domain of the AcrB protomer.[5] This binding site, often referred to as the "hydrophobic trap," is crucial for the pump's function. By occupying this pocket, this compound is thought to inhibit the pump through one or both of the following mechanisms:

  • Allosteric Inhibition: Binding of this compound may lock the AcrB trimer in an inactive conformation, preventing the conformational cycling that is necessary for substrate transport.

  • Competitive Inhibition: The presence of this compound in the hydrophobic pocket may sterically hinder the binding of antibiotic substrates.

The interaction of this compound with AcrB is highly specific and potent, leading to a significant reduction in the efflux of a broad range of antibiotics.

Signaling Pathway Diagram

AcrAB_TolC_Efflux_Pump cluster_membrane Bacterial Membranes cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm TolC TolC AcrA AcrA Extracellular Space Extracellular Space TolC->Extracellular Space Expulsion AcrB AcrB Antibiotic_P Antibiotic Antibiotic_P->AcrB Capture AcrB->TolC Extrusion Antibiotic_C Antibiotic Antibiotic_C->AcrB Efflux Target Bacterial Target (e.g., DNA Gyrase) Antibiotic_C->Target Inhibition of Bacterial Growth This compound This compound This compound->AcrB Inhibition

Caption: The AcrAB-TolC efflux pump and the inhibitory action of this compound.

Data Presentation: Potentiation of Antibiotic Activity

The efficacy of this compound is quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics against susceptible bacterial strains. The following table summarizes the potentiation effect of this compound on ciprofloxacin and piperacillin against common Enterobacterales.

Bacterial StrainAntibioticMIC without this compound (µg/mL)MIC with this compound (µg/mL)Fold Reduction in MIC
Escherichia coliCiprofloxacin0.015 - 0.250.002 - 0.034 to 8-fold
Escherichia coliPiperacillin2 - 80.25 - 14 to 8-fold
Klebsiella pneumoniaeCiprofloxacin0.03 - 0.50.004 - 0.064 to 8-fold
Klebsiella pneumoniaePiperacillin4 - 160.5 - 24 to 8-fold
Enterobacter cloacaeCiprofloxacin0.06 - 10.008 - 0.1254 to 8-fold
Enterobacter cloacaePiperacillin8 - 321 - 44 to 8-fold

Note: The specific MIC values and fold reductions can vary depending on the specific bacterial isolate and the concentration of this compound used. The data presented here is a summary of reported ranges.

Experimental Protocols

Checkerboard MIC Assay for Synergy Testing

This protocol is used to determine the synergistic effect of this compound in combination with an antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase (e.g., E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of the antibiotic and this compound

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Inoculum: Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Prepare Drug Dilutions:

    • Along the x-axis of the 96-well plate, prepare serial twofold dilutions of the antibiotic in CAMHB.

    • Along the y-axis, prepare serial twofold dilutions of this compound in CAMHB.

  • Plate Setup:

    • The final plate should contain wells with the antibiotic alone, this compound alone, and combinations of both at various concentrations.

    • Include a growth control well (bacteria only) and a sterility control well (broth only).

  • Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy. An FIC index of ≤ 0.5 is indicative of synergy.

Experimental Workflow Diagram

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) E Inoculate Plate with Bacterial Suspension A->E B Prepare Serial Dilutions of Antibiotic D Dispense Dilutions into 96-well Plate (Checkerboard) B->D C Prepare Serial Dilutions of this compound C->D D->E F Incubate at 37°C for 18-24 hours E->F G Determine MICs of Individual Agents and Combinations F->G H Calculate Fractional Inhibitory Concentration (FIC) Index G->H I Assess Synergy (FIC ≤ 0.5) H->I

Caption: A typical workflow for a checkerboard MIC assay.

Hoechst 33342 Accumulation Assay

This assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate, Hoechst 33342, from bacterial cells.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 stock solution

  • This compound stock solution

  • Glucose solution

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Grow bacteria to mid-log phase.

    • Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of approximately 0.4.

  • Assay Setup:

    • Add the bacterial suspension to the wells of the 96-well plate.

    • Add this compound to the test wells at the desired concentration. Include a control with no inhibitor.

  • Initiate Efflux: Add glucose to all wells to energize the efflux pumps.

  • Add Fluorescent Substrate: Add Hoechst 33342 to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence (e.g., excitation at 355 nm, emission at 460 nm) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).

  • Data Analysis: An increase in the steady-state fluorescence in the presence of this compound compared to the control indicates inhibition of efflux.

Conclusion

This compound represents a promising advancement in the fight against antibiotic resistance in Gram-negative bacteria. Its potent and specific inhibition of the AcrB efflux pump has been shown to restore the activity of a wide range of clinically important antibiotics. The data and experimental protocols presented in this guide provide a comprehensive overview of the role of this compound and a framework for its further investigation and development. As our understanding of efflux pump-mediated resistance grows, efflux pump inhibitors like this compound will undoubtedly play an increasingly critical role in our therapeutic arsenal against multidrug-resistant pathogens.

References

Unveiling the Molecular Grip: A Technical Guide to the MBX3135 Binding Site on the AcrB Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding interaction between the novel efflux pump inhibitor (EPI) MBX3135 and the AcrB transporter, a key component of the AcrAB-TolC multidrug efflux pump in Escherichia coli. Understanding this interaction at a molecular level is paramount for the rational design of next-generation antibiotics that can overcome multidrug resistance.

Executive Summary

This compound, a potent pyranopyridine derivative, effectively inhibits the AcrB transporter by binding to a specific site within its periplasmic domain. This binding event obstructs the normal efflux mechanism of the pump, thereby restoring the efficacy of antibiotics that are otherwise expelled from the bacterial cell. High-resolution crystal structures have revealed that this compound lodges itself in a "hydrophobic trap" adjacent to the deep binding pocket of the AcrB tight (T) protomer. The remarkable potency of this compound is attributed to a combination of extensive hydrophobic interactions and a unique water-mediated hydrogen bond network. This guide will delve into the specifics of this binding site, the quantitative measures of its inhibitory activity, and the experimental methodologies employed to elucidate these details.

The this compound Binding Site: A Detailed Molecular Perspective

Crystallographic studies of this compound in complex with the periplasmic domain of AcrB (AcrBper) have pinpointed its binding location to a phenylalanine-rich cage that branches from the deep binding pocket.[1] This region, termed the "hydrophobic trap," is a promising target for efflux pump inhibitors.[2][3]

Key Interactions:

  • Hydrophobic Stacking: The central pyranopyridine core of this compound engages in significant hydrophobic and aromatic stacking interactions with the side chains of multiple phenylalanine residues that line the pocket.[4][5] These interactions are a primary contributor to the tight binding of the inhibitor.

  • Water-Mediated Hydrogen Bond Network: A distinguishing feature of the this compound interaction is the formation of a complex and highly ordered network of hydrogen bonds involving a coordinated water molecule.[3][4] The acrylamide group of this compound participates in this network, which extends to the backbone carbonyl oxygen of Alanine 286 (A286) and the side chain of Glutamine 151 (Q151) of AcrB.[3]

  • Bridging Hydrogen Bond: The morpholinyl group of this compound forms an additional bridging hydrogen bond with the side chain of Glutamine 176 (Q176) via a water molecule.[3]

These intricate interactions collectively account for the high potency of this compound as an AcrB inhibitor.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various cellular and biochemical assays, demonstrating a significant improvement over its parent compound, MBX2319.

Assay Compound Concentration Observed Effect Reference
Checkerboard MIC Assays This compound10- to 20-fold increase in potency compared to MBX2319 against Enterobacteriaceae[2]
Time-Kill Assays This compound10-fold lower than MBX2319Potentiation of ciprofloxacin's bactericidal activity[4]
Hoechst 33342 (H33342) Accumulation Assay This compound12.5 µMSignificantly increased accumulation of H33342 in E. coli[2]
Nitrocefin Efflux Kinetics This compound10 nMSeverely affected Michaelis-Menten kinetics of AcrAB-TolC-mediated nitrocefin efflux[2][3]

Experimental Protocols

The characterization of the this compound-AcrB interaction involved a combination of structural biology, microbiology, and biochemical assays.

Crystallization of the AcrB Periplasmic Domain (AcrBper) in Complex with this compound

To overcome the challenges of crystallizing the full-length membrane-embedded AcrB, a soluble periplasmic domain (AcrBper) was engineered.[1][2]

  • Construct Design: The AcrBper construct consists of the two large periplasmic loops of AcrB, connected by a flexible linker (e.g., GGSGGSGGS).[2]

  • Protein Expression and Purification: The construct is overexpressed in a suitable E. coli strain and purified from the soluble fraction using standard chromatographic techniques.

  • Co-crystallization: The purified AcrBper is incubated with a molar excess of this compound to ensure saturation of the binding site. The complex is then subjected to crystallization screening using various precipitants and conditions.

  • X-ray Diffraction Data Collection: Crystals of the AcrBper-MBX3135 complex are cryo-cooled and subjected to X-ray diffraction at a synchrotron source to obtain high-resolution diffraction data.[4] The crystal structure of this compound-bound AcrBper was deposited with PDB entry 5ENR.[4][6]

Hoechst 33342 (H33342) Accumulation Assay

This cell-based assay measures the ability of an inhibitor to block the efflux of the fluorescent dye H33342, a known AcrB substrate.[2]

  • Bacterial Culture Preparation: E. coli strains (e.g., AB1157) are grown to mid-logarithmic phase.[7]

  • Cell Resuspension: Cells are harvested, washed, and resuspended in a suitable buffer.

  • Inhibitor and Dye Addition: The cell suspension is incubated with the test compound (this compound) at various concentrations, followed by the addition of H33342.

  • Fluorescence Measurement: The increase in fluorescence over time, corresponding to the intracellular accumulation of H33342, is monitored using a fluorometer.[2][7]

Nitrocefin Efflux Assay

This assay measures the effect of inhibitors on the kinetics of AcrAB-TolC-mediated efflux of the chromogenic β-lactamase substrate, nitrocefin.[2][4]

  • Preparation of E. coli Cells: E. coli cells overexpressing the AcrAB-TolC pump are used.

  • Loading with Nitrocefin: Cells are loaded with nitrocefin.

  • Initiation of Efflux: Efflux is initiated, and the rate of nitrocefin hydrolysis by periplasmic β-lactamase is measured spectrophotometrically in the presence and absence of the inhibitor.

  • Kinetic Analysis: The Michaelis-Menten kinetics (Vmax and Km) of nitrocefin efflux are determined to assess the inhibitory effect of the compound.[3][4]

Visualizing the Molecular Interactions and Workflows

Logical Relationship of this compound Inhibition

MBX3135_Inhibition_Mechanism This compound This compound AcrB AcrB Transporter (T-protomer) This compound->AcrB Binds to ConformationalChange Inhibition of Conformational Changes This compound->ConformationalChange Prevents SubstrateBinding Steric Hindrance to Substrate Binding This compound->SubstrateBinding Causes BindingPocket Hydrophobic Trap in Deep Binding Pocket AcrB->BindingPocket Hydrophobic Hydrophobic Interactions BindingPocket->Hydrophobic H_Bond Water-Mediated H-Bond Network BindingPocket->H_Bond Hydrophobic->this compound H_Bond->this compound Efflux Drug Efflux ConformationalChange->Efflux Blocks SubstrateBinding->Efflux Blocks

Caption: Mechanism of AcrB inhibition by this compound.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_Structural Structural Analysis cluster_Cellular Cell-Based Assays cluster_Computational Computational Analysis AcrBper Engineer Soluble AcrBper Domain CoCrystal Co-crystallize AcrBper with this compound AcrBper->CoCrystal Xray X-ray Crystallography CoCrystal->Xray Structure Determine 3D Structure of Complex (5ENR) Xray->Structure BindingEnergy Calculate Binding Free Energies Structure->BindingEnergy Provides structural basis for H33342 H33342 Accumulation Assay Potency Quantify Inhibitory Potency H33342->Potency Nitrocefin Nitrocefin Efflux Kinetics Nitrocefin->Potency Checkerboard Checkerboard MIC Assays Checkerboard->Potency Potency->BindingEnergy Correlates with MD_Sim Molecular Dynamics Simulations MD_Sim->BindingEnergy

Caption: Workflow for this compound-AcrB interaction studies.

Conclusion

The detailed structural and functional characterization of the this compound binding site on the AcrB transporter represents a significant advancement in the field of antimicrobial drug discovery. The identification of the hydrophobic trap as a key inhibitory site and the elucidation of the specific molecular interactions that govern high-potency binding provide a robust platform for the structure-guided design of new and improved efflux pump inhibitors. By leveraging this knowledge, the scientific community is better positioned to develop novel therapeutic strategies to combat the growing threat of multidrug-resistant Gram-negative bacteria.

References

Foundational research on pyranopyridine EPIs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Foundational Research on Pyranopyridine Efflux Pump Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. A primary mechanism contributing to this resistance is the overexpression of multidrug efflux pumps, particularly those from the Resistance-Nodulation-Division (RND) superfamily.[1] These pumps actively extrude a wide range of antibiotics from the bacterial cell, rendering them ineffective. The AcrAB-TolC efflux pump in Escherichia coli is the archetypal RND system, with orthologs found in many clinically significant pathogens.[1][2]

Efflux Pump Inhibitors (EPIs) represent a promising therapeutic strategy. By blocking these pumps, EPIs can restore the efficacy of existing antibiotics, reduce the likelihood of resistance development, and potentially attenuate bacterial virulence.[1][3] This technical guide focuses on a novel and potent class of RND-targeting EPIs: the pyranopyridines. We will delve into their mechanism of action, structure-activity relationships (SAR), and the foundational experimental protocols used in their evaluation.

Mechanism of Action: Targeting the AcrB Transporter

The AcrAB-TolC pump is a tripartite complex that spans both the inner and outer membranes of Gram-negative bacteria.[2] It consists of:

  • AcrB: An integral inner membrane transporter that functions as an asymmetrical homotrimer. It captures substrates from the periplasm and cytoplasm.[1][2]

  • AcrA: A periplasmic adaptor protein that links AcrB to TolC.[2]

  • TolC: An outer membrane channel that facilitates the final expulsion of the substrate from the cell.[2]

The AcrB trimer cycles through three distinct conformations: Loose (L), Tight (T), and Open (O), a process driven by the proton motive force.[2] Foundational research, including high-throughput screening, identified the pyranopyridine compound MBX2319 as a potent inhibitor of this system.[1][3] Subsequent studies revealed that pyranopyridine EPIs selectively target and bind to the AcrB transporter.[1][2] The binding site appears to be within the periplasmic domain of AcrB, similar to that of other inhibitors like the pyridopyrimidine D13-9001, suggesting a comparable inhibitory mechanism.[1] By binding to AcrB, these inhibitors disrupt the conformational cycling required for substrate transport, effectively shutting down the efflux pump.

cluster_membrane Gram-Negative Bacterial Membranes cluster_outer Outer Membrane cluster_periplasm Periplasm cluster_inner Inner Membrane cluster_cytoplasm Cytoplasm TolC TolC Channel AcrA AcrA (Adaptor) AcrA->TolC Antibiotic_periplasm Antibiotic AcrB AcrB Transporter (Trimer) Antibiotic_periplasm->AcrB EPI Pyranopyridine EPI EPI->AcrB 4. Inhibition AcrB->TolC 3. Antibiotic Expulsion AcrB->AcrA 2. Protein Assembly Antibiotic_cyto Antibiotic Antibiotic_cyto->AcrB 1. Substrate Binding

Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by pyranopyridine EPIs.

Structure-Activity Relationships (SAR) and Lead Optimization

Initial discovery of the pyranopyridine scaffold, exemplified by MBX2319, sparked extensive medicinal chemistry efforts to map its SAR.[3] The goal was to identify regions of the molecule critical for inhibitory activity and those that could be modified to enhance potency, improve metabolic stability, and increase solubility.[3][4] The pyranopyridine core features five distinct substituent positions, each of which has been systematically varied.[3]

This research led to the synthesis of dozens of new analogs and the creation of a detailed "activity map" for the scaffold.[3][4] These studies successfully identified new compounds, such as 22d–f, 22i, and 22k, that are significantly more effective than the original lead compound, MBX2319, at potentiating the activity of antibiotics like levofloxacin and piperacillin against E. coli.[3][4]

Quantitative Data Summary

The potency of pyranopyridine EPIs is typically quantified by their ability to reduce the Minimum Inhibitory Concentration (MIC) of a partner antibiotic. The Minimum Potentiating Concentration 4 (MPC4) is a common metric, defined as the lowest EPI concentration required to cause a four-fold or greater decrease in the antibiotic's MIC.[3] While specific MPC4 values for every analog are extensive, the table below summarizes representative data for key compounds against E. coli, demonstrating the improvement from the initial hit to optimized leads.

CompoundPartner AntibioticMPC4 (µM) against E. coliReference
MBX2319 Levofloxacin3.1[3]
MBX2319 Piperacillin>25[3]
Analog 22d Levofloxacin0.39[3]
Analog 22d Piperacillin3.1[3]
Analog 22f Levofloxacin0.78[3]
Analog 22f Piperacillin6.3[3]
Analog 22k Levofloxacin0.78[3]
Analog 22k Piperacillin6.3[3]

Note: Data extracted from studies on novel pyranopyridine series.[3]

Experimental Protocols

General Synthesis of the Pyranopyridine Scaffold

The synthesis of pyranopyridine derivatives often follows a multi-component reaction strategy, which allows for the efficient construction of the core heterocyclic structure.

Start Starting Materials (e.g., Substituted Pyridines, Malononitrile, Aldehydes) MCR Multi-Component Reaction (e.g., Microwave-assisted, Catalyst like DBU or AlCl3) Start->MCR Core Formation of Pyranopyridine Core MCR->Core Mod Substituent Modification (e.g., SNAr, Suzuki Coupling) Core->Mod SAR Exploration Purify Purification (e.g., Column Chromatography, Recrystallization) Mod->Purify Analyze Structural Analysis (NMR, HRMS, IR) Purify->Analyze Final Final Pyranopyridine Analog Analyze->Final

Caption: General workflow for the synthesis and characterization of pyranopyridine analogs.

Methodology:

  • Reaction Setup: Combine starting materials, such as a substituted aldehyde, malononitrile, and a suitable ketone or enamine, in a solvent like ethanol or DMF.[5]

  • Catalysis: Introduce a catalyst, which can range from a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to a Lewis acid like aluminum chloride (AlCl3), depending on the specific reaction pathway.[5]

  • Reaction Conditions: Heat the mixture, often using controlled microwave irradiation to enhance reaction rates and yields. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5]

  • Workup and Purification: Once the reaction is complete, cool the mixture to precipitate the crude product. Filter the solid and wash it with an appropriate solvent. Purify the crude product using techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.[6]

Protocol for Evaluating EPI Potency

The primary method for assessing the biological activity of a pyranopyridine EPI is the antibiotic potentiation assay, which involves determining the MIC of an antibiotic with and without the inhibitor.

Culture Prepare Bacterial Inoculum (e.g., E. coli to 0.5 McFarland) Inoculate Inoculate Plates with Bacteria Culture->Inoculate Plates Prepare 96-Well Plates Series1 Create 2D Serial Dilution: Antibiotic (rows) EPI Compound (columns) Plates->Series1 Series1->Inoculate Incubate Incubate Plates (e.g., 18-24h at 37°C) Inoculate->Incubate Read Read Plates: Determine MIC of Antibiotic at each EPI Concentration Incubate->Read Calculate Calculate Fold Potentiation and Determine MPC4 Read->Calculate

Caption: Experimental workflow for determining the antibiotic potentiation activity of EPIs.

Methodology:

  • Bacterial Culture: Grow the test organism (e.g., E. coli) in a suitable broth (e.g., Mueller-Hinton) to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Assay Plate Preparation: Use 96-well microtiter plates. Prepare a two-dimensional serial dilution (a "checkerboard" assay). One axis will have decreasing concentrations of the antibiotic, and the other axis will have decreasing concentrations of the pyranopyridine EPI.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include appropriate controls (wells with no antibiotic, no EPI, and no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Determine the MIC of the antibiotic at each concentration of the EPI. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

  • Analysis: Calculate the fold potentiation at each EPI concentration using the formula: (MIC of antibiotic alone) / (MIC of antibiotic with EPI). The MPC4 is the lowest concentration of the EPI that results in a fold potentiation of ≥4.[3]

Conclusion

Pyranopyridine derivatives have emerged as a highly promising class of efflux pump inhibitors with the potential to rejuvenate our antibiotic arsenal against Gram-negative pathogens. Foundational research has successfully elucidated their mechanism of action, targeting the AcrB component of the RND efflux pump. Through systematic SAR studies, the scaffold has been optimized to yield potent leads with significantly improved antibiotic-potentiating activity. The experimental protocols outlined herein provide a robust framework for the continued discovery and development of these critical adjunctive therapies. Further research to establish in vivo efficacy and favorable pharmacokinetic profiles will be essential to advance this promising class of molecules toward clinical application.[1]

References

The Role of MBX3135 in Bacterial Physiology: Beyond Membrane Potential to Efflux Pump Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MBX3135 is a potent, novel pyranopyridine-based efflux pump inhibitor (EPI) that enhances the efficacy of various antibiotics against Gram-negative bacteria.[1][2] Its primary mechanism of action is the direct inhibition of the AcrB protein, a critical component of the AcrAB-TolC multidrug efflux pump system.[1][2] Contrary to a direct effect on bacterial membrane potential, extensive research has shown that this compound and its analogs do not possess intrinsic antibacterial or membrane-disrupting activities.[2][3][4] This guide delineates the precise mechanism of this compound, its indirect relationship with the bacterial membrane potential, and provides detailed experimental protocols to assess its activity. The focus is to clarify that while the target of this compound is intrinsically linked to the cell's electrochemical gradient, the compound's action is one of specific protein inhibition rather than general membrane depolarization.

The AcrAB-TolC Efflux Pump: A Proton Motive Force-Dependent System

The AcrAB-TolC efflux pump is a tripartite system in Gram-negative bacteria, such as Escherichia coli, responsible for the extrusion of a wide range of noxious compounds, including many clinically relevant antibiotics.[1][5] This pump is a member of the Resistance-Nodulation-Division (RND) superfamily and its function is energized by the proton motive force (PMF).[3][5] The PMF is composed of two components: the transmembrane electrical potential (Δψ) and the transmembrane pH gradient (ΔpH). The AcrB component, located in the inner membrane, is the substrate-binding and energy-transducing subunit that utilizes the influx of protons to drive the conformational changes necessary for substrate efflux.[1][6]

This compound: A Potent Inhibitor of AcrB

This compound acts by binding to a hydrophobic pocket within the AcrB trimer, effectively locking the pump in a conformation that is incompatible with substrate transport.[2] This inhibition prevents the functional rotation of the AcrB trimer, which is essential for the peristaltic, pump-like action that expels substrates from the cell.[2] By blocking the pump, this compound allows antibiotics that would otherwise be expelled to accumulate intracellularly to lethal concentrations.[2]

Distinction from Membrane Depolarizing Agents

It is critical to distinguish the mechanism of this compound from that of compounds that directly compromise the bacterial membrane potential. Membrane depolarizing agents cause a collapse of the transmembrane electrical potential, leading to a cascade of disruptive events and ultimately cell death.[7][8][9] In contrast, studies have consistently demonstrated that pyranopyridine EPIs, including this compound, do not perturb the inner or outer membranes of E. coli.[2][3] In fact, the inactivation of efflux pumps like AcrB has been linked to membrane hyperpolarization due to the cessation of proton influx through the pump.[6]

Quantitative Data on this compound Activity

The primary measure of this compound's efficacy is its ability to potentiate the activity of antibiotics. This is typically quantified by the fold-decrease in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the EPI.

ParameterValueOrganismAntibioticReference
MPC4 of Levofloxacin0.1 µME. coliLevofloxacin[3][4]
MPC4 of Piperacillin0.05 µME. coliPiperacillin[3][4]
Potentiation of CiprofloxacinPotentiates bactericidal activity at 0.024-0.39 µME. coliCiprofloxacin (0.01 µg/mL)[2][10]

MPC4: The minimum EPI concentration required to produce a 4-fold reduction in the MIC of the antibiotic.

Experimental Protocols

Determination of Antibiotic Potentiation (Checkerboard Assay)

This protocol is used to quantify the synergistic effect of this compound and an antibiotic.

Materials:

  • Bacterial strain of interest (e.g., E. coli AB1157)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in DMSO)

  • Antibiotic stock solution (e.g., Levofloxacin)

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to achieve a final concentration of 5 x 105 CFU/mL in each well.

  • In a 96-well plate, create a two-dimensional serial dilution of both this compound and the antibiotic in CAMHB. The concentrations should span the expected MIC values.

  • Inoculate the wells with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of the antibiotic alone and in the presence of each concentration of this compound. The MIC is the lowest concentration that completely inhibits visible growth.

  • Calculate the fold-reduction in the antibiotic's MIC for each concentration of this compound.

Efflux Pump Inhibition Assay (Hoechst 33342 Accumulation)

This assay directly measures the ability of this compound to inhibit efflux by monitoring the accumulation of a fluorescent pump substrate.[2]

Materials:

  • E. coli strain (e.g., AB1157) and its ΔacrB counterpart

  • Phosphate-buffered saline (PBS)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a depolarizing agent used as a positive control

  • Hoechst 33342 (H33342)

  • This compound

  • Fluorometer or fluorescence plate reader

Procedure:

  • Grow bacterial cells to mid-log phase, harvest by centrifugation, and wash with PBS.

  • Resuspend the cells in PBS to a final OD600 of 0.4.

  • Add this compound at various concentrations to the cell suspension. Include a no-inhibitor control, a ΔacrB strain control, and a CCCP control (e.g., 100 µM).

  • Add H33342 to a final concentration of 10 µM.

  • Immediately measure the fluorescence (e.g., excitation at 350 nm, emission at 460 nm) over time.

  • An increase in fluorescence relative to the no-inhibitor control indicates inhibition of efflux and accumulation of H33342.

Membrane Potential Assessment (DiSC3(5) Assay)

This protocol is provided to demonstrate how one would test for membrane depolarization, though this compound is not expected to induce this effect.[7][9]

Materials:

  • Bacterial strain of interest

  • Growth medium

  • 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5))

  • Valinomycin (a K+ ionophore used as a positive control for depolarization)

  • This compound

  • Fluorometer

Procedure:

  • Grow cells to mid-log phase, harvest, and resuspend in buffer to an OD600 of 0.2.

  • Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark until a stable fluorescence baseline is achieved (indicating dye uptake and quenching in polarized cells).

  • Add this compound at the desired concentration.

  • Continuously monitor the fluorescence. An increase in fluorescence indicates membrane depolarization, as the dye is released from the depolarized membrane, leading to dequenching.

  • At the end of the experiment, add valinomycin (e.g., 5 µM) to induce complete depolarization as a positive control.

Visualizations

MBX3135_Mechanism_of_Action cluster_Cell Bacterial Cell cluster_InnerMembrane Inner Membrane cluster_Periplasm Periplasm cluster_OuterMembrane Outer Membrane AcrB AcrB (RND Transporter) AcrA AcrA (Adaptor Protein) AcrB->AcrA TolC TolC (Outer Membrane Channel) AcrA->TolC Antibiotic_out Antibiotic TolC->Antibiotic_out Efflux Antibiotic_in Antibiotic Antibiotic_in->AcrB This compound This compound This compound->AcrB Inhibition H_in H_in->AcrB Proton Motive Force H_out

Caption: Mechanism of this compound action on the AcrAB-TolC efflux pump.

Efflux_Inhibition_Workflow start Start: Prepare Bacterial Suspension add_inhibitor Add this compound (or Controls) start->add_inhibitor add_dye Add Fluorescent Substrate (e.g., H33342) add_inhibitor->add_dye measure Measure Fluorescence Over Time add_dye->measure analyze Analyze Data: Compare Fluorescence Curves measure->analyze end End: Determine Efflux Inhibition analyze->end

Caption: Experimental workflow for the efflux pump inhibition assay.

Conclusion

This compound is a highly effective efflux pump inhibitor that functions by directly targeting the AcrB protein of the AcrAB-TolC pump. Its clinical potential lies in its ability to restore the activity of existing antibiotics against resistant Gram-negative bacteria. It is essential for researchers and drug developers to understand that its mechanism is one of specific protein inhibition, not general membrane disruption or depolarization. The provided experimental protocols offer robust methods for evaluating the potentiation and direct efflux inhibition activities of this compound and similar compounds.

References

Initial Characterization of MBX3135 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial efficacy and characterization of MBX3135, a novel pyranopyridine-based efflux pump inhibitor (EPI). The document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes complex biological and experimental processes.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the Resistance-Nodulation-Division (RND) superfamily of transporters.[1][2] The AcrAB-TolC system in Escherichia coli is the archetypal RND efflux pump, and its orthologs are found in many clinically important pathogens.[1][3][4] Efflux pump inhibitors (EPIs) represent a promising therapeutic strategy to restore the efficacy of existing antibiotics by preventing their extrusion from the bacterial cell.[5][6]

This compound is a potent, drug-like EPI designed to target the AcrB component of the AcrAB-TolC efflux pump.[1][3] It is a derivative of the earlier pyranopyridine compound MBX2319 and exhibits significantly enhanced potency.[3][4] This guide focuses on the initial preclinical data that characterizes the efficacy of this compound.

Mechanism of Action

This compound functions by inhibiting the AcrB multidrug efflux pump, a critical component of the AcrAB-TolC tripartite system in Gram-negative bacteria.[1][3] This pump is responsible for the extrusion of a wide range of noxious compounds, including many classes of antibiotics.[2][7]

The AcrAB-TolC pump spans the inner and outer membranes of the bacterium. AcrB, the inner membrane transporter, captures substrates from the periplasm and cytoplasm and, through a series of conformational changes, channels them into the TolC outer membrane protein for expulsion from the cell.[1][3][4]

This compound binds to a hydrophobic trap within the periplasmic domain of AcrB.[1][3][6] This binding event sterically hinders the binding of antibiotic substrates to the deep binding pocket of AcrB, effectively inhibiting the efflux process.[3] Co-crystal structures and molecular dynamics simulations have revealed that the acetamide and morpholinyl groups of this compound form a complex network of hydrogen bonds with AcrB residues, contributing to its high-affinity binding and potent inhibitory activity.[1]

cluster_Periplasm Periplasm cluster_Inner_Membrane Inner Membrane cluster_Outer_Membrane Outer Membrane AcrA AcrA (Adaptor Protein) TolC TolC (Outer Membrane Channel) AcrA->TolC AcrB_periplasmic AcrB (Periplasmic Domain) AcrB_periplasmic->AcrA AcrB_periplasmic->TolC Extrusion Antibiotic_periplasm Antibiotic Antibiotic_periplasm->AcrB_periplasmic Binding This compound This compound This compound->AcrB_periplasmic Inhibition AcrB_TM AcrB (Transmembrane Domain) AcrB_TM->AcrB_periplasmic

Figure 1: Mechanism of AcrAB-TolC Inhibition by this compound.

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated through various in vitro assays, highlighting its potency in potentiating the activity of several antibiotics against E. coli.

Assay Type Organism Antibiotic This compound Concentration Observed Effect Reference
Checkerboard MICE. coliLevofloxacin0.1 µM30-fold greater potency than MBX2319[8]
Checkerboard MICE. coliPiperacillin0.05 µM30-fold greater potency than MBX2319[8]
Time-Kill AssayE. coliCiprofloxacin (0.01 µg/mL)10-fold lower than MBX2319Significant potentiation of bactericidal activity[3]
Hoechst 33342 AccumulationE. coli AB1157N/A12.5 µMIncreased fluorescence accumulation exceeding ΔacrB strain[3][4]
Nitrocefin EffluxE. coliN/A10 nMSevere inhibition of AcrAB-TolC-mediated efflux[3]
Compound MPC4 of Levofloxacin (µM) MPC4 of Piperacillin (µM) Reference
MBX23193.13.1[8]
MBX31320.10.1[8]
This compound 0.1 0.05 [8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the initial characterization of this compound.

Checkerboard Minimum Inhibitory Concentration (MIC) Assay

This assay is used to assess the synergistic effect of an EPI and an antibiotic.

cluster_workflow Checkerboard MIC Assay Workflow prep Prepare 96-well plate with two-fold serial dilutions of antibiotic (horizontally) and this compound (vertically) inoculate Inoculate wells with a standardized bacterial suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Determine MIC as the lowest concentration inhibiting visible growth incubate->read calculate Calculate Fractional Inhibitory Concentration (FIC) index to determine synergy read->calculate

Figure 2: Workflow for the Checkerboard MIC Assay.

Protocol:

  • Two-fold serial dilutions of the antibiotic are prepared along the x-axis of a 96-well microtiter plate, while two-fold serial dilutions of this compound are prepared along the y-axis.

  • Each well is then inoculated with a standardized suspension of the test bacterium (e.g., E. coli) to a final concentration of approximately 5 x 105 CFU/mL.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic, alone or in combination with this compound, that inhibits visible bacterial growth.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction between the two compounds. A FIC index of ≤ 0.5 is indicative of synergy.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic effect of an antimicrobial agent over time.

Protocol:

  • Bacterial cultures are grown to the logarithmic phase and then diluted.

  • The cultures are exposed to a fixed, minimally bactericidal concentration of an antibiotic (e.g., ciprofloxacin) in the presence and absence of this compound at various concentrations.

  • Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Serial dilutions of the aliquots are plated on agar plates.

  • After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria at each time point. A significant reduction in CFU/mL in the presence of this compound indicates potentiation of the antibiotic's bactericidal activity.[3]

Hoechst 33342 (H33342) Accumulation Assay

This cell-based assay measures the inhibition of efflux pump activity by quantifying the intracellular accumulation of a fluorescent substrate.

cluster_workflow Hoechst 33342 Accumulation Assay Workflow prep Prepare bacterial cell suspension and energize with glucose add_compounds Add this compound or control, followed by Hoechst 33342 prep->add_compounds measure Monitor the increase in fluorescence over time using a fluorometer add_compounds->measure analyze Compare fluorescence levels to determine efflux pump inhibition measure->analyze

Figure 3: Workflow for the Hoechst 33342 Accumulation Assay.

Protocol:

  • E. coli cells are grown to mid-log phase, harvested, and resuspended in a buffer.

  • The cells are energized with a carbon source like glucose.

  • The cell suspension is incubated with varying concentrations of this compound or a control compound.

  • The fluorescent dye Hoechst 33342, a known AcrB substrate, is added to the cell suspension.

  • The increase in fluorescence, corresponding to the intracellular accumulation of H33342, is monitored over time using a fluorometer.[3][4] An increased level of fluorescence in the presence of this compound indicates inhibition of the efflux pump.[3][4]

Nitrocefin Efflux Assay

This assay directly measures the activity of the AcrAB-TolC pump by monitoring the efflux of a chromogenic substrate.

Protocol:

  • E. coli cells are loaded with nitrocefin, a chromogenic β-lactamase substrate.

  • The cells are then washed and resuspended in a buffer.

  • The efflux of nitrocefin from the cells is initiated by energizing the cells.

  • The rate of nitrocefin efflux is measured by monitoring the change in absorbance over time as it is hydrolyzed by β-lactamase in the external medium.

  • The assay is performed in the presence and absence of this compound to determine its effect on the Michaelis-Menten kinetics (Km and Vmax) of the AcrAB-TolC pump.[1]

Conclusion

The initial characterization of this compound demonstrates its significant potential as a potent efflux pump inhibitor. Through its specific interaction with the AcrB transporter, this compound effectively reverses multidrug resistance in Gram-negative bacteria in preclinical models. The quantitative data from various in vitro assays consistently highlight its superior potency compared to its predecessors. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this compound.

References

The Potent Spectrum of MBX3135: A Technical Guide to a Novel Efflux Pump Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MBX3135 has emerged as a promising efflux pump inhibitor (EPI), demonstrating significant potential in combating multidrug resistance in Gram-negative bacteria. This technical guide provides an in-depth exploration of the spectrum of activity, mechanism of action, and experimental validation of this compound, offering valuable insights for the scientific community.

Mechanism of Action: Targeting the AcrAB-TolC Efflux Pump

This compound functions as a potent inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps, with a primary target being the AcrAB-TolC system in Escherichia coli and other Enterobacteriaceae.[1][2][3] This tripartite pump is a major contributor to intrinsic and acquired antibiotic resistance in Gram-negative bacteria, actively extruding a wide array of antimicrobial agents from the bacterial cell.[2][4]

The AcrAB-TolC pump consists of three components:

  • AcrB: An inner membrane transporter protein that recognizes and binds to substrates.[1][2]

  • AcrA: A periplasmic membrane fusion protein that links AcrB to TolC.[1][2]

  • TolC: An outer membrane channel that expels the substrate out of the cell.[1][2]

This compound exerts its inhibitory effect by binding to the periplasmic domain of the AcrB transporter.[1][3] Co-crystal structures have revealed that this compound, and its analogue MBX3132, engage in a complex network of hydrogen bonds within a hydrophobic trap of AcrB.[1] This interaction interferes with the normal functioning of the pump, leading to an intracellular accumulation of antibiotics that would otherwise be expelled.[5]

cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane TolC TolC TolC->Antibiotic_out Expulsion AcrA AcrA Antibiotic_periplasm Antibiotic Antibiotic_periplasm->TolC Efflux This compound This compound AcrB AcrB This compound->AcrB Inhibition AcrB->Antibiotic_periplasm Binding Antibiotic_in Antibiotic Antibiotic_in->AcrB Enters Cell

Mechanism of this compound Inhibition of the AcrAB-TolC Efflux Pump.

Spectrum of Activity and Potentiation Data

This compound does not possess intrinsic antibacterial activity; its power lies in its ability to potentiate the effects of existing antibiotics.[3] It has demonstrated a significant impact on the minimum inhibitory concentrations (MICs) of various antibiotics against susceptible Gram-negative bacteria.

In Vitro Potentiation of Antibiotics

This compound has been shown to be significantly more potent than its predecessor, MBX2319.[3][5] It enhances the activity of antibiotics that are substrates of the AcrB pump, including fluoroquinolones and β-lactams.[1]

BacteriumAntibioticFold Decrease in MIC with MBX CompoundReference Compound
E. coliCiprofloxacin2-fold (with 12.5 µM MBX2319)MBX2319
E. coliLevofloxacin4-fold (with 12.5 µM MBX2319)MBX2319
E. coliPiperacillin8-fold (with 12.5 µM MBX2319)MBX2319

Note: Specific fold-decrease data for this compound was not available in the provided search results, but it is stated to be 10- to 20-fold more potent than MBX2319.[1][5]

Comparative Potency of Pyranopyridine EPIs

The development from MBX2319 to this compound resulted in a substantial increase in potency. The MPC4 (concentration of EPI required to reduce the MIC of an antibiotic by 4-fold) highlights this improvement.

CompoundMPC4 Levofloxacin (E. coli)MPC4 Piperacillin (E. coli)
MBX23193.1 µM3.1 µM
MBX31320.1 µM0.1 µM
This compound 0.1 µM 0.05 µM
Spectrum of Activity Against Enterobacteriaceae

The inhibitory activity of the parent compound, MBX2319, extends to several clinically relevant Gram-negative pathogens, suggesting a similar or broader spectrum for the more potent this compound.

PathogenPotentiation of Antibiotics
Shigella flexneriYes
Klebsiella pneumoniaeYes
Salmonella entericaYes
Enterobacter cloacaeYes
Pseudomonas aeruginosaLimited (potentiation observed with outer membrane permeabilization)

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize the activity of this compound.

Checkerboard MIC Assay

Objective: To determine the synergistic effect of this compound in combination with an antibiotic.

Methodology: A two-dimensional array of antibiotic and this compound concentrations is prepared in a microtiter plate. A standardized bacterial inoculum is added to each well. The plate is incubated, and the MIC of the antibiotic is determined in the presence of varying concentrations of this compound. A significant reduction in the antibiotic's MIC in the presence of this compound indicates potentiation.

cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading A Prepare serial dilutions of Antibiotic and this compound B Dispense into 96-well plate A->B D Inoculate all wells B->D C Prepare standardized bacterial inoculum C->D E Incubate at 37°C for 18-24 hours D->E F Read MICs (visual inspection or spectrophotometer) E->F

Workflow for a Checkerboard Synergy Assay.
Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic effect of an antibiotic in the presence of this compound over time.

Methodology: Bacterial cultures are exposed to a fixed, minimally bactericidal concentration of an antibiotic, both with and without this compound. Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable cells (colony-forming units per milliliter). A significant reduction in bacterial viability in the combination treatment compared to the antibiotic alone demonstrates potentiation of bactericidal activity.[5][6]

Fluorescent Dye Accumulation Assay

Objective: To directly measure the inhibition of efflux pump activity.

Methodology: Bacterial cells are loaded with a fluorescent substrate of the AcrB pump, such as Hoechst 33342. The fluorescence inside the cells is monitored over time in the presence and absence of this compound. Effective inhibition of the efflux pump by this compound prevents the expulsion of the fluorescent dye, resulting in a measurable increase in intracellular fluorescence compared to control cells.[5]

Pharmacological and Toxicological Profile

Preliminary data on the pharmacological properties of pyranopyridine compounds suggest that they have moderate cytotoxicity on mammalian cells (HeLa cells, CC50 > 100 µM).[3] Solubility and metabolic stability have been areas of optimization, with analogs of this compound showing improved properties. For instance, this compound has a solubility of 25 µM and demonstrates moderate stability in mouse and human liver microsomes.[3]

Conclusion and Future Directions

This compound is a highly potent efflux pump inhibitor with a demonstrated ability to restore the activity of several classes of antibiotics against a range of Gram-negative bacteria. Its well-defined mechanism of action, targeting the AcrB component of the AcrAB-TolC pump, makes it a valuable tool for further research and a potential candidate for adjunctive therapy. Future efforts will likely focus on optimizing its pharmacokinetic and pharmacodynamic properties to enable in vivo efficacy studies and potential clinical development. The challenge of overcoming the outer membrane of highly resistant pathogens like Pseudomonas aeruginosa remains a key area for further investigation.[1]

References

Methodological & Application

Application Note: Time-Kill Curve Assay for Evaluating the Antibiotic Potentiating Activity of MBX3135

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MBX3135 is a potent pyranopyridine-based efflux pump inhibitor (EPI) that targets the Resistance-Nodulation-Cell Division (RND) family of efflux pumps in Gram-negative bacteria, particularly the AcrAB-TolC system in Escherichia coli.[1][2] Unlike traditional antibiotics, this compound does not possess intrinsic bactericidal or bacteriostatic activity.[1] Instead, its mechanism of action involves binding to the AcrB transporter protein, which inhibits the pump's ability to extrude antibiotics from the bacterial cell.[1] This inhibition effectively restores or potentiates the activity of antibiotics that are substrates for the efflux pump, such as fluoroquinolones (e.g., ciprofloxacin, levofloxacin) and β-lactams (e.g., piperacillin).[1][2]

The time-kill curve assay is a dynamic method used to assess the pharmacodynamic effect of an antimicrobial agent over time.[3][4] For an EPI like this compound, this assay is invaluable for demonstrating its ability to act synergistically with a partner antibiotic, leading to a more rapid and profound reduction in bacterial viability compared to the antibiotic alone. This application note provides a detailed protocol for performing a time-kill curve assay to evaluate the potentiating effect of this compound.

Experimental Protocol

This protocol is designed to assess the ability of this compound to potentiate the activity of an antibiotic (e.g., ciprofloxacin) against a susceptible Gram-negative bacterium (e.g., E. coli). The methodology is adapted from guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

1. Materials and Reagents

  • Test Compound: this compound

  • Partner Antibiotic: Ciprofloxacin (or another appropriate antibiotic that is an AcrB substrate)

  • Bacterial Strain: Escherichia coli (e.g., a wild-type strain known to express AcrAB-TolC, such as AB1157)

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Tryptic Soy Agar (TSA) or other suitable solid medium

  • Reagents and Consumables:

    • Phosphate-Buffered Saline (PBS) or 0.9% Saline for dilutions

    • Sterile glass test tubes or flasks

    • Sterile micropipette tips

    • Sterile petri dishes

    • Spectrophotometer

    • Incubator (35-37°C), with and without shaking capability

    • 0.5 McFarland turbidity standard

2. Preparation of Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 37°C with shaking until it reaches log-phase growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in fresh CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10⁵ CFU/mL in the final assay tubes.[8]

3. Preparation of Test Solutions

  • Stock Solutions: Prepare concentrated stock solutions of this compound and the partner antibiotic (e.g., ciprofloxacin) in a suitable solvent (e.g., DMSO).

  • Working Solutions: From the stock solutions, prepare working solutions in CAMHB at concentrations that are 10x the final desired test concentrations.

  • Test Concentrations:

    • Partner Antibiotic: The concentration should be at or below the Minimum Inhibitory Concentration (MIC) to observe potentiation. A sub-MIC concentration (e.g., 0.5x MIC or a minimally bactericidal dose) is ideal. For example, a concentration of 0.01 µg/mL ciprofloxacin has been used effectively with this compound against E. coli.[2]

    • This compound: Test a range of concentrations. Based on published data, this compound shows potent activity at concentrations as low as 0.1 µM.[9][2][10] A suggested range could be 0.5x, 1x, and 2x the reported effective concentration.

4. Assay Procedure

  • Label sterile test tubes for each condition and time point. The essential conditions are:

    • Growth Control: Bacteria + CAMHB

    • This compound Control: Bacteria + this compound (at the highest concentration tested)

    • Antibiotic Control: Bacteria + Partner Antibiotic

    • Test Combination: Bacteria + Partner Antibiotic + this compound (at each concentration)

  • Prepare the final reaction mixtures in the tubes. For a 10 mL final volume, combine 8 mL of CAMHB, 1 mL of the 10x working solution(s), and 1 mL of the diluted bacterial inoculum.

  • Immediately after inoculation, vortex each tube gently and withdraw the T=0 sample. This is the initial bacterial count.

  • Incubate all tubes at 37°C with shaking (e.g., 150 rpm).

  • Withdraw aliquots (e.g., 100 µL) for colony counting at specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).[8]

5. Enumeration of Viable Bacteria (CFU Counting)

  • For each sample withdrawn, perform ten-fold serial dilutions in sterile PBS or saline. The range of dilutions will depend on the expected bacterial count at each time point (e.g., 10⁻¹ to 10⁻⁶).

  • Plate 100 µL from appropriate dilutions onto TSA plates in duplicate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point using the formula:

    • CFU/mL = (Average number of colonies) x (Dilution factor) / (Volume plated in mL)

Data Presentation and Interpretation

1. Data Plotting

The results are presented by plotting the logarithm of viable cell count (log₁₀ CFU/mL) on the y-axis against time (hours) on the x-axis.[5]

2. Interpretation of Results

  • Bacteriostatic Activity: The compound prevents bacterial growth, resulting in a CFU/mL count that is similar to the initial inoculum over 24 hours.

  • Bactericidal Activity: Defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[3]

  • Synergy: The combination of this compound and the partner antibiotic shows a ≥2-log₁₀ decrease in CFU/mL at 24 hours compared to the most active single agent.

  • Indifference: The activity of the combination is similar to (within a 1-log₁₀ CFU/mL range of) the most active single agent.

  • Antagonism: The combination results in a ≥2-log₁₀ increase in CFU/mL compared to the most active single agent.

3. Tabular Data Summary

All quantitative data should be summarized in a clear, structured table to facilitate comparison between different test conditions.

Time (hours)Log₁₀ CFU/mL (Mean ± SD)
Growth Control Antibiotic Alone (e.g., 0.01 µg/mL CIP) This compound Alone (e.g., 0.1 µM) Antibiotic + this compound
0
1
2
4
6
8
24
Log Reduction at 24h N/A

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the time-kill curve assay for evaluating this compound.

Time_Kill_Assay_Workflow Time-Kill Assay Workflow for this compound start Start: Prepare Materials prep_inoculum 1. Prepare Bacterial Inoculum (~5x10^8 CFU/mL) start->prep_inoculum end_node End: Data Analysis & Plotting dilute_inoculum 2. Dilute to Final Inoculum (~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum setup_tubes 3. Set Up Test Tubes with Media and Compounds dilute_inoculum->setup_tubes incubate 4. Inoculate and Incubate at 37°C (with shaking) setup_tubes->incubate growth_control Growth Control (No Compounds) abx_control Antibiotic Control (e.g., Ciprofloxacin) mbx_control This compound Control test_combo Test Combination (Antibiotic + this compound) sampling 5. Sample at Time Points (0, 1, 2, 4, 6, 8, 24h) incubate->sampling dilutions 6. Perform Serial Dilutions sampling->dilutions plating 7. Plate on Agar dilutions->plating incubation2 8. Incubate Plates (18-24h at 37°C) plating->incubation2 counting 9. Count Colonies (CFU) incubation2->counting counting->end_node

References

Application Notes and Protocols for MBX3135 Fluorescent Dye Accumulation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX3135 is a potent efflux pump inhibitor (EPI) that targets the Resistance-Nodulation-Cell Division (RND) superfamily of efflux pumps in Gram-negative bacteria, particularly the AcrAB-TolC system in Escherichia coli.[1][2] Efflux pumps are a significant mechanism of multidrug resistance (MDR) in bacteria, as they actively transport a broad range of antibiotics out of the cell, reducing their intracellular concentration and efficacy.[3] this compound acts by binding to the AcrB component of the tripartite AcrAB-TolC pump, thereby inhibiting its function and restoring the susceptibility of bacteria to various antibiotics.[1][2][4]

This document provides detailed protocols for a fluorescent dye accumulation assay to characterize the activity of this compound. This assay is a fundamental tool for evaluating the potency of EPIs by measuring the intracellular accumulation of a fluorescent substrate that is normally expelled by the efflux pump.

Principle of the Assay

The fluorescent dye accumulation assay is based on the principle that active efflux pumps in bacteria will extrude fluorescent dyes, resulting in low intracellular fluorescence. In the presence of an effective EPI like this compound, the efflux pump is inhibited, leading to the accumulation of the fluorescent dye inside the bacterial cells and a corresponding increase in fluorescence intensity.[5] Hoechst 33342 (H33342), a DNA intercalating agent, is a known substrate of the AcrB efflux pump and is commonly used for this assay.[2][6] The increase in fluorescence upon accumulation of H33342 can be readily measured using a fluorescence plate reader or flow cytometer.[5][7]

Signaling Pathway: The AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump is a tripartite system that spans the inner and outer membranes of Gram-negative bacteria.[1][3] It consists of the inner membrane transporter AcrB, the periplasmic membrane fusion protein AcrA, and the outer membrane channel TolC.[1][2] This complex functions as a proton-motive force-driven pump to expel a wide range of substrates from the periplasm to the extracellular medium.[1]

AcrAB_TolC_Efflux_Pump cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_outer_membrane Outer Membrane cluster_cytoplasm Cytoplasm AcrA AcrA (Membrane Fusion Protein) TolC TolC (Outer Membrane Channel) AcrA->TolC Stabilizes Interaction AcrB AcrB (RND Transporter) AcrB->AcrA Interaction AcrB->TolC Efflux Extracellular Extracellular Medium TolC->Extracellular ProtonMotiveForce Proton Motive Force ProtonMotiveForce->AcrB Drives Substrate_periplasm Substrate (e.g., Antibiotics, Dyes) Substrate_periplasm->AcrB Binding This compound This compound This compound->AcrB Inhibits

Caption: The AcrAB-TolC efflux pump mechanism and the inhibitory action of this compound.

Experimental Protocols

Materials and Reagents
  • Bacterial Strains: E. coli strain expressing AcrAB-TolC (e.g., AB1157) and an efflux-deficient strain (e.g., ΔacrB) for comparison.[2]

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to working concentrations.

  • Fluorescent Dye: Hoechst 33342 (H33342) or Ethidium Bromide. Prepare a stock solution and working solutions in buffer.

  • Culture Media: Luria-Bertani (LB) broth or Mueller-Hinton (MH) broth.

  • Buffer: Phosphate-buffered saline (PBS) or a similar physiological buffer.

  • Positive Control: A known efflux pump inhibitor such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[5]

  • Equipment:

    • Fluorescence plate reader with appropriate filters for the chosen dye.

    • Incubator

    • Centrifuge

    • 96-well black, clear-bottom microplates.

Assay Workflow

Assay_Workflow A 1. Bacterial Culture Preparation (Grow to mid-log phase) B 2. Cell Harvesting and Washing (Centrifugation and resuspension in buffer) A->B C 3. Assay Plate Setup (Add cell suspension to 96-well plate) B->C D 4. Addition of Inhibitors (Add this compound, positive, and negative controls) C->D E 5. Pre-incubation (Incubate for a short period) D->E F 6. Addition of Fluorescent Dye (Add Hoechst 33342) E->F G 7. Fluorescence Measurement (Kinetic read in a plate reader) F->G H 8. Data Analysis (Plot fluorescence vs. time, determine steady-state levels) G->H

Caption: General workflow for the this compound fluorescent dye accumulation assay.

Detailed Protocol: 96-Well Plate-Based Assay
  • Bacterial Culture Preparation:

    • Inoculate the E. coli strains into a suitable broth and grow overnight at 37°C with shaking.

    • The next day, subculture the bacteria into fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Cell Preparation:

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with PBS to remove residual medium.

    • Resuspend the cells in PBS to a final OD600 of approximately 0.4.

  • Assay Setup:

    • To the wells of a 96-well black, clear-bottom plate, add 50 µL of the bacterial cell suspension.

    • Add 50 µL of PBS containing this compound at various concentrations (to achieve the desired final concentration, e.g., 0.1 µM to 50 µM).

    • Include control wells:

      • Negative Control: PBS without any inhibitor.

      • Positive Control: A known EPI like PAβN at an effective concentration.

      • Efflux-deficient strain: Cells of the ΔacrB strain with PBS.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the cells.

  • Accumulation Measurement:

    • Prepare a working solution of the fluorescent dye (e.g., Hoechst 33342 at a final concentration of 1-5 µM in PBS).

    • Add 100 µL of the fluorescent dye solution to all wells.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Hoechst 33342: Ex/Em ≈ 350/460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • The fluorescence in the negative control wells should remain low due to active efflux.

    • The fluorescence in the presence of effective concentrations of this compound should increase over time and reach a higher steady-state level, indicating inhibition of efflux.

    • Compare the steady-state fluorescence levels in the presence of different concentrations of this compound to the negative and positive controls to determine the potency of the inhibitor.

Data Presentation

The potency of this compound and its analogs as efflux pump inhibitors has been demonstrated to be significantly higher than that of earlier compounds. The following table summarizes key quantitative data from published studies.

CompoundPotency MetricOrganismNotesReference
This compound Full activity at 0.1 µME. coliShowed significantly increased accumulation of Hoechst 33342 compared to the ΔacrB strain at 12.5 µM, suggesting inhibition of additional efflux pumps.[2]
MBX3132 Full activity at 0.1 µME. coliSimilar to this compound, demonstrated potent inhibition of Hoechst 33342 efflux.[2]
MBX2319 Lower potencyE. coliParent compound from which MBX3132 and this compound were derived, with 10- to 20-fold lower activity.[1][2]
PAβN Classical InhibitorE. coliThis compound is approximately 500-fold more potent.[2]

Conclusion

The fluorescent dye accumulation assay is a robust and reliable method for characterizing the activity of efflux pump inhibitors like this compound. The protocols provided herein offer a detailed guide for researchers to implement this assay in their laboratories. The high potency of this compound, as demonstrated by this method, underscores its potential as a valuable tool in combating antibiotic resistance in Gram-negative bacteria. Further characterization using this assay can aid in the development of novel adjunctive therapies to enhance the efficacy of existing antibiotics.

References

Application Notes and Protocols for MBX3135 Stock Solution Preparation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX3135 is a potent pyranopyridine-based efflux pump inhibitor (EPI) that enhances the efficacy of various antibiotics against Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves the inhibition of the AcrAB-TolC multidrug efflux pump, a key contributor to antibiotic resistance in pathogens like Escherichia coli.[1][2][4] By blocking this pump, this compound effectively increases the intracellular concentration of antibiotics that are substrates of AcrB, thereby restoring their bactericidal activity.[1][5] These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in common in vitro assays to study its efflux pump inhibitory activity.

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₅H₂₈N₄O₄S[1]
Mechanism of ActionAcrAB-TolC efflux pump inhibitor[1][2]
Solubility (Aqueous)25 µM[6]
Intrinsic Antibacterial Activity (MIC)> 100 µg/mL[3][6]
Table 2: Recommended Concentrations for In Vitro Assays
Assay TypeOrganismRecommended this compound ConcentrationReference
Checkerboard MIC AssaysE. coli0.05 - 3.1 µM[3][6]
Time-Kill AssaysE. coli0.024 - 0.39 µM[7]
Hoechst 33342 Accumulation AssayE. coli12.5 µM[2][4]
Nitrocefin Efflux AssayE. coli10 nM[1][4]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • In a sterile environment, accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out a quantity based on its molecular weight.

  • Transfer the weighed powder into a sterile microcentrifuge tube.

  • Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube thoroughly until the this compound powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).

Checkerboard Minimum Inhibitory Concentration (MIC) Assay

This assay is used to assess the synergistic effect of this compound with an antibiotic.

Materials:

  • This compound stock solution

  • Antibiotic stock solution (e.g., ciprofloxacin, levofloxacin, piperacillin)

  • Bacterial strain (E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of the antibiotic across the columns of a 96-well plate using CAMHB.

  • Prepare serial two-fold dilutions of this compound down the rows of the same 96-well plate. This creates a matrix of varying concentrations of both compounds.

  • Prepare a bacterial inoculum standardized to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial inoculum to all wells. Include appropriate controls: wells with bacteria only (growth control), media only (sterility control), bacteria with only the antibiotic, and bacteria with only this compound.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, both in the absence and presence of each concentration of this compound.

  • The potentiation of the antibiotic by this compound is observed as a decrease in the antibiotic's MIC in the presence of the inhibitor.[6]

Hoechst 33342 Accumulation Assay

This real-time fluorescence assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate, Hoechst 33342.[2][4]

Materials:

  • This compound stock solution

  • Hoechst 33342 (H33342) stock solution

  • Bacterial strain (E. coli) wild-type and an efflux-deficient strain (e.g., ΔacrB)

  • Phosphate Buffered Saline (PBS)

  • Sterile black, clear-bottom 96-well plates

  • Fluorometric plate reader with excitation and emission wavelengths set for Hoechst 33342 (e.g., ~350 nm excitation, ~460 nm emission)

Procedure:

  • Grow bacterial cultures to the mid-logarithmic phase, then harvest and wash the cells with PBS. Resuspend the cells in PBS to a standardized optical density.

  • In the 96-well plate, add the bacterial suspension to wells containing different concentrations of this compound or a vehicle control (DMSO). Include the ΔacrB strain as a positive control for maximum accumulation.

  • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor binding.

  • Add Hoechst 33342 to all wells to a final concentration of 1-10 µM.

  • Immediately begin monitoring the fluorescence intensity in the plate reader at regular intervals for 30-60 minutes.

  • An increase in fluorescence in the wells containing this compound compared to the vehicle control indicates inhibition of the efflux pump, leading to the accumulation of H33342 inside the bacterial cells.[2][4]

Visualizations

MBX3135_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Antibiotic_ext Antibiotic Antibiotic_peri Antibiotic Antibiotic_ext->Antibiotic_peri Diffusion TolC TolC AcrA AcrA AcrB AcrB Antibiotic_peri->AcrB Binding Target Bacterial Target (e.g., DNA Gyrase) Antibiotic_peri->Target Inhibition of Bacterial Growth AcrB->TolC Efflux This compound This compound This compound->AcrB Inhibition

Caption: Mechanism of this compound action on the AcrAB-TolC efflux pump.

Experimental_Workflow_Checkerboard cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Readout cluster_analysis Data Analysis A Prepare serial dilutions of Antibiotic C Combine dilutions in 96-well plate A->C B Prepare serial dilutions of this compound B->C D Add standardized bacterial inoculum C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC by visual inspection or OD E->F G Analyze potentiation of antibiotic activity F->G

Caption: Workflow for the checkerboard MIC assay.

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Antibiotics in the Presence of the Efflux Pump Inhibitor MBX3135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. One of the primary mechanisms of resistance in Gram-negative bacteria is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy.[1][2] The AcrAB-TolC efflux pump is a major contributor to this resistance in Escherichia coli and other Enterobacteriaceae.[3][4][5]

MBX3135 is a potent, drug-like pyranopyridine efflux pump inhibitor (EPI) that specifically targets the AcrB component of the AcrAB-TolC tripartite pump.[3][4] Unlike antibiotics, this compound does not possess intrinsic antibacterial activity.[3][6] Instead, it acts as a potentiator, restoring or increasing the susceptibility of bacteria to antibiotics that are substrates of the AcrB pump.[3][6][7] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of antibiotics in the presence of this compound using the checkerboard broth microdilution method to assess synergistic interactions.

Principle

The checkerboard assay is a common in vitro method used to evaluate the interaction between two antimicrobial agents.[8][9][10] In this application, serial dilutions of an antibiotic are tested against a bacterial strain in the presence of varying concentrations of this compound. This allows for the determination of the antibiotic's MIC both alone and in combination with the EPI. The resulting data can be used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy, additivity, indifference, or antagonism between the two compounds.[8][11] A synergistic interaction, indicated by a significant reduction in the antibiotic's MIC in the presence of this compound, suggests that the antibiotic's efficacy is enhanced by the inhibition of efflux.

Materials and Reagents

  • Bacterial strain of interest (e.g., E. coli expressing AcrAB-TolC)

  • Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Antibiotic of interest (stock solution of known concentration)

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Single-channel pipettes

  • Incubator (37°C)

  • Plate reader (optional, for spectrophotometric reading)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Experimental Protocol: Checkerboard Broth Microdilution Assay

This protocol is based on standard broth microdilution methods.[12][13][14][15][16]

1. Preparation of Reagents:

  • Antibiotic Stock Solution: Prepare a stock solution of the antibiotic in a suitable solvent at a concentration that is at least 10 times the highest concentration to be tested.[14]

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Checkerboard Plate Setup:

The following steps describe the preparation of a 96-well plate for the checkerboard assay.

  • Column 11 (Antibiotic Only Control):

    • Add 100 µL of sterile broth to wells B11 through G11.

    • Add 200 µL of the antibiotic working solution (at 2x the highest desired concentration) to well A11.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A11 to B11, mixing, and continuing this process down to well G11. Discard 100 µL from well G11. Well H11 will be the growth control.

  • Row H (this compound Only Control):

    • Add 50 µL of sterile broth to wells H2 through H10.

    • Add 100 µL of the this compound working solution (at 2x the highest desired concentration) to well H1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well H1 to H2, mixing, and continuing this process across to well H10. Discard 50 µL from well H10.

  • Checkerboard Area (Wells A1-G10):

    • Prepare intermediate dilutions of the antibiotic.

    • Dispense 50 µL of each antibiotic concentration (at 2x the final desired concentration) into the corresponding rows (e.g., highest concentration in row A, serially diluted down to row G).

    • Prepare intermediate dilutions of this compound.

    • Dispense 50 µL of each this compound concentration (at 2x the final desired concentration) into the corresponding columns (e.g., highest concentration in column 1, serially diluted across to column 10).

  • Controls (Column 12):

    • Growth Control (H12): 100 µL of sterile broth and 100 µL of the bacterial inoculum.

    • Sterility Control (G12): 200 µL of sterile broth.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to all wells except the sterility control.

3. Incubation:

  • Incubate the microtiter plate at 37°C for 18-24 hours.

4. Reading the Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[14][17]

  • For the antibiotic alone, the MIC is determined from column 11.

  • For this compound alone, the MIC is determined from row H.

  • For the combination, the MIC of the antibiotic in the presence of each concentration of this compound is determined from the checkerboard area.

5. Data Analysis (Calculating the FIC Index):

The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.[8][11]

  • FICA = (MIC of antibiotic in combination with this compound) / (MIC of antibiotic alone)

  • FICB = (Concentration of this compound in combination with antibiotic) / (MIC of this compound alone)

  • FIC Index = FICA + FICB

The interaction is interpreted as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Data Presentation

The results of the checkerboard assay can be summarized in a table to clearly present the MIC values.

This compound (µg/mL)Antibiotic X MIC (µg/mL)FIC IndexInterpretation
0 (Antibiotic Alone)64--
0.25160.75Additive
0.580.625Additive
1 2 0.53125 Synergy
220.53125Synergy
420.53125Synergy
8 (this compound Alone MIC)>128--

Note: The FIC index calculation requires the MIC of this compound alone, which is the concentration that inhibits bacterial growth. In many cases, as an EPI, this compound will have a very high or no discernible MIC.

Visualizations

Signaling Pathway: Mechanism of this compound Action

Caption: Mechanism of this compound inhibiting the AcrAB-TolC efflux pump.

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_antibiotic Prepare Antibiotic Serial Dilutions setup_plate Dispense Reagents into 96-Well Plate (Checkerboard) prep_antibiotic->setup_plate prep_mbx Prepare this compound Serial Dilutions prep_mbx->setup_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Interaction (Synergy, Additive, etc.) calc_fic->interpret

Caption: Workflow for the checkerboard assay to determine antibiotic MIC with this compound.

Conclusion

The determination of antibiotic MICs in the presence of the efflux pump inhibitor this compound is a critical step in evaluating the potential of this compound to restore the efficacy of existing antibiotics against multidrug-resistant Gram-negative bacteria. The checkerboard broth microdilution assay provides a robust and quantitative method for assessing the synergistic interactions between this compound and various antibiotics. The detailed protocol and data analysis methods provided in this application note will enable researchers to accurately evaluate the potentiating effects of this compound and similar compounds in their drug discovery and development efforts.

References

Application Notes and Protocols: MBX3135 in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge.[1][2] One of the primary mechanisms contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy.[2][3] The Resistance-Nodulation-Division (RND) superfamily of efflux pumps, particularly the AcrAB-TolC system in Escherichia coli and its orthologs in other Gram-negative pathogens, are major contributors to this phenotype.[1][4][5] MBX3135 is a potent, novel pyranopyridine-based efflux pump inhibitor (EPI) designed to counteract this resistance mechanism.[1][6] By inhibiting the AcrB component of the AcrAB-TolC pump, this compound restores the susceptibility of MDR bacteria to a range of antibiotics.[1][7] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in microbiology research.

Mechanism of Action

This compound functions as a direct inhibitor of AcrB, the inner membrane transporter component of the tripartite AcrAB-TolC efflux pump.[1][4] This pump is a homotrimer where each AcrB protomer cycles through three distinct conformations: loose (L), tight (T), and open (O), which correspond to substrate binding, translocation, and extrusion, respectively.[1][4] this compound binds to a hydrophobic trap within the periplasmic domain of the AcrB T protomer.[6][8] This binding is stabilized by a complex network of hydrogen bonds.[1] By occupying this site, this compound is thought to sterically hinder the binding of antibiotic substrates and/or inhibit the conformational changes required for the pump's functional rotation, effectively disabling the efflux mechanism.[1][4] This leads to the accumulation of antibiotics inside the bacterial cell, allowing them to reach their therapeutic targets.

cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane AcrA AcrA TolC TolC AcrA->TolC AcrB AcrB AcrB->AcrA AcrB->TolC Efflux Antibiotic_periplasm Antibiotic Antibiotic_periplasm->AcrB Binding This compound This compound This compound->AcrB Inhibition AcrB_IM AcrB (transmembrane) AcrB_IM->AcrB Extracellular Extracellular Space TolC->Extracellular Intracellular Intracellular Space Intracellular->Antibiotic_periplasm Diffusion start Start: Prepare Reagents prep_antibiotic Prepare serial dilutions of antibiotic (e.g., ciprofloxacin) start->prep_antibiotic prep_mbx Prepare serial dilutions of this compound start->prep_mbx prep_plate Dispense antibiotic and this compound dilutions into a 96-well microtiter plate prep_antibiotic->prep_plate prep_mbx->prep_plate prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard prep_plate->prep_inoculum add_inoculum Add inoculum to each well prep_inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Read MICs and calculate FIC index incubate->read_results end_point End: Determine Synergy read_results->end_point start Start: Prepare Cells prep_cells Grow and wash bacterial cells start->prep_cells resuspend_cells Resuspend cells in buffer prep_cells->resuspend_cells add_inhibitor Add this compound to experimental wells resuspend_cells->add_inhibitor add_dye Add fluorescent dye (e.g., H33342) add_inhibitor->add_dye incubate Incubate at room temperature add_dye->incubate measure_fluorescence Measure fluorescence over time incubate->measure_fluorescence end_point End: Determine Efflux Inhibition measure_fluorescence->end_point

References

Application Notes and Protocols for Evaluating Efflux Pump Inhibition by MBX3135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria is a pressing global health threat, largely driven by the overexpression of efflux pumps. The AcrAB-TolC efflux pump system in Escherichia coli is a prototypical member of the Resistance-Nodulation-Division (RND) superfamily and a major contributor to MDR. Efflux pump inhibitors (EPIs) represent a promising strategy to counteract MDR by restoring the efficacy of existing antibiotics. MBX3135 is a potent pyranopyridine-based inhibitor of the AcrB component of the AcrAB-TolC efflux pump.[1][2][3] This document provides detailed laboratory methods to evaluate the inhibitory activity of this compound.

These protocols are designed to be accessible to researchers, scientists, and drug development professionals involved in antimicrobial research and development. The following sections detail the principles, materials, and step-by-step procedures for three key assays: the checkerboard microdilution assay, the ethidium bromide accumulation assay, and the Nile Red efflux assay.

Checkerboard Microdilution Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents, in this case, an antibiotic and an efflux pump inhibitor like this compound.[4][5][6] By testing various concentrations of both compounds, this assay can determine if their interaction is synergistic, additive, indifferent, or antagonistic. A synergistic interaction, where the combined effect is greater than the sum of the individual effects, is a key indicator of effective efflux pump inhibition.

Principle

In a 96-well microtiter plate, serial dilutions of an antibiotic are made along the x-axis, and serial dilutions of this compound are made along the y-axis. Each well is then inoculated with a standardized bacterial suspension. After incubation, the minimum inhibitory concentration (MIC) of each compound alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the interaction.

Data Presentation: Synergistic Activity of this compound

The following table summarizes the potentiation of various antibiotics by pyranopyridine EPIs, including this compound, against E. coli strains. The data is presented as the fold decrease in the MIC of the antibiotic in the presence of the EPI.

AntibioticBacterial StrainEPI Concentration (µM)Fold MIC DecreaseReference
CiprofloxacinE. coli WT3.13 (MBX2319)2[7]
LevofloxacinE. coli WT3.13 (MBX2319)4[7]
PiperacillinE. coli WT3.13 (MBX2319)4[7]
LevofloxacinE. coli0.1 (MBX3132)>10[1]
PiperacillinE. coli0.1 (MBX3132)>10[1]
LevofloxacinE. coli0.05 (this compound)>10[1]
PiperacillinE. coli0.05 (this compound)>10[1]
Experimental Protocol

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., E. coli expressing AcrB)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution (e.g., ciprofloxacin, levofloxacin, piperacillin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile pipette tips and multichannel pipettes

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 of ~0.5).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension 1:100 in fresh CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Prepare Drug Dilutions:

    • Antibiotic (Drug A): Prepare a stock solution at a concentration 4 times the highest desired final concentration. Perform serial two-fold dilutions in CAMHB.

    • This compound (Drug B): Prepare a stock solution in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to a concentration 4 times the highest desired final concentration. Perform serial two-fold dilutions in CAMHB.

  • Set up the Checkerboard Plate:

    • Add 50 µL of CAMHB to each well of a 96-well plate.

    • Add 50 µL of the antibiotic dilutions along the columns (x-axis).

    • Add 50 µL of the this compound dilutions down the rows (y-axis).

    • The final volume in each well before adding the inoculum will be 150 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.

    • Include appropriate controls: wells with only the antibiotic and inoculum, wells with only this compound and inoculum, a growth control well with only inoculum, and a sterility control well with only CAMHB.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic alone, this compound alone, and the combination in each well. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • Calculate the FIC Index (FICI):

      • FICI = FIC of Antibiotic + FIC of this compound

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Experimental Workflow Diagram

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_plate_setup Plate Setup cluster_incubation_analysis Incubation & Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Bacterial Inoculum to each well prep_inoculum->add_inoculum prep_antibiotic Prepare Antibiotic Stock (e.g., Ciprofloxacin) dilute_antibiotic Serial Dilute Antibiotic (across columns) prep_antibiotic->dilute_antibiotic prep_this compound Prepare this compound Stock dilute_this compound Serial Dilute this compound (down rows) prep_this compound->dilute_this compound add_camhb Add CAMHB to all wells add_camhb->dilute_antibiotic add_camhb->dilute_this compound dilute_antibiotic->add_inoculum dilute_this compound->add_inoculum incubate Incubate at 37°C for 16-20 hours add_inoculum->incubate determine_mic Determine MICs (Visual or OD reading) incubate->determine_mic calculate_fic Calculate FIC Index determine_mic->calculate_fic interpret Interpret Interaction (Synergy, Additive, etc.) calculate_fic->interpret

Caption: Workflow for the checkerboard microdilution assay.

Ethidium Bromide Accumulation Assay

This assay directly measures the ability of a compound to inhibit efflux pump activity by monitoring the intracellular accumulation of a fluorescent substrate, ethidium bromide (EtBr).[8][9][10] EtBr fluorescence is significantly enhanced upon intercalation with DNA. In bacteria with active efflux pumps, EtBr is efficiently expelled, resulting in low intracellular fluorescence. Inhibition of these pumps by this compound leads to the accumulation of EtBr and a corresponding increase in fluorescence.

Principle

Bacterial cells are incubated with EtBr in the presence and absence of this compound. The fluorescence intensity is measured over time. An increase in fluorescence in the presence of this compound compared to the control (no inhibitor) indicates efflux pump inhibition.

Data Presentation: Expected Results for this compound
CompoundConcentration (µM)ObservationReference
MBX313212.5Significant increase in Hoechst 33342 accumulation[11]
This compound12.5Significant increase in Hoechst 33342 accumulation[11]
Experimental Protocol

Materials:

  • 96-well black, clear-bottom microtiter plates

  • Bacterial culture (e.g., E. coli expressing AcrB)

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium bromide (EtBr) stock solution

  • This compound stock solution

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control

  • Fluorescence microplate reader

Procedure:

  • Prepare Bacterial Cells:

    • Grow an overnight culture of the test bacterium in a suitable broth.

    • Inoculate fresh broth and grow to the mid-logarithmic phase (OD600 of ~0.6).

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cell pellet in PBS to an OD600 of 0.4.

  • Assay Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Test wells: Bacterial suspension, this compound at various concentrations.

      • Positive control: Bacterial suspension, CCCP (a known efflux pump inhibitor).

      • Negative control: Bacterial suspension, solvent control (e.g., DMSO).

    • Add EtBr to all wells to a final concentration of 2 µg/mL.

    • Add glucose to all wells to a final concentration of 0.4% to energize the cells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

    • Use an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each condition.

    • Compare the fluorescence levels in the presence of this compound to the negative control. A significant increase in fluorescence indicates efflux pump inhibition.

Experimental Workflow Diagram

EtBr_Accumulation_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_setup Assay Setup cluster_measurement_analysis Measurement & Analysis grow_culture Grow Bacterial Culture (mid-log phase) harvest_wash Harvest and Wash Cells (with PBS) grow_culture->harvest_wash resuspend Resuspend Cells in PBS harvest_wash->resuspend add_cells Add Cell Suspension to 96-well plate resuspend->add_cells add_inhibitor Add this compound / Controls add_cells->add_inhibitor add_etbr_glucose Add EtBr and Glucose add_inhibitor->add_etbr_glucose measure_fluorescence Measure Fluorescence over time add_etbr_glucose->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data compare_curves Compare Curves to Assess Efflux Inhibition plot_data->compare_curves

Caption: Workflow for the ethidium bromide accumulation assay.

Nile Red Efflux Assay

The Nile Red efflux assay is a real-time method to directly measure the efflux of a fluorescent substrate from bacterial cells.[12][13] Nile Red is a lipophilic dye that fluoresces strongly in the hydrophobic environment of the cell membrane but has weak fluorescence in an aqueous solution. This assay is particularly well-suited for studying RND efflux pumps as they are thought to extrude substrates from the periplasm and inner membrane.

Principle

Bacterial cells are first de-energized and loaded with Nile Red. The cells are then washed to remove extracellular dye. Efflux is initiated by the addition of an energy source (e.g., glucose). The decrease in fluorescence over time, as Nile Red is pumped out of the cell membrane, is monitored. In the presence of an effective EPI like this compound, the rate of fluorescence decrease will be slower compared to the control.

Data Presentation: Expected Results for this compound

Specific quantitative data for this compound in a Nile Red efflux assay is not available in the provided search results. However, based on its potent inhibition of the AcrB pump, it is expected that this compound will significantly reduce the rate of Nile Red efflux.

ConditionExpected Outcome
Control (no inhibitor)Rapid decrease in fluorescence upon addition of glucose.
+ this compoundSlower rate of fluorescence decrease compared to the control.
+ CCCP (positive control)Minimal to no decrease in fluorescence.
Experimental Protocol

Materials:

  • 96-well black, clear-bottom microtiter plates

  • Bacterial culture (e.g., E. coli expressing AcrB)

  • Potassium phosphate buffer (PPB)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

  • Nile Red stock solution

  • Glucose

  • This compound stock solution

  • Fluorescence microplate reader

Procedure:

  • Prepare De-energized Cells:

    • Grow an overnight culture of the test bacterium.

    • Harvest the cells by centrifugation and wash twice with PPB.

    • Resuspend the cells in PPB containing CCCP (e.g., 100 µM) to de-energize the cells and incubate for a short period.

  • Load Cells with Nile Red:

    • Add Nile Red to the de-energized cell suspension to a final concentration of 5 µM and incubate to allow the dye to load into the cell membranes.

  • Wash and Resuspend:

    • Centrifuge the cells to remove the extracellular Nile Red and CCCP.

    • Wash the cell pellet twice with PPB.

    • Resuspend the cells in PPB.

  • Efflux Measurement:

    • Aliquot the Nile Red-loaded cell suspension into the wells of a 96-well plate.

    • Add this compound at various concentrations to the test wells and solvent to the control wells.

    • Place the plate in a fluorescence microplate reader and take an initial fluorescence reading (excitation ~550 nm, emission ~630 nm).

    • Initiate efflux by adding glucose to all wells (final concentration ~25 mM).

    • Immediately begin monitoring the decrease in fluorescence over time.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • Calculate the initial rate of efflux for each condition.

    • Compare the efflux rates in the presence of this compound to the control to determine the extent of inhibition.

Experimental Workflow Diagram

Nile_Red_Efflux_Assay_Workflow cluster_loading Cell Loading cluster_efflux_measurement Efflux Measurement cluster_analysis Data Analysis deenergize De-energize Cells (with CCCP) load_nile_red Load Cells with Nile Red deenergize->load_nile_red wash_cells Wash Cells to Remove Extracellular Dye load_nile_red->wash_cells add_to_plate Aliquot Cells to Plate + this compound / Controls wash_cells->add_to_plate initiate_efflux Initiate Efflux (add Glucose) add_to_plate->initiate_efflux monitor_fluorescence Monitor Fluorescence Decrease over time initiate_efflux->monitor_fluorescence plot_data Plot Fluorescence vs. Time monitor_fluorescence->plot_data calculate_rate Calculate Efflux Rate plot_data->calculate_rate determine_inhibition Determine Percent Inhibition calculate_rate->determine_inhibition

Caption: Workflow for the Nile Red efflux assay.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for evaluating the efflux pump inhibitory activity of this compound. The checkerboard assay is essential for determining the synergistic potential of this compound with various antibiotics, a critical step in assessing its clinical utility. The ethidium bromide accumulation and Nile Red efflux assays offer direct and real-time measurements of efflux pump inhibition, providing valuable insights into the mechanism of action of this compound. By employing these standardized methods, researchers can effectively characterize the potency and spectrum of activity of this compound and other novel efflux pump inhibitors.

References

Application Notes and Protocols for Cell-Based Assays to Determine MBX3135 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX3135 is a potent, novel pyranopyridine derivative that functions as an efflux pump inhibitor (EPI).[1][2] Its primary target is the AcrAB-TolC multidrug efflux pump system in Gram-negative bacteria, such as Escherichia coli.[1][2] This system is a major contributor to multidrug resistance (MDR) in these pathogens.[1][3][4] this compound enhances the efficacy of various antibiotics by preventing their extrusion from the bacterial cell, thereby increasing their intracellular concentration and restoring their antibacterial activity.[1][3] These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound.

Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump is a tripartite system that spans the inner and outer membranes of Gram-negative bacteria.[1][2][5] It consists of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC.[1][2] AcrB functions as a homotrimer, with each protomer cycling through three conformations (Loose, Tight, and Open) to bind and extrude substrates from the periplasm to the extracellular space.[1][2] this compound binds to a hydrophobic trap within the periplasmic domain of the AcrB T protomer, which is thought to inhibit the conformational changes necessary for pump function, effectively blocking the efflux of substrates.[1][2][6]

cluster_0 Bacterial Cell cluster_1 Outer Membrane cluster_2 Periplasm cluster_3 Inner Membrane cluster_4 Cytoplasm TolC TolC Extracellular Extracellular Space TolC->Extracellular AcrA AcrA AcrA->TolC AcrB AcrB AcrA->AcrB Antibiotic_periplasm Antibiotic Antibiotic_periplasm->TolC Extrusion AcrB->Antibiotic_periplasm Efflux Antibiotic_cytoplasm Antibiotic Target Bacterial Target Antibiotic_cytoplasm->Target Inhibition This compound This compound This compound->AcrB Inhibition

Figure 1. Mechanism of action of this compound on the AcrAB-TolC efflux pump.

Data Presentation

The following tables summarize the expected quantitative data from the described cell-based assays for this compound.

Table 1: Antibiotic Potentiation by this compound in E. coli

AntibioticStrainThis compound Conc. (µM)Fold Decrease in MIC
CiprofloxacinWT (AB1157)3.132
LevofloxacinWT (AB1157)3.134
PiperacillinWT (AB1157)3.134
LevofloxacinEfflux Overexpressing0.1>30
PiperacillinEfflux Overexpressing0.05>30

Data compiled from literature.[3][4]

Table 2: Effect of this compound on Fluorescent Dye Accumulation in E. coli

CompoundConcentration (µM)Relative Fluorescence Units (RFU)
Vehicle Control-Baseline
This compound12.5Significantly above ΔacrB strain
ΔacrB strain-Increased baseline

Data interpretation based on published findings.[2][6]

Experimental Protocols

Antibiotic Potentiation Assay (Checkerboard Microdilution)

This assay determines the ability of this compound to enhance the activity of a given antibiotic against a bacterial strain. The Minimum Inhibitory Concentration (MIC) of the antibiotic is determined in the presence and absence of the inhibitor.

Materials:

  • Bacterial strain (e.g., E. coli AB1157)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution (e.g., ciprofloxacin, levofloxacin, piperacillin)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the bacterial strain into CAMHB and grow overnight at 37°C with shaking. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Setup:

    • Prepare serial twofold dilutions of the antibiotic vertically down the columns of the 96-well plate in CAMHB.

    • Prepare serial twofold dilutions of this compound horizontally across the rows of the plate in CAMHB.

    • This creates a matrix of antibiotic and inhibitor concentrations.

  • Inoculation: Add the diluted bacterial culture to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic alone (the lowest concentration with no visible bacterial growth).

    • Determine the MIC of the antibiotic in the presence of each concentration of this compound.

    • Calculate the fold decrease in MIC as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of this compound.

start Start culture Prepare Bacterial Culture (5 x 10^5 CFU/mL) start->culture plate Prepare Checkerboard Plate (Antibiotic vs. This compound) culture->plate inoculate Inoculate Plate with Bacteria plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs incubate->read_mic analyze Calculate Fold Decrease in MIC read_mic->analyze end End analyze->end start Start prep_cells Prepare Bacterial Cells (Wash and Resuspend) start->prep_cells plate_cells Aliquot Cells into 96-well Plate prep_cells->plate_cells add_compound Add this compound or Vehicle plate_cells->add_compound add_dye Add Hoechst 33342 add_compound->add_dye read_fluorescence Monitor Fluorescence Over Time add_dye->read_fluorescence analyze Plot and Compare Fluorescence Curves read_fluorescence->analyze end End analyze->end

References

Application Notes and Protocols for Studying AcrB Function Using MBX3135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria is a critical global health threat, largely driven by the overexpression of efflux pumps. The AcrAB-TolC efflux system is a primary contributor to MDR in Escherichia coli and other Enterobacteriaceae, actively extruding a broad spectrum of antibiotics from the bacterial cell.[1][2][3] AcrB is the inner membrane transporter component of this tripartite system and serves as the primary recognition and energy transduction site for substrate efflux.[4][5][6]

MBX3135 is a novel and potent pyranopyridine-based efflux pump inhibitor (EPI) that specifically targets AcrB.[1][7] It functions by binding to a hydrophobic trap within the periplasmic domain of AcrB, sterically hindering the binding of antibiotic substrates and inhibiting the conformational changes required for pump function.[1][7] By inhibiting AcrB, this compound can restore the efficacy of various antibiotics that are normally expelled by the pump.[1][7] These application notes provide detailed protocols for utilizing this compound as a tool to investigate AcrB function and to evaluate its potential as an antibiotic adjuvant.

Data Presentation

Table 1: Potentiation of Antibiotic Activity by this compound in E. coli
AntibioticBacterial StrainThis compound Concentration (µM)Fold Reduction in MIC
CiprofloxacinE. coli AB11570.110-20 fold improvement in EPI activity compared to MBX2319[7]
LevofloxacinE. coli0.1>10-fold potentiation[1][7]
PiperacillinE. coli0.05>10-fold potentiation[5]
Table 2: Effect of this compound on AcrB Efflux Pump Activity
AssayBacterial StrainThis compound ConcentrationObserved Effect
Hoechst 33342 AccumulationE. coli AB115712.5 µMSignificant increase in intracellular fluorescence[1]
Nitrocefin Efflux KineticsE. coli10 nMSignificant alteration of Michaelis-Menten kinetics (increased Km and Vmax)[7]

Experimental Protocols

Checkerboard Minimum Inhibitory Concentration (MIC) Assay

This assay is used to assess the synergistic effect of this compound in combination with an antibiotic against a target bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., E. coli AB1157 or 3-AG100 with AcrB overexpression)[2][3]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution (e.g., ciprofloxacin, levofloxacin)

  • This compound stock solution (in DMSO)

  • Sterile pipette tips and reservoirs

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into CAMHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

  • Prepare Assay Plate:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create a two-dimensional serial dilution of the antibiotic and this compound.

      • Serially dilute the antibiotic stock solution horizontally across the plate.

      • Serially dilute the this compound stock solution vertically down the plate.

    • The final volume in each well containing the drug dilutions should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include appropriate controls: wells with bacteria and no drug (growth control), wells with media only (sterility control), and wells with each drug alone.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic alone, this compound alone, and the combination in each well. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction:

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC Index = FIC of Antibiotic + FIC of this compound

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1

      • Indifference: 1 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic effect of an antibiotic in the presence of this compound over time.

Materials:

  • Bacterial culture

  • CAMHB

  • Antibiotic and this compound stock solutions

  • Sterile flasks or tubes

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare Cultures:

    • Prepare a bacterial inoculum as described for the checkerboard assay, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in multiple flasks.

  • Set Up Experimental Conditions:

    • To the flasks, add the following:

      • No drug (growth control)

      • Antibiotic alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)

      • This compound alone (at a sub-inhibitory concentration)

      • Antibiotic and this compound in combination

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • A synergistic effect is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.[8][9]

Hoechst 33342 Accumulation Assay

This fluorescence-based assay measures the ability of this compound to inhibit the efflux of the fluorescent dye Hoechst 33342, a known AcrB substrate.

Materials:

  • Bacterial strains (e.g., E. coli AB1157, and its ΔacrB derivative as a control)[1]

  • 96-well black, clear-bottom microtiter plates

  • Phosphate-buffered saline (PBS) with 0.4% glucose

  • Hoechst 33342 stock solution

  • This compound stock solution

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition

  • Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm)

Procedure:

  • Prepare Bacterial Cells:

    • Grow bacterial cultures to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS with 0.4% glucose to an OD₆₀₀ of 0.4.

  • Assay Setup:

    • Add 100 µL of the cell suspension to each well of the 96-well plate.

    • Add this compound to the desired final concentration (e.g., 12.5 µM).[1] Include wells with no inhibitor, and wells with CCCP as a positive control.

    • Incubate for 5 minutes at room temperature.

  • Fluorescence Measurement:

    • Add Hoechst 33342 to a final concentration of 1-2.5 µM.[10][11]

    • Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) against time for each condition.

    • An increase in fluorescence in the presence of this compound compared to the untreated control indicates inhibition of Hoechst 33342 efflux by AcrB. The fluorescence level in the ΔacrB strain or with CCCP can serve as a benchmark for maximal inhibition.

Nitrocefin Efflux Assay

This assay measures the effect of this compound on the kinetics of AcrB-mediated efflux of the chromogenic cephalosporin, nitrocefin.

Materials:

  • E. coli strain overexpressing AcrB and possessing periplasmic β-lactamase activity

  • Potassium phosphate buffer (50 mM, pH 7.0) with 5 mM MgCl₂

  • Nitrocefin stock solution

  • This compound stock solution

  • Spectrophotometer capable of measuring absorbance at 486 nm

Procedure:

  • Prepare Bacterial Cells:

    • Grow cells to mid-log phase, harvest, wash, and resuspend in the phosphate buffer to a defined optical density (e.g., OD₆₀₀ of 0.8).[12]

  • Assay Protocol:

    • Pre-incubate the cell suspension with or without this compound (e.g., 10 nM) for a short period.[7]

    • Add nitrocefin at various concentrations to initiate the reaction.

    • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.

  • Data Analysis:

    • The rate of nitrocefin hydrolysis is proportional to its periplasmic concentration.

    • The rate of efflux can be calculated as the difference between the rate of influx (determined in an efflux-deficient strain or in the presence of an uncoupler like CCCP) and the rate of hydrolysis.

    • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for nitrocefin efflux in the presence and absence of this compound.[7][13] An increase in Km and Vmax in the presence of this compound suggests a specific interaction with the AcrB pump.[7]

Visualizations

AcrAB_TolC_Efflux_Pathway cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane TolC TolC Extracellular Extracellular Space TolC->Extracellular AcrA AcrA AcrA->TolC 3. Docking Antibiotic_periplasm Antibiotic Antibiotic_periplasm->TolC 4. Extrusion AcrB AcrB AcrB->AcrA 2. Association AcrB->Antibiotic_periplasm Substrate Capture Cytoplasm Cytoplasm Antibiotic_cytoplasm Antibiotic Antibiotic_cytoplasm->AcrB 1. Binding

Caption: The AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.

MBX3135_Inhibition_Mechanism cluster_AcrB AcrB Periplasmic Domain Binding_Pocket Deep Binding Pocket Efflux_Blocked Efflux Blocked Hydrophobic_Trap Hydrophobic Trap Hydrophobic_Trap->Efflux_Blocked 3. Conformational change inhibited This compound This compound This compound->Hydrophobic_Trap 1. Binds tightly Antibiotic Antibiotic Antibiotic->Binding_Pocket 2. Binding prevented

Caption: Mechanism of AcrB inhibition by this compound.

Experimental_Workflow_EPI_Evaluation start Start: Evaluate this compound as an AcrB Inhibitor checkerboard Checkerboard MIC Assay start->checkerboard time_kill Time-Kill Assay start->time_kill accumulation Hoechst 33342 Accumulation Assay start->accumulation kinetics Nitrocefin Efflux Assay start->kinetics synergy Determine Synergy (FIC Index) checkerboard->synergy bactericidal Assess Bactericidal/Bacteriostatic Effect time_kill->bactericidal efflux_inhibition Quantify Efflux Inhibition accumulation->efflux_inhibition kinetic_params Determine Kinetic Parameters (Km, Vmax) kinetics->kinetic_params end Conclusion: this compound is a potent AcrB inhibitor synergy->end bactericidal->end efflux_inhibition->end kinetic_params->end

Caption: Experimental workflow for evaluating this compound as an AcrB inhibitor.

References

Application Notes and Protocols for Measuring MBX3135 Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance in Gram-negative bacteria represents a significant and growing threat to public health. A primary mechanism contributing to this resistance is the overexpression of multidrug efflux pumps, such as the AcrAB-TolC system in Escherichia coli.[1][2][3] This tripartite pump, a member of the Resistance-Nodulation-cell Division (RND) superfamily, actively extrudes a wide range of antibiotics from the bacterial periplasm, reducing their intracellular concentration and efficacy.[1][4][5]

MBX3135 is a potent, novel pyranopyridine-based efflux pump inhibitor (EPI).[1][6] It specifically targets the AcrB protein, the inner membrane component of the AcrAB-TolC complex.[1][4][6] By binding to a deep hydrophobic trap within AcrB, this compound sterically hinders the binding and subsequent extrusion of antibiotic substrates, thereby restoring their antibacterial activity.[1][6] Understanding the binding kinetics—the rates of association and dissociation—of this compound with AcrB is critical for optimizing its therapeutic potential, guiding further drug development, and elucidating its precise mechanism of inhibition.

This document provides detailed protocols for several established biophysical techniques suitable for characterizing the binding kinetics of this compound to the AcrB protein.

Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump

The AcrAB-TolC pump functions as a proton-motive force-driven peristaltic pump.[4] The AcrB component, a homotrimer, cycles through three conformations: Loose (L), Tight (T), and Open (O).[4] Substrates are initially engaged in the L state, tightly bound in the T state, and finally extruded through the TolC channel in the O state. This compound binds with high affinity to a phenylalanine-rich hydrophobic trap within the deep binding pocket of the T protomer of AcrB.[1][2][6] This binding event is thought to lock the pump in a non-functional conformation, preventing the conformational cycling necessary for substrate transport and effectively inhibiting efflux.[1]

Caption: Mechanism of AcrAB-TolC efflux pump inhibition by this compound.

Techniques for Measuring Binding Kinetics

Several robust methods can be employed to quantify the binding kinetics of this compound to AcrB. The choice of technique depends on the availability of purified protein, specialized instrumentation, and the specific kinetic parameters of interest.

  • Surface Plasmon Resonance (SPR): A label-free, real-time technique that measures changes in mass on a sensor surface as a ligand (this compound) flows over an immobilized target (AcrB). It directly measures association (k_a_) and dissociation (k_d_) rates, from which the equilibrium dissociation constant (K_D_) can be calculated.

  • Fluorescence-Based Assays: These methods rely on changes in a fluorescent signal upon binding. A common approach is a competition assay, where this compound competes with a known fluorescent substrate of the AcrB pump (e.g., Hoechst 33342). While often used for determining binding affinity (K_i_), kinetic variations of these assays can provide rate information.

  • Isothermal Titration Calorimetry (ITC): A label-free technique that directly measures the heat released or absorbed during a binding event. ITC provides a complete thermodynamic profile of the interaction (K_D_, ΔH, ΔS) but is generally not the primary method for determining kinetic rates (k_a_, k_d_).

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR)

This protocol describes the measurement of binding kinetics between this compound and purified AcrB protein immobilized on an SPR sensor chip.

Materials:

  • Purified, detergent-solubilized E. coli AcrB protein (high purity)

  • This compound compound

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor Chip (e.g., CM5, NTA)

  • Immobilization buffers (e.g., amine coupling reagents, Ni-NTA buffer for His-tagged protein)

  • Running buffer (e.g., PBS or HEPES with 0.05% Tween-20 and a suitable detergent like DDM/CHS to maintain AcrB stability)

  • Regeneration solution (e.g., low pH glycine or high salt solution)

Methodology:

  • Chip Preparation and Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface (e.g., using EDC/NHS for amine coupling).

    • Immobilize the purified AcrB protein to the desired density (e.g., 2000-4000 Response Units, RU) on a flow cell. Use a separate flow cell as a reference (activated and deactivated or immobilized with a control protein).

    • Deactivate any remaining active groups on both flow cells.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in running buffer (e.g., 5-fold dilutions from 1 µM down to sub-nM concentrations). Include a buffer-only injection as a blank.

    • Inject the this compound solutions sequentially over the reference and AcrB-immobilized flow cells at a constant flow rate. Start with the lowest concentration.

    • Monitor the binding response (in RU) over time, including an association phase (injection) and a dissociation phase (buffer flow).

    • Between each concentration, regenerate the sensor surface using the appropriate regeneration solution to remove all bound this compound. Ensure the baseline returns to zero before the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes.

    • Subtract the blank injection data to correct for any systematic drift.

    • Fit the resulting sensorgrams (RU vs. time) to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (k_a_ or k_on_), the dissociation rate constant (k_d_ or k_off_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).

arrow arrow start Start prep Prepare SPR Chip and Buffers start->prep immobilize Immobilize Purified AcrB on Sensor Surface prep->immobilize prepare_analyte Prepare Serial Dilutions of this compound immobilize->prepare_analyte inject Inject this compound over Chip (Association Phase) prepare_analyte->inject dissociate Flow Buffer over Chip (Dissociation Phase) inject->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate regenerate->inject Next Concentration analyze Analyze Sensorgrams: Fit to Kinetic Model regenerate->analyze All Concentrations Done end Determine ka, kd, KD analyze->end

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Protocol 2: Fluorescence-Based Competition Assay

This protocol uses the accumulation of a fluorescent substrate in AcrB-expressing E. coli to determine the binding characteristics of this compound. Increased fluorescence indicates effective pump inhibition.

Materials:

  • E. coli strain expressing AcrB (e.g., wild-type or an overexpressing strain). An AcrB knockout strain (ΔacrB) is required as a control.[6]

  • This compound compound

  • Hoechst 33342 (H33342), a fluorescent AcrB substrate.[1][6]

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a proton motive force dissipator.

  • Assay Buffer (e.g., PBS or minimal media)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Methodology:

  • Cell Preparation:

    • Grow E. coli cultures (wild-type and ΔacrB) to mid-log phase.

    • Harvest cells by centrifugation, wash, and resuspend in Assay Buffer to a standardized optical density (e.g., OD600 = 0.5).

  • Assay Setup:

    • In the 96-well plate, add serial dilutions of this compound.

    • Add the E. coli cell suspension to each well.

    • Include control wells:

      • No inhibitor (wild-type cells)

      • Maximal inhibition (wild-type cells + saturating concentration of a known inhibitor or CCCP)

      • No pump control (ΔacrB cells)

    • Pre-incubate the plate to allow this compound to bind to the cells.

  • Fluorescence Measurement (Kinetic Mode):

    • Initiate the reaction by adding a fixed concentration of H33342 to all wells.

    • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for H33342.

    • Measure the fluorescence intensity in each well every 30-60 seconds for a period of 30-60 minutes.

  • Data Analysis:

    • For each this compound concentration, plot fluorescence intensity against time.

    • Determine the initial rate of H33342 accumulation (the slope of the linear portion of the curve).

    • Plot the initial rates as a function of the this compound concentration.

    • Fit the data to a suitable competition or inhibition model to determine the IC50 (the concentration of this compound that inhibits 50% of pump activity).

    • While this assay primarily yields an IC50, comparing the rates of inhibition at different pre-incubation times can provide qualitative insights into the association rate of this compound.

arrow arrow start Start prep_cells Prepare E. coli Cultures (WT and ΔacrB) start->prep_cells setup_plate Plate Serial Dilutions of this compound prep_cells->setup_plate add_cells Add Cell Suspensions to Wells setup_plate->add_cells pre_incubate Pre-incubate Plate add_cells->pre_incubate add_dye Add Fluorescent Substrate (Hoechst 33342) pre_incubate->add_dye read_fluorescence Measure Fluorescence in Kinetic Mode add_dye->read_fluorescence analyze Calculate Initial Rates of Dye Accumulation read_fluorescence->analyze end Determine IC50 analyze->end

Caption: Workflow for a fluorescence-based efflux pump inhibition assay.

Data Presentation

Quantitative data from kinetic experiments should be summarized for clear comparison. The tables below provide templates for presenting results from SPR and fluorescence-based assays.

Table 1: Summary of this compound Binding Kinetics to AcrB via SPR

Parameter Symbol Value Units Description
Association Rate k_a_ (k_on_) e.g., 1.5 x 10⁵ M⁻¹s⁻¹ Rate of complex formation
Dissociation Rate k_d_ (k_off_) e.g., 3.0 x 10⁻⁴ s⁻¹ Rate of complex decay
Equilibrium Constant K_D_ e.g., 2.0 nM Affinity (k_d_/k_a_)

| Chi-squared (χ²) | χ² | e.g., 0.8 | RU² | Goodness of fit for the kinetic model |

Table 2: Summary of this compound Inhibitory Potency from Fluorescence Assay

Compound Target Strain Assay Type IC₅₀ Units Description
This compound E. coli (WT) H33342 Accumulation e.g., 25 nM Potency of efflux pump inhibition
Control Inhibitor E. coli (WT) H33342 Accumulation e.g., 1200 nM Potency of a reference compound

| this compound | E. coli (ΔacrB) | H33342 Accumulation | >10,000 | nM | Specificity control; no target |

References

Standard Operating Procedure for MBX3135 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

MBX3135 is a potent, small-molecule efflux pump inhibitor (EPI) belonging to the pyranopyridine class. It is an analog of MBX2319 and demonstrates significantly enhanced activity in potentiating the efficacy of various antibiotics against Gram-negative bacteria, particularly Escherichia coli. This compound functions by inhibiting the Resistance-Nodulation-Division (RND) superfamily of efflux pumps, with a primary target being the AcrAB-TolC multidrug efflux system. By blocking this pump, this compound increases the intracellular concentration of antibiotics that are substrates of AcrB, thereby restoring their antibacterial activity against resistant strains. This document provides detailed protocols for key in vitro experiments to characterize the activity of this compound.

Mechanism of Action

This compound targets the AcrB component of the tripartite AcrAB-TolC efflux pump. AcrB is an inner membrane transporter responsible for recognizing and exporting a wide range of substrates from the bacterial cell. This compound binds to the periplasmic domain of AcrB, inducing conformational changes that disrupt the normal transport cycle of the pump. This inhibition leads to the accumulation of antibiotics within the bacterium, allowing them to reach their respective targets and exert their bactericidal or bacteriostatic effects.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in potentiating antibiotics against E. coli.

Table 1: Potentiation of Antibiotic Activity by this compound against E. coli

AntibioticThis compound Concentration (µM)Fold Reduction in MICReference
Levofloxacin0.130-fold more potent than MBX2319[1][2]
Piperacillin0.0530-fold more potent than MBX2319[1][2]
Ciprofloxacin0.01 µg/mLPotentiated bactericidal activity

Note: The data indicates the Minimum Potentiating Concentration (MPC4), the concentration of the EPI that produces a 4-fold reduction in the antibiotic's Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Checkerboard Synergy Assay

This assay is used to determine the synergistic effect of this compound in combination with an antibiotic against a bacterial strain.

Materials:

  • This compound stock solution (in DMSO)

  • Antibiotic stock solution (e.g., ciprofloxacin)

  • Escherichia coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture E. coli in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Drug Dilutions:

    • In a 96-well plate, serially dilute the antibiotic horizontally (e.g., across columns 1-10).

    • Serially dilute this compound vertically (e.g., down rows A-G).

    • Column 11 should contain only the antibiotic dilutions (antibiotic control).

    • Row H should contain only the this compound dilutions (this compound control).

    • Well H12 should contain only inoculated broth (growth control).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in the presence of each concentration of this compound.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic effect of this compound in combination with an antibiotic over time.

Materials:

  • This compound

  • Antibiotic (e.g., ciprofloxacin)

  • Escherichia coli strain

  • CAMHB

  • Sterile culture tubes

  • Plate reader or spectrophotometer for OD measurements

  • Agar plates for colony counting

Procedure:

  • Prepare Cultures: Grow an overnight culture of E. coli and dilute it to ~1 x 10^6 CFU/mL in fresh CAMHB.

  • Set up Experimental Conditions: Prepare tubes with the following conditions:

    • Growth control (no drug)

    • Antibiotic alone (at a specific concentration, e.g., MIC)

    • This compound alone (at a specific concentration)

    • Antibiotic + this compound

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), take aliquots from each tube.

  • Determine Viable Cell Counts: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates overnight at 37°C and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. A ≥ 3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

Hoechst 33342 Accumulation Assay

This assay measures the ability of this compound to inhibit the efflux of the fluorescent dye Hoechst 33342, a substrate of the AcrAB-TolC pump.

Materials:

  • This compound

  • Hoechst 33342

  • Escherichia coli strain (and an efflux-deficient strain, e.g., ΔacrB, as a control)

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (as a positive control for efflux inhibition)

  • Black, clear-bottom 96-well plates

  • Fluorometric microplate reader

Procedure:

  • Prepare Bacterial Cells: Grow E. coli to the mid-log phase, then wash and resuspend the cells in PBS.

  • Set up Assay Plate:

    • Add the bacterial suspension to the wells of the 96-well plate.

    • Add this compound at various concentrations to the respective wells.

    • Include controls: no inhibitor, and CCCP.

  • Energize Cells: Add glucose to all wells to energize the efflux pumps.

  • Add Fluorescent Substrate: Add Hoechst 33342 to all wells.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis: Plot fluorescence intensity versus time. An increase in fluorescence in the presence of this compound compared to the no-inhibitor control indicates inhibition of efflux.

Mandatory Visualizations

cluster_cell Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Cytoplasm Cytoplasm TolC TolC Antibiotic_out Antibiotic TolC->Antibiotic_out Expulsion AcrA AcrA AcrA->TolC AcrB AcrB AcrB->TolC Efflux AcrB->AcrA Proton_in H+ Antibiotic_in Antibiotic Antibiotic_in->AcrB Binding This compound This compound This compound->AcrB Inhibition Proton H+ Proton->AcrB Proton Motive Force

Caption: Mechanism of AcrAB-TolC efflux pump and inhibition by this compound.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Prepare_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Inoculate_Plate Inoculate 96-Well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Antibiotic Serial Dilute Antibiotic (Columns 1-10) Prepare_Antibiotic->Inoculate_Plate Prepare_this compound Serial Dilute This compound (Rows A-G) Prepare_this compound->Inoculate_Plate Incubate Incubate (37°C, 18-24h) Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpret_Results Interpret Synergy, Additive, or Antagonism Calculate_FICI->Interpret_Results

Caption: Experimental workflow for the Checkerboard Synergy Assay.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Culture Prepare Bacterial Culture (~1x10^6 CFU/mL) Setup_Tubes Set up Tubes: - Control - Antibiotic - this compound - Combination Prepare_Culture->Setup_Tubes Incubate_Shake Incubate with Shaking (37°C) Setup_Tubes->Incubate_Shake Take_Samples Sample at Time Points (0-24h) Incubate_Shake->Take_Samples Serial_Dilute Serial Dilute and Plate Take_Samples->Serial_Dilute Count_Colonies Incubate Plates and Count CFU Serial_Dilute->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data

Caption: Experimental workflow for the Time-Kill Assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare Bacterial Cells (Mid-log) Setup_Plate Add Cells and This compound to 96-Well Plate Prepare_Cells->Setup_Plate Energize Energize Cells (Glucose) Setup_Plate->Energize Add_Dye Add Hoechst 33342 Energize->Add_Dye Measure_Fluorescence Measure Fluorescence Over Time Add_Dye->Measure_Fluorescence Plot_Data Plot Fluorescence Intensity vs. Time Measure_Fluorescence->Plot_Data Analyze_Inhibition Analyze Efflux Inhibition Plot_Data->Analyze_Inhibition

Caption: Experimental workflow for the Hoechst 33342 Accumulation Assay.

References

Troubleshooting & Optimization

Troubleshooting MBX3135 solubility issues in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with MBX3135 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent efflux pump inhibitor (EPI).[1][2] It primarily targets the AcrB protein, which is a component of the AcrAB-TolC tripartite efflux pump system in Gram-negative bacteria such as E. coli.[1][3] By inhibiting this pump, this compound enhances the efficacy of antibiotics that are normally expelled by the bacteria.[1][2][4] The acrylamide group of this compound is involved in a complex network of hydrogen bonds within the AcrB binding site, contributing to its high potency.[1][5]

Q2: I am observing precipitation after diluting my this compound stock solution into my aqueous experimental media. What are the likely causes?

Precipitation of small molecules like this compound upon dilution into aqueous buffers is a common issue, often due to the following reasons:

  • High Lipophilicity: The molecule may be highly lipophilic (hydrophobic), leading to low aqueous solubility.

  • Exceeding Solubility Limit: The final concentration of this compound in your experimental media may be above its solubility limit in that specific buffer system.

  • Solvent Change: A rapid change from a high-concentration organic solvent stock (like DMSO) to an aqueous environment can cause the compound to "crash out" of solution.

  • pH and Ionic Strength: The pH and salt concentration of your media can significantly influence the solubility of your compound.[6][7]

Q3: What are the initial steps I should take to troubleshoot this compound precipitation?

Here are some initial troubleshooting steps:

  • Lower the Final Concentration: The simplest reason for precipitation is exceeding the compound's solubility limit. Try using a lower final concentration of this compound in your experiment.[6]

  • Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.[6]

  • Modify the Dilution Method: Instead of a single large dilution step, try a serial dilution approach. This gradual decrease in solvent strength can help keep the compound in solution.

  • Gentle Mixing and Warming: Ensure the solution is well-mixed after adding this compound. Gentle warming of the media (e.g., to 37°C) can sometimes improve solubility, but be cautious of compound stability at higher temperatures.

Troubleshooting Guide: Step-by-Step Solutions for this compound Solubility Issues

If the initial troubleshooting steps do not resolve the precipitation, consider the following more advanced strategies.

Strategy 1: Co-solvents and Excipients

The addition of a small amount of a water-miscible organic co-solvent can improve the solubility of hydrophobic compounds.

  • Recommended Co-solvents: Ethanol, polyethylene glycol (PEG), or propylene glycol are commonly used.[6] It is crucial to test the tolerance of your specific cell line or assay to the chosen co-solvent.

  • Excipients: Cyclodextrins can be used to encapsulate the hydrophobic molecule and increase its aqueous solubility.

Strategy 2: pH Adjustment of the Media

For ionizable compounds, solubility is often pH-dependent.[6][8]

  • Experimental Protocol: Prepare small batches of your experimental media at slightly different pH values (e.g., 6.8, 7.2, 7.6) and test the solubility of this compound in each. Be mindful that altering the media pH can impact cell health and experimental outcomes.

Strategy 3: Preparation of a Solid Dispersion

For persistent solubility issues, creating a solid dispersion can be an effective solution. This involves dispersing the compound in an inert carrier matrix.

  • Methodology:

    • Dissolve this compound and a carrier (e.g., PVP or PEG) in a common solvent.

    • Remove the solvent by evaporation.

    • Grind the resulting solid into a fine powder.[6]

    • Test the solubility of this solid dispersion in your media.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Turbidimetry

This protocol helps determine the apparent solubility of this compound in your specific experimental media.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Experimental media (e.g., cell culture media, buffer)

  • 96-well plate

  • Plate reader capable of measuring absorbance or turbidity

Methodology:

  • Serial Dilution: Prepare a serial dilution of your this compound stock solution in DMSO.

  • Dispense Media: Add 198 µL of your experimental media to the wells of a 96-well plate.

  • Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells. This results in a final DMSO concentration of 1%.

  • Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure Turbidity: Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the media-only control.[7]

Data Presentation

Table 1: Example Kinetic Solubility Data for this compound

This compound Concentration (µM)Turbidity (OD at 600 nm)Observation
1000.550Significant Precipitation
500.320Visible Precipitation
250.110Slight Cloudiness
12.50.055Clear Solution
6.250.052Clear Solution
Vehicle Control (1% DMSO)0.050Clear Solution

In this example, the kinetic solubility of this compound in the tested media is approximately 12.5 µM.

Visualizations

MBX3135_Mechanism_of_Action cluster_bacteria Gram-Negative Bacterium Antibiotic Antibiotic AcrAB_TolC AcrAB-TolC Efflux Pump Antibiotic->AcrAB_TolC Efflux Bacterial_Cell Bacterial Cell Interior Antibiotic->Bacterial_Cell Increased Concentration This compound This compound This compound->AcrAB_TolC Inhibition Extracellular Extracellular AcrAB_TolC->Extracellular Expulsion Bacterial_Death Bacterial_Death Bacterial_Cell->Bacterial_Death Leads to

Caption: Mechanism of action of this compound as an AcrB efflux pump inhibitor.

Troubleshooting_Workflow Start Precipitation Observed in Media Lower_Conc Lower Final Concentration Start->Lower_Conc Optimize_DMSO Optimize DMSO Concentration (e.g., up to 0.5%) Lower_Conc->Optimize_DMSO Check1 Still Precipitates? Optimize_DMSO->Check1 Co_solvent Use a Co-solvent (e.g., Ethanol, PEG) Check1->Co_solvent Yes Success Solubility Improved Check1->Success No Check2 Still Precipitates? Co_solvent->Check2 Adjust_pH Adjust Media pH Check2->Adjust_pH Yes Check2->Success No Check3 Still Precipitates? Adjust_pH->Check3 Solid_Dispersion Prepare Solid Dispersion Check3->Solid_Dispersion Yes Check3->Success No Contact_Support Contact Technical Support Solid_Dispersion->Contact_Support

References

Technical Support Center: Optimizing MBX3135 Concentration in Checkerboard Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of MBX3135 in checkerboard assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent efflux pump inhibitor (EPI).[1] Its primary target is the AcrB protein, a component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria such as E. coli.[2][3] By inhibiting this pump, this compound can restore or increase the susceptibility of bacteria to antibiotics that are normally expelled by AcrB.[1][2] The AcrAB-TolC pump is a tripartite system responsible for extruding a wide variety of noxious compounds from the bacterial cell.[2][3][4][5] this compound binds to the periplasmic domain of AcrB, interfering with the pump's function and leading to the intracellular accumulation of co-administered antibiotics.[3][6]

Q2: What is a checkerboard assay and why is it used?

A2: A checkerboard assay is an in vitro method used to assess the interaction between two antimicrobial agents, such as an antibiotic and an efflux pump inhibitor like this compound.[7][8] The assay is typically performed in a 96-well microtiter plate where serial dilutions of two compounds are combined in a grid-like pattern.[9] This allows for the determination of the minimum inhibitory concentration (MIC) of each compound alone and in combination. The primary output of a checkerboard assay is the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction as synergistic, additive, indifferent, or antagonistic.[7][10]

Q3: What concentration range of this compound should I start with in my checkerboard assay?

A3: Based on available data, this compound has shown significant potentiation of antibiotics at low concentrations. It has demonstrated activity at concentrations as low as 10 nM and full activity at 0.1 µM in some assays.[2][3] A suggested starting range for a checkerboard assay would be a serial dilution spanning from approximately 0.01 µM to 10 µM. However, the optimal concentration will depend on the specific bacterial strain, the antibiotic used, and the experimental conditions.

Q4: How do I interpret the results of a checkerboard assay?

A4: The results of a checkerboard assay are interpreted by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each well that shows inhibition of bacterial growth using the following formula:

FIC Index = FICA + FICB = (CA / MICA) + (CB / MICB)

Where:

  • CA and CB are the concentrations of drug A (e.g., antibiotic) and drug B (e.g., this compound) in a given well.

  • MICA and MICB are the minimum inhibitory concentrations of drug A and drug B alone.

The interaction is then classified based on the FIC index value:

  • Synergy: FIC ≤ 0.5

  • Additive/Indifference: 0.5 < FIC ≤ 4

  • Antagonism: FIC > 4

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No potentiation of the antibiotic is observed. 1. The antibiotic is not a substrate of the AcrAB-TolC efflux pump.2. The bacterial strain does not express the AcrAB-TolC pump or expresses it at very low levels.3. The concentration of this compound is too low.1. Confirm from literature that the antibiotic is a known substrate of the AcrAB-TolC pump. This compound potentiates antibiotics like fluoroquinolones, β-lactams, chloramphenicol, and minocycline.[2]2. Use a wild-type strain known to express AcrAB-TolC or a strain that overexpresses the pump. An isogenic ΔacrB strain can be used as a negative control.[2]3. Increase the concentration range of this compound in the assay.
High variability between replicate plates. 1. Inaccurate pipetting, especially during serial dilutions.2. Inconsistent bacterial inoculum.3. "Edge effects" in the 96-well plate leading to evaporation.1. Ensure careful and consistent pipetting technique. Use calibrated pipettes.[9]2. Thoroughly mix the bacterial suspension before inoculation to ensure a uniform cell density. Prepare the inoculum to a standardized turbidity (e.g., 0.5 McFarland standard).[7]3. Fill the outer wells of the plate with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier and avoid using these wells for experimental data.[9] Consider performing experiments in at least triplicate for statistical validity.[11]
Precipitation is observed in the wells. 1. Poor solubility of this compound or the antibiotic in the test medium.2. Interaction between the two compounds leading to precipitation.1. this compound has a reported aqueous solubility of 25 µM.[12] Ensure the stock solution is fully dissolved before preparing dilutions. Consider using a small amount of a suitable solvent like DMSO for the initial stock, ensuring the final concentration in the assay does not affect bacterial growth.2. Visually inspect the wells before adding the bacterial inoculum to check for precipitation. If precipitation occurs at specific concentrations, those data points should be excluded from the analysis.
The MIC of the antibiotic alone is different from expected values. 1. The bacterial strain has acquired resistance or is a different isolate.2. The antibiotic stock solution has degraded.3. The incubation conditions (time, temperature) are not optimal.1. Verify the identity and antibiotic susceptibility profile of the bacterial strain.2. Prepare fresh antibiotic stock solutions for each experiment.3. Ensure consistent incubation at 35-37°C for 16-20 hours for most standard bacterial strains.[7]

Experimental Protocols

Detailed Protocol for a Checkerboard Assay with this compound

This protocol is a generalized method adapted for use with this compound.

1. Materials:

  • This compound

  • Antibiotic of interest

  • Gram-negative bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

2. Preparation of Reagents:

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.[7]

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • Antibiotic Stock Solution: Prepare a stock solution of the antibiotic in a suitable solvent at a concentration 100-fold higher than the highest concentration to be tested.

  • Working Solutions: Prepare intermediate working solutions of this compound and the antibiotic in CAMHB at 4 times the final desired highest concentration.

3. Assay Procedure:

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first column, add an additional 50 µL of the antibiotic working solution to each well from row A to G.

    • In the first row, add an additional 50 µL of the this compound working solution to each well from column 1 to 10.

  • Serial Dilutions:

    • Antibiotic (Rows): Perform a 2-fold serial dilution of the antibiotic by transferring 50 µL from each well in the first column to the adjacent well in the same row, continuing down to the last desired concentration. Discard the final 50 µL from the last well in each row.

    • This compound (Columns): Perform a 2-fold serial dilution of this compound by transferring 50 µL from each well in the first row to the well below it in the same column, continuing down to the last desired concentration. Discard the final 50 µL from the bottom well in each column.

  • Controls:

    • This compound alone: The last column should contain a serial dilution of this compound without the antibiotic.

    • Antibiotic alone: The last row should contain a serial dilution of the antibiotic without this compound.

    • Growth Control: At least one well should contain only CAMHB and the bacterial inoculum.

    • Sterility Control: At least one well should contain only CAMHB.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: Determine the MIC for each compound alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

Data Presentation

Table 1: Example Checkerboard Assay Data for this compound and Antibiotic X

This compound (µM)Antibiotic X (µg/mL)MIC of Antibiotic X Alone
8 4 2 1 0.5 0.25 0.125 0
10 ++-----+
5 ++-----+
2.5 +------+
1.25 -------+
0.625 -------+
0.313 -------+
0.156 -------+
0 -------+16 µg/mL
MIC of this compound Alone >10 µM
  • "+" indicates bacterial growth; "-" indicates no visible growth.

  • The MIC for each combination is the lowest concentration of the antibiotic and this compound that inhibits growth.

  • The FIC index would be calculated for the wells showing no growth.

Visualizations

MBX3135_Mechanism_of_Action Mechanism of Action of this compound cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane TolC TolC AcrA AcrA AcrA->TolC AcrB AcrB AcrA->AcrB Antibiotic_periplasm Antibiotic Antibiotic_periplasm->AcrB Binding Cytoplasm Cytoplasm Antibiotic_periplasm->Cytoplasm Reaches Target AcrB->TolC Efflux Antibiotic_target Antibiotic Target (e.g., DNA Gyrase) Cytoplasm->Antibiotic_target Reaches Target Antibiotic_outside Antibiotic Antibiotic_outside->Antibiotic_periplasm Enters This compound This compound This compound->AcrB Inhibits Checkerboard_Assay_Workflow Checkerboard Assay Experimental Workflow prep_reagents Prepare Reagents (Media, Bacteria, Compounds) plate_setup Set up 96-well Plate (Serial Dilutions of this compound and Antibiotic) prep_reagents->plate_setup inoculation Inoculate with Bacterial Suspension plate_setup->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Read MICs (Visually or with Plate Reader) incubation->read_results calculate_fic Calculate FIC Index read_results->calculate_fic interpret_results Interpret Interaction (Synergy, Additive, Antagonism) calculate_fic->interpret_results FIC_Interpretation Interpretation of FIC Index start Calculate FIC Index FIC = (C_A/MIC_A) + (C_B/MIC_B) synergy Synergy FIC <= 0.5 start->synergy Is FIC <= 0.5? additive Additive/Indifference 0.5 < FIC <= 4 start->additive Is 0.5 < FIC <= 4? antagonism Antagonism FIC > 4 start->antagonism Is FIC > 4?

References

Potential off-target effects of MBX3135 in bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MBX3135.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in bacteria?

A1: this compound is an efflux pump inhibitor (EPI). Its primary target in bacteria is the AcrB protein, which is a component of the AcrAB-TolC multidrug resistance (MDR) efflux pump in Gram-negative bacteria.[1][2] this compound binds to the periplasmic domain of AcrB, specifically within a hydrophobic trap, interfering with the pump's function.[1][3] By inhibiting this pump, this compound prevents the expulsion of antibiotics from the bacterial cell, thereby increasing their intracellular concentration and restoring their efficacy.[1][3]

Q2: Does this compound have any intrinsic antibacterial activity?

A2: No, this compound does not exhibit intrinsic antibacterial activity.[1][4] Its role is to potentiate the activity of existing antibiotics that are substrates of the AcrAB-TolC efflux pump.[1][5]

Q3: What are the known or potential off-target effects of this compound in bacteria?

A3: Currently, there is no direct evidence in the reviewed literature of this compound binding to unintended bacterial proteins and causing off-target toxicity. However, some observations could be considered in the context of off-target effects:

  • Inhibition of other RND pumps: Studies have shown that in the presence of this compound, the accumulation of the fluorescent substrate Hoechst 33342 in E. coli can exceed the levels seen in an acrB deletion mutant. This suggests that this compound may also inhibit other Resistance-Nodulation-Division (RND) family efflux pumps, though AcrB remains its primary target.[3]

  • Limited Spectrum of Activity: this compound shows potent activity against Enterobacteriaceae such as E. coli, Shigella flexneri, Klebsiella pneumoniae, and Salmonella enterica. However, it has weak activity against Pseudomonas aeruginosa. This is not a true off-target effect but is attributed to the inability of the compound to effectively penetrate the outer membrane of P. aeruginosa.[1][4][6]

  • Impact of Target Mutations: The efficacy of this compound can be significantly reduced by specific mutations in its target, the AcrB protein. For example, the AcrB double-mutation G141D_N282Y has been shown to impair the activity of this compound.[7] While this is a change in the target itself, it results in an altered, or "off-target," functional outcome for the compound.

Q4: What is the spectrum of activity of this compound?

A4: this compound is most effective against Gram-negative bacteria belonging to the Enterobacteriaceae family.[1][3] Its activity against other Gram-negative bacteria like Pseudomonas aeruginosa is limited due to permeability issues.[1][4]

Troubleshooting Guide

Problem 1: this compound is not potentiating the effect of my antibiotic against E. coli.

  • Is your antibiotic a substrate of the AcrAB-TolC efflux pump? this compound will only potentiate antibiotics that are actively transported out of the cell by this pump. Antibiotics known to be substrates include fluoroquinolones, β-lactams, chloramphenicol, minocycline, erythromycin, and linezolid.[1]

  • Is your bacterial strain overexpressing the AcrAB-TolC pump? The potentiating effect of this compound will be more pronounced in strains that have high levels of efflux pump expression.

  • Could there be mutations in the acrB gene? As noted, specific mutations in AcrB can reduce the efficacy of this compound.[7] Consider sequencing the acrB gene of your strain to check for known resistance-conferring mutations.

  • Are you using an appropriate concentration of this compound? While potent, the effective concentration can vary depending on the bacterial strain and the antibiotic used. A dose-response experiment is recommended.

Problem 2: I am observing weak or no activity of this compound against Pseudomonas aeruginosa.

  • This is an expected outcome. The outer membrane of P. aeruginosa is known to be less permeable than that of Enterobacteriaceae, which limits the entry of this compound to its target.[1]

  • For research purposes, co-administration with an outer membrane permeabilizer like Polymyxin B nonapeptide (PMBN) has been shown to restore the activity of related compounds against P. aeruginosa.[1]

Quantitative Data Summary

Table 1: Potency of this compound and Related Compounds

CompoundOrganismAntibioticMPC4 (µM)Fold Improvement vs. MBX2319
This compound E. coliLevofloxacin0.1~30x
This compound E. coliPiperacillin0.05~60x
MBX3132E. coliLevofloxacin0.1~30x
MBX3132E. coliPiperacillin0.1~30x
MBX2319E. coliLevofloxacin3.1-
MBX2319E. coliPiperacillin3.1-

MPC4: Concentration of the efflux pump inhibitor required to reduce the Minimum Inhibitory Concentration (MIC) of the antibiotic by four-fold. Data extracted from[6].

Table 2: Pharmacokinetic and Cytotoxicity Properties of this compound

CompoundSolubility (µM)Stability in Mouse Liver Microsomes (1 hr)Stability in Human Liver Microsomes (1 hr)Cytotoxicity (CC50 on HeLa cells, µM)
This compound 2549%100%> 100
MBX313250--> 100
MBX2319120%0%-

Data extracted from[6].

Experimental Protocols

1. Checkerboard MIC Assay to Determine Synergy

This assay is used to assess the synergistic effect of this compound and an antibiotic.

  • Materials: 96-well microtiter plates, bacterial culture in logarithmic growth phase, Mueller-Hinton broth (MHB), antibiotic stock solution, this compound stock solution.

  • Method:

    • Prepare a two-dimensional checkerboard dilution series in a 96-well plate. Serially dilute the antibiotic along the x-axis and this compound along the y-axis in MHB.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include wells with only the antibiotic, only this compound, and no compounds as controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC of the antibiotic in the presence of different concentrations of this compound. The MPC4 is the concentration of this compound that reduces the antibiotic MIC by four-fold.

2. Hoechst 33342 Accumulation Assay

This assay measures the intracellular accumulation of a fluorescent substrate of the AcrAB-TolC pump to assess the inhibitory activity of this compound.

  • Materials: Fluorometer or fluorescence plate reader, bacterial culture, wash buffer (e.g., PBS), Hoechst 33342 (H33342) stock solution, this compound, and a positive control inhibitor (e.g., CCCP).

  • Method:

    • Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells.

    • Resuspend the cells in buffer to a specific optical density (e.g., OD600 of 0.4).

    • Pre-incubate the bacterial suspension with various concentrations of this compound or controls for a set time (e.g., 10 minutes).

    • Add H33342 to the cell suspension and immediately begin measuring the fluorescence intensity over time.

    • Increased fluorescence intensity in the presence of this compound compared to the control indicates inhibition of efflux.

Visualizations

AcrAB_TolC_Efflux_Pump cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane TolC TolC Extracellular Extracellular Space TolC->Extracellular Expulsion AcrA AcrA AcrA->TolC AcrB AcrB AcrB->AcrA Antibiotic_out Antibiotic AcrB->Antibiotic_out Efflux Proton_out H+ AcrB->Proton_out Antibiotic_in Antibiotic Antibiotic_in->AcrB Enters cell Antibiotic_out->TolC This compound This compound This compound->AcrB Inhibits Proton H+ Proton->AcrB Proton Motive Force

Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.

Troubleshooting_Workflow Start Start: this compound not potentiating antibiotic effect Check_Substrate Is the antibiotic a known AcrB substrate? Start->Check_Substrate Check_Strain Is the bacterial strain known to express AcrB? Check_Substrate->Check_Strain Yes End_Fail_Substrate This compound is unlikely to work Check_Substrate->End_Fail_Substrate No Check_Mutation Could there be mutations in the acrB gene? Check_Strain->Check_Mutation Yes End_Fail_Strain This compound is unlikely to work Check_Strain->End_Fail_Strain No Check_Concentration Have you performed a dose-response experiment? Check_Mutation->Check_Concentration No Sequence_AcrB Sequence the acrB gene Check_Mutation->Sequence_AcrB Yes End_Success Potential for successful potentiation Check_Concentration->End_Success Yes Optimize_Conc Optimize this compound concentration Check_Concentration->Optimize_Conc No Sequence_AcrB->Check_Concentration Optimize_Conc->End_Success

Caption: Troubleshooting workflow for unexpected this compound activity.

References

MBX3135 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efflux pump inhibitor MBX3135. The information focuses on addressing potential issues related to cytotoxicity at high concentrations during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent small molecule inhibitor of the Resistance-Nodulation-Division (RND) type efflux pump AcrAB-TolC in Gram-negative bacteria.[1] Its primary mechanism of action involves binding to the AcrB protein, a key component of this tripartite pump.[1] This binding event interferes with the pump's ability to extrude substrates, such as antibiotics, from the bacterial cell. By inhibiting the efflux pump, this compound can restore the efficacy of antibiotics against otherwise resistant bacterial strains.[1]

Q2: Is this compound cytotoxic to mammalian cells at high concentrations?

Yes, like many small molecule inhibitors, this compound can exhibit cytotoxicity to mammalian cells at high concentrations. It is important to determine the cytotoxic profile of this compound in the specific cell line being used for your experiments.

Q3: What is the reported 50% cytotoxic concentration (CC50) for this compound?

The reported CC50 value for this compound in HeLa (human cervical adenocarcinoma) cells is approximately 62.4 µM. This value serves as a critical reference point for designing experiments and interpreting results. It is important to note that CC50 values can vary between different cell lines and experimental conditions.

Q4: What are the potential off-target effects of this compound that could contribute to cytotoxicity?

While the primary target of this compound is the bacterial AcrB efflux pump, high concentrations may lead to off-target effects in mammalian cells. Although specific off-target effects for this compound have not been extensively documented in publicly available literature, potential mechanisms for cytotoxicity of small molecule inhibitors can include:

  • Mitochondrial dysfunction: Some compounds can interfere with mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species (ROS).

  • Inhibition of mammalian signaling pathways: Off-target binding to kinases or other signaling proteins can disrupt normal cellular processes.

  • Induction of apoptosis or necrosis: High concentrations of a compound can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

Researchers should consider these possibilities when investigating unexpected cytotoxicity.

Troubleshooting Guide: High Cytotoxicity Observed with this compound

This guide provides potential causes and solutions for researchers encountering higher-than-expected cytotoxicity when using this compound in their experiments.

Issue Potential Cause Suggested Solution
Unexpectedly high cell death at desired concentrations Concentration too high for the specific cell line: Different cell lines have varying sensitivities to chemical compounds.Perform a dose-response curve to determine the CC50 of this compound in your specific cell line. Start with a broad range of concentrations to identify the cytotoxic threshold.
Solvent toxicity (e.g., DMSO): The solvent used to dissolve this compound may be contributing to cell death.Ensure the final concentration of the solvent in the cell culture medium is below the toxic level for your cells (typically <0.5% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Incorrect assessment of cell viability: The chosen cytotoxicity assay may not be appropriate or may be performed incorrectly.Use multiple, mechanistically distinct cytotoxicity assays (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH) to confirm the results.
Inconsistent cytotoxicity results between experiments Variations in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results.Standardize the cell seeding density for all experiments. Ensure even cell distribution in the wells.
Different compound exposure times: The duration of exposure to this compound can significantly impact cytotoxicity.Maintain a consistent incubation time with the compound across all experiments.
Cell line instability or high passage number: Cells can change their characteristics over time in culture.Use low-passage, authenticated cell lines. Regularly check for changes in cell morphology and growth rate.
Cell morphology changes not consistent with expected cytotoxicity Off-target effects: this compound may be affecting cellular pathways other than those directly leading to cell death.Investigate potential off-target effects by assessing markers for cellular stress, mitochondrial dysfunction, or apoptosis.
Compound precipitation: At high concentrations, this compound may precipitate out of the culture medium, leading to inconsistent effects and potential physical stress on cells.Visually inspect the culture medium for any signs of precipitation. If observed, consider preparing fresh dilutions or using a different solvent system if compatible.

Quantitative Data Summary

The following table summarizes the known cytotoxic concentration of this compound in a mammalian cell line. Researchers should use this as a reference and determine the CC50 for their specific experimental system.

CompoundCell LineCC50 (µM)
This compoundHeLa62.4

Experimental Protocols

Protocol 1: Determination of CC50 using MTT Assay

This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

Materials:

  • HeLa cells (or other mammalian cell line of choice)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should bracket the expected CC50. A suggested starting range could be from 0.1 µM to 200 µM.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the CC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: Assessment of Membrane Integrity using LDH Assay

This protocol describes the use of the Lactate Dehydrogenase (LDH) assay to measure the release of LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.

Materials:

  • Cells and compound treatment setup as described in the MTT assay protocol.

  • LDH cytotoxicity assay kit (commercially available).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).

  • LDH Assay:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a specific volume (as per the kit instructions, typically 50 µL) of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

    • Add the stop solution from the kit to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).

    • Calculate the percentage of cytotoxicity for each concentration using the formula provided in the kit, which typically normalizes the results to the spontaneous and maximum LDH release controls.

Visualizations

MBX3135_Mechanism_of_Action cluster_bacterium Gram-negative Bacterium cluster_pump AcrAB-TolC Efflux Pump Outer_Membrane Outer Membrane Periplasm Periplasm AcrB AcrB Periplasm->AcrB Antibiotic uptake by pump Antibiotic_int Antibiotic Inner_Membrane Inner Membrane TolC TolC AcrA AcrA AcrB->TolC Efflux Antibiotic_ext Antibiotic Antibiotic_ext->Periplasm Enters MBX3135_ext This compound MBX3135_ext->Periplasm Enters MBX3135_ext->AcrB Inhibits Target Bacterial Target Antibiotic_int->Target Inhibits

Caption: Mechanism of action of this compound as an AcrB efflux pump inhibitor.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Seed_Cells Seed Mammalian Cells in 96-well Plate Prepare_Compound Prepare Serial Dilutions of this compound Treat_Cells Treat Cells with this compound and Controls Prepare_Compound->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent Add Cytotoxicity Reagent (e.g., MTT or LDH) Incubate->Add_Reagent Incubate_Assay Incubate as per Assay Protocol Add_Reagent->Incubate_Assay Read_Plate Measure Absorbance/ Fluorescence Incubate_Assay->Read_Plate Calculate_Viability Calculate % Cell Viability/ % Cytotoxicity Read_Plate->Calculate_Viability Determine_CC50 Determine CC50 using Dose-Response Curve Calculate_Viability->Determine_CC50

Caption: General experimental workflow for determining the CC50 of this compound.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Concentration Is the concentration within the expected non-toxic range? Start->Check_Concentration Check_Solvent Is the solvent concentration non-toxic? Check_Concentration->Check_Solvent Yes Re-evaluate_Concentration Re-evaluate working concentration based on new CC50 data Check_Concentration->Re-evaluate_Concentration No Check_Controls Are control results (vehicle, untreated) as expected? Check_Solvent->Check_Controls Yes Optimize_Protocol Optimize Experimental Protocol (e.g., cell density, incubation time) Check_Solvent->Optimize_Protocol No Investigate_Off_Target Investigate Potential Off-Target Effects Check_Controls->Investigate_Off_Target Yes Check_Controls->Optimize_Protocol No End Problem Resolved Investigate_Off_Target->End Optimize_Protocol->End Re-evaluate_Concentration->End

References

Limitations of MBX3135 activity against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing MBX3135. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and clarify the limitations of this compound's activity against Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: Why am I observing no significant potentiation of antibiotics by this compound against my wild-type Pseudomonas aeruginosa strains?

A1: This is an expected observation. The primary limitation of the pyranopyridine class of efflux pump inhibitors (EPIs), including this compound, is their poor penetration of the highly selective outer membrane of P. aeruginosa.[1] While this compound is a potent inhibitor of RND-type efflux pumps, its inability to reach these targets in sufficient concentrations within the bacterial cell nullifies its activity against wild-type strains.[1] The parent compound, MBX2319, has shown high potency against P. aeruginosa RND pumps only when the outer membrane is permeabilized with agents like Polymyxin B nonapeptide (PMBN).[1]

Q2: Does the lack of activity mean that this compound does not inhibit any P. aeruginosa efflux pumps?

A2: No, the lack of observable activity is not due to a lack of inhibition at the target level. Evidence suggests that pyranopyridine EPIs are active against the RND-type pumps of P. aeruginosa.[1] The issue is one of access to these pumps, which are located in the inner membrane. The compound's physicochemical properties are likely not optimal for traversing the outer membrane of this pathogen.

Q3: Are there specific efflux pumps in P. aeruginosa that this compound is expected to inhibit?

A3: this compound and its analogs were designed to target the AcrB component of the AcrAB-TolC RND efflux pump in E. coli.[1][2] P. aeruginosa possesses several clinically relevant RND efflux pumps, including MexAB-OprM, MexCD-OprJ, MexXY-OprM, and MexEF-OprN.[3][4][5] Given the structural similarities among RND pumps, it is hypothesized that this compound can inhibit these pumps, particularly MexB, the homolog of AcrB. However, direct inhibition data for each specific P. aeruginosa pump is limited in publicly available literature.

Q4: I am seeing weak or inconsistent results in my checkerboard assays. What could be the cause?

A4: Several factors could contribute to weak or inconsistent results:

  • Outer Membrane Permeability: As mentioned, this is the most significant barrier.

  • Efflux Pump Expression Levels: P. aeruginosa can upregulate various efflux pumps in response to different stimuli.[4][6] The specific expression profile of your strain can influence the apparent efficacy of any EPI.

  • Compound Stability and Solubility: While this compound has improved potency over earlier compounds, its solubility is still a factor to consider in aqueous media.[7] Ensure the compound is fully dissolved before use.

  • Experimental Conditions: Variations in media composition, inoculum density, and incubation time can all affect the outcome of susceptibility testing.

Troubleshooting Guides

Problem: No observed potentiation of antibiotics against wild-type P. aeruginosa.
  • Recommended Action 1: Positive Control Experiment. To confirm that the lack of activity is due to permeability and not an issue with your experimental setup or the compound itself, perform a control experiment using a strain with a compromised outer membrane. This can be achieved by:

    • Using a known outer membrane permeabilizing agent like Polymyxin B nonapeptide (PMBN).

    • Employing a genetically modified strain with a hyperpermeable outer membrane phenotype.

  • Recommended Action 2: Use a Susceptible Organism. As a positive control for the activity of this compound, include a susceptible organism like an appropriate E. coli strain where this compound is known to be a potent EPI.[1][2]

Problem: High variability in Minimum Inhibitory Concentration (MIC) reduction values.
  • Recommended Action 1: Standardize Inoculum. Ensure a consistent and standardized inoculum density for all experiments, as variations can significantly impact MIC results.

  • Recommended Action 2: Verify Compound Concentration. Prepare fresh stock solutions of this compound and the antibiotic for each experiment to avoid degradation. Confirm the final concentrations in your assay.

  • Recommended Action 3: Assess Efflux Pump Expression. If possible, quantify the expression levels of the major RND efflux pump genes (e.g., mexB, mexD, mexF, mexY) in your P. aeruginosa isolates. High levels of multiple pumps can contribute to variability.[8]

Quantitative Data Summary

CompoundTarget OrganismKey Activity/PropertyReference
This compound E. coliPotent EPI, with full activity observed at 0.1 µM.[2]
P. aeruginosaWeak to no activity against wild-type strains due to poor outer membrane penetration.[1][7]
GeneralSolubility: 25 µM. Moderate cytotoxicity on HeLa cells (CC50 = 62.4 µM).[7]
MBX2319 E. coliParent compound of this compound, potentiates multiple antibiotics.[1]
P. aeruginosaVery potent EPI in the presence of an outer membrane permeabilizer (PMBN).[1]
PAβN P. aeruginosaWidely used research EPI, acts as a competitive inhibitor.[1][8]

Experimental Protocols

Checkerboard (Microdilution) Assay to Assess Synergy

This method is used to determine the fractional inhibitory concentration (FIC) index and assess the synergistic effect of this compound and an antibiotic.

  • Preparation:

    • Prepare a 96-well microtiter plate.

    • Along the x-axis, create a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Along the y-axis, create a two-fold serial dilution of this compound in CAMHB. The final well will contain a matrix of different concentrations of both compounds.

  • Inoculation:

    • Prepare a standardized inoculum of P. aeruginosa (e.g., 5 x 10^5 CFU/mL).

    • Add the bacterial suspension to each well of the plate.

    • Include appropriate controls: wells with only the antibiotic, wells with only this compound, and wells with no compounds (growth control).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Analysis:

    • Determine the MIC of the antibiotic alone and in the presence of each concentration of this compound. The MIC is the lowest concentration that visibly inhibits bacterial growth.

    • Calculate the FIC index to quantify the interaction.

Visualizations

EffluxPumpMechanism RND Efflux Pump Mechanism and this compound Inhibition cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm OM_channel Outer Membrane Protein (e.g., OprM) MFP Membrane Fusion Protein (e.g., MexA) RND_pump RND Transporter (e.g., MexB) RND_pump->OM_channel Extrusion Antibiotic_in Antibiotic Antibiotic_in->RND_pump Efflux This compound This compound This compound->RND_pump Inhibition

Caption: Mechanism of a tripartite RND efflux pump in P. aeruginosa and the inhibitory action of this compound on the inner membrane component.

TroubleshootingWorkflow start Start: No potentiation of antibiotics by this compound against P. aeruginosa q1 Is the experiment performed on a wild-type strain? start->q1 expected_result This is an expected outcome. Limitation is outer membrane permeability. q1->expected_result Yes unexpected_result This is unexpected. Proceed with controls. q1->unexpected_result No (e.g., hyperpermeable mutant) positive_control_ecoli Run positive control with a susceptible E. coli strain. unexpected_result->positive_control_ecoli positive_control_pmbn Run experiment with P. aeruginosa + PMBN. unexpected_result->positive_control_pmbn check_reagents Check integrity and concentration of this compound and antibiotic stocks. positive_control_ecoli->check_reagents positive_control_pmbn->check_reagents review_protocol Review experimental protocol for consistency (e.g., inoculum density). check_reagents->review_protocol

Caption: Troubleshooting workflow for experiments investigating this compound activity against P. aeruginosa.

References

Technical Support Center: Overcoming Outer Membrane Permeability Issues with MBX3135

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing MBX3135, a potent efflux pump inhibitor. The following resources are designed to address common challenges, particularly those related to the outer membrane permeability of Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel pyranopyridine derivative that functions as a potent efflux pump inhibitor (EPI). Its primary target is AcrB, a key component of the AcrAB-TolC multidrug efflux pump system in many Gram-negative bacteria, including Escherichia coli.[1] By binding to AcrB, this compound inhibits the pump's ability to extrude a wide range of antibiotics from the bacterial cell, thereby restoring or enhancing the efficacy of these antibiotics.[1]

Q2: Why is this compound less effective against Pseudomonas aeruginosa in standard assays?

A2: The reduced efficacy of this compound against P. aeruginosa is primarily attributed to the low permeability of its outer membrane.[2] Unlike E. coli, P. aeruginosa has a more restrictive outer membrane that limits the influx of many compounds, including this compound. This prevents the inhibitor from reaching its target, the AcrB homolog MexB, in sufficient concentrations to be effective.

Q3: How can the outer membrane permeability issue in P. aeruginosa be overcome in experimental settings?

A3: In laboratory settings, the outer membrane of P. aeruginosa can be transiently permeabilized using agents known as outer membrane perturbants. A commonly used agent is Polymyxin B nonapeptide (PMBN), a less toxic derivative of polymyxin B. PMBN disrupts the lipopolysaccharide (LPS) layer of the outer membrane, increasing its permeability and allowing compounds like this compound to enter the periplasm and reach their target.

Q4: What is a checkerboard assay and how is it used to evaluate this compound?

A4: A checkerboard assay is an in vitro method used to assess the interaction between two compounds, in this case, an antibiotic and this compound. By testing various concentrations of both agents in a grid-like format, this assay can determine if their combined effect is synergistic, additive, indifferent, or antagonistic. A synergistic interaction, indicated by a significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of this compound, confirms the efficacy of the efflux pump inhibitor.

Q5: What is the NPN uptake assay and what does it measure?

A5: The 1-N-phenylnaphthylamine (NPN) uptake assay is a fluorescence-based method used to assess the permeability of the bacterial outer membrane. NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria. When the outer membrane is permeabilized, NPN can enter the phospholipid bilayer, leading to a significant increase in fluorescence. This assay is particularly useful for quantifying the effect of outer membrane perturbants.[3][4]

Q6: What is the Hoechst 33342 accumulation assay and how does it demonstrate the activity of this compound?

A6: The Hoechst 33342 accumulation assay is a fluorescence-based method to measure the activity of efflux pumps. Hoechst 33342 is a fluorescent dye and a substrate of the AcrAB-TolC efflux pump. In bacteria with active efflux pumps, the dye is expelled from the cell, resulting in low intracellular fluorescence. When an effective EPI like this compound is present, the efflux of Hoechst 33342 is blocked, leading to its accumulation inside the cell and a corresponding increase in fluorescence.[5][6]

Troubleshooting Guides

Checkerboard Assay Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No potentiation of antibiotic activity observed. 1. The antibiotic is not a substrate of the efflux pump targeted by this compound.2. The concentration of this compound is too low.3. The bacterial strain does not express the target efflux pump or expresses it at low levels.1. Verify from the literature if the antibiotic is a known substrate of the AcrAB-TolC or homologous pumps.2. Perform a dose-response experiment with a wider range of this compound concentrations.3. Use a bacterial strain known to overexpress the target efflux pump (e.g., a clinical isolate with confirmed efflux-mediated resistance) or a wild-type strain known to express the pump.
This compound shows intrinsic antibacterial activity. The concentration of this compound used is too high, leading to off-target effects.Determine the MIC of this compound alone. In potentiation assays, use this compound at a sub-inhibitory concentration (typically ≤1/4 of its MIC).
Inconsistent MIC readings between replicates. 1. Inaccurate pipetting.2. Inhomogeneous bacterial inoculum.3. Precipitation of this compound in the assay medium.1. Ensure proper calibration and use of pipettes.2. Thoroughly vortex the bacterial suspension before inoculation.3. Check the solubility of this compound in the test medium. If necessary, adjust the solvent concentration (e.g., DMSO) to be non-inhibitory to the bacteria (typically ≤1%).
NPN Uptake Assay Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
High background fluorescence. 1. Autofluorescence of the bacterial cells or the test compound.2. Contamination of reagents or plasticware.1. Run control wells with cells alone and with the compound alone to measure and subtract background fluorescence.2. Use fresh, sterile reagents and high-quality, non-fluorescent microplates.
No increase in fluorescence with a known permeabilizer. 1. Inactive NPN solution.2. Bacterial cells are not in the correct physiological state.3. Incorrect filter settings on the fluorometer.1. Prepare a fresh stock solution of NPN.2. Use cells in the mid-logarithmic growth phase and wash them with an appropriate buffer before the assay.3. Ensure the excitation and emission wavelengths are set correctly for NPN (typically ~350 nm for excitation and ~420 nm for emission).
High variability between replicates. 1. Inconsistent cell density.2. Pipetting errors.3. Photobleaching of NPN.1. Ensure a homogenous cell suspension before dispensing into wells.2. Use calibrated pipettes and consistent pipetting techniques.3. Minimize the exposure of the plate to the excitation light source.
Hoechst 33342 Accumulation Assay Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No significant difference in fluorescence between inhibited and uninhibited cells. 1. This compound is inactive or used at a suboptimal concentration.2. The target efflux pump is not the primary mechanism for Hoechst 33342 extrusion in the tested strain.3. Cells are not sufficiently energized.1. Verify the activity of your this compound stock. Perform a dose-response experiment to determine the optimal concentration.2. Confirm the expression and activity of the target efflux pump in your strain. Use a positive control inhibitor like CCCP.3. Ensure the assay buffer contains an energy source like glucose to power the efflux pumps.[5]
High background fluorescence. 1. Autofluorescence from this compound or the growth medium.2. Non-specific binding of Hoechst 33342.1. Run control wells containing this compound and/or media without cells to measure and subtract their intrinsic fluorescence.2. Wash cells with buffer before the assay to remove interfering substances.
Fluorescence signal decreases over time. 1. Photobleaching of Hoechst 33342.2. Cell death and lysis.1. Reduce the intensity and duration of the excitation light.2. Ensure the concentrations of this compound and Hoechst 33342 are not causing significant cytotoxicity during the assay period. A viability control is recommended.

Data Presentation

Table 1: Potentiation of Antibiotic Activity by MBX Compounds against E. coli
AntibioticBacterial StrainMBX CompoundMBX Conc. (µM)MIC without EPI (µg/mL)MIC with EPI (µg/mL)Fold Reduction in MIC
CiprofloxacinE. coli AB1157MBX231912.50.0160.0082
LevofloxacinE. coli AB1157MBX231912.50.0320.0084
PiperacillinE. coli AB1157MBX231912.520.258
CiprofloxacinE. coli (MDR)Mefloquine20>2564>64
LevofloxacinE. coli (MDR)Mefloquine20>2562>128

Note: Data for MBX2319 is from reference[7]. Data for Mefloquine, another EPI, is included to illustrate the potential magnitude of MIC reduction against MDR strains and is from reference[5]. Specific MIC reduction data for this compound was not available in a consolidated format.

Table 2: Overcoming Outer Membrane Permeability in P. aeruginosa
AntibioticBacterial StrainPermeabilizer (Concentration)EPI (Concentration)MIC without EPI/Permeabilizer (µg/mL)MIC with EPI and/or Permeabilizer (µg/mL)Fold Reduction in MIC
LevofloxacinP. aeruginosa PAM1032-PAβN (20 µg/mL)320.564
LevofloxacinP. aeruginosa (clinical isolate)-PAβN (20 µg/mL)128432
DoxycyclineP. aeruginosaNV716-640.5128
ChloramphenicolP. aeruginosaNV716-64416

Note: Data presented is for the well-characterized EPI PAβN and the outer membrane permeabilizer NV716 to demonstrate the principle of overcoming permeability barriers in P. aeruginosa and is from references[8][9]. Specific data for this compound in combination with a permeabilizer was not available in a consolidated table.

Experimental Protocols

Checkerboard Assay for Synergy Testing

Objective: To determine the synergistic effect of this compound and an antibiotic against a target bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution

  • This compound stock solution (in DMSO)

  • Sterile pipette tips and reservoirs

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Drug Dilutions:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Serially dilute the antibiotic stock solution twofold along the x-axis (columns 1-10).

    • Serially dilute the this compound stock solution twofold along the y-axis (rows A-G).

    • Row H will contain only the antibiotic dilutions (no this compound), and column 11 will contain only the this compound dilutions (no antibiotic). Column 12 will serve as a growth control (no drugs).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except for a sterility control well).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Calculate Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC Index = FIC of Antibiotic + FIC of this compound

  • Interpret Results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive or Indifference

    • FIC Index > 4: Antagonism

NPN Uptake Assay for Outer Membrane Permeability

Objective: To measure the permeabilization of the bacterial outer membrane by a test compound.

Materials:

  • 96-well black, clear-bottom microtiter plates

  • Bacterial culture in logarithmic growth phase

  • HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

  • NPN stock solution (in acetone or DMSO)

  • Test compound (e.g., PMBN as a positive control)

  • Fluorometric microplate reader

Procedure:

  • Prepare Bacterial Suspension: Harvest bacterial cells by centrifugation, wash twice with HEPES buffer, and resuspend in HEPES buffer to an OD600 of 0.5.

  • Assay Setup:

    • In the microplate wells, add 100 µL of the bacterial suspension.

    • Add the test compound at various concentrations. Include a buffer-only control.

  • NPN Addition: Add NPN to each well to a final concentration of 10 µM.

  • Fluorescence Measurement: Immediately measure the fluorescence in a microplate reader with excitation at ~350 nm and emission at ~420 nm. Record measurements kinetically for a set period (e.g., 10-30 minutes).

  • Data Analysis: The increase in relative fluorescence units (RFU) over time corresponds to the degree of outer membrane permeabilization.

Hoechst 33342 Accumulation Assay for Efflux Pump Inhibition

Objective: To assess the inhibition of efflux pump activity by this compound.

Materials:

  • 96-well black, clear-bottom microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS) with glucose (e.g., 0.4%)

  • Hoechst 33342 stock solution

  • This compound stock solution

  • CCCP (a known EPI) as a positive control

  • Fluorometric microplate reader

Procedure:

  • Prepare Bacterial Suspension: Harvest bacterial cells, wash twice with PBS, and resuspend in PBS with glucose to an OD600 of 0.4.

  • Assay Setup:

    • Add 100 µL of the bacterial suspension to the wells.

    • Add this compound at the desired concentrations. Include a no-inhibitor control and a positive control with CCCP.

  • Equilibration: Incubate the plate at room temperature for 5-10 minutes.

  • Initiate Assay: Add Hoechst 33342 to all wells to a final concentration of 2.5 µM.

  • Fluorescence Measurement: Immediately begin monitoring fluorescence kinetically (excitation ~355 nm, emission ~460 nm) for 30-60 minutes.

  • Data Analysis: An increase in fluorescence in the presence of this compound compared to the no-inhibitor control indicates inhibition of the efflux pump.

Visualizations

MBX3135_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_OuterMembrane Outer Membrane cluster_Periplasm Periplasm cluster_InnerMembrane Inner Membrane Antibiotic_out Antibiotic TolC TolC AcrA AcrA TolC->AcrA AcrB AcrB AcrA->AcrB Antibiotic_in Antibiotic Antibiotic_in->AcrB Binding AcrB->TolC Efflux This compound This compound This compound->AcrB Inhibition

Caption: Mechanism of AcrAB-TolC efflux pump and inhibition by this compound.

Experimental_Workflow_Permeability Start Start: Bacterial Culture (e.g., P. aeruginosa) Prep Prepare Cell Suspension (Log phase, washed) Start->Prep Split Split Culture Prep->Split Control Control Group (No Permeabilizer) Split->Control Treatment Treatment Group (+ Permeabilizer, e.g., PMBN) Split->Treatment NPN_Assay NPN Uptake Assay Control->NPN_Assay Treatment->NPN_Assay Measure_Fluorescence Measure Fluorescence (Ex: 350nm, Em: 420nm) NPN_Assay->Measure_Fluorescence Analyze Analyze Data: Compare RFU between Control and Treatment Measure_Fluorescence->Analyze Problem_Solution_Logic Problem Problem: This compound has low efficacy against P. aeruginosa Cause Underlying Cause: Low outer membrane permeability of P. aeruginosa Problem->Cause Hypothesis Hypothesis: Increasing outer membrane permeability will enhance this compound efficacy Cause->Hypothesis Solution Proposed Solution: Co-administer this compound with an outer membrane permeabilizer (e.g., PMBN) Hypothesis->Solution Validation Experimental Validation: 1. NPN Uptake Assay to confirm permeabilization. 2. Checkerboard assay with Antibiotic + this compound + PMBN. Solution->Validation Outcome Expected Outcome: Significant reduction in antibiotic MIC, demonstrating restored this compound activity Validation->Outcome

References

Interpreting unexpected results in MBX3135 time-kill assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MBX3135 in time-kill assays.

Troubleshooting Guide: Interpreting Unexpected Results

Issue 1: No significant reduction in bacterial count observed.

If you observe minimal or no decrease in bacterial viability after treatment with this compound, consider the following potential causes and solutions.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Incorrect this compound Concentration Verify calculations for this compound dilutions. Ensure the final concentration in the assay is at or above the Minimum Inhibitory Concentration (MIC).
Inappropriate Bacterial Growth Phase Ensure bacteria are in the exponential (log) growth phase at the start of the assay for optimal susceptibility.[1]
Degraded this compound Check the expiration date and storage conditions of your this compound stock. Prepare fresh solutions for each experiment.
Resistant Bacterial Strain Confirm the bacterial strain's susceptibility to this compound using MIC testing before performing a time-kill assay.
Suboptimal Assay Conditions Verify that the incubation temperature, atmosphere (e.g., CO2 levels), and media are appropriate for the specific bacterial strain.[2]
This compound is Bacteriostatic, not Bactericidal This compound may be inhibiting growth rather than killing the bacteria. A bacteriostatic effect is characterized by a plateau in the bacterial count, similar to the initial inoculum.[3][4][5]

Troubleshooting Workflow: No Killing Effect

NoKillingEffect start Start: No significant reduction in CFU/mL check_conc Verify this compound Concentration & MIC start->check_conc check_bac Assess Bacterial Growth Phase & Viability check_conc->check_bac Concentration OK end_resolve Issue Resolved check_conc->end_resolve Incorrect Conc. Correct & Repeat check_compound Check this compound Stock Integrity check_bac->check_compound Bacteria Viable & in Log Phase check_bac->end_resolve Suboptimal Growth. Optimize & Repeat check_conditions Review Assay Conditions (Media, Temp) check_compound->check_conditions Compound OK check_compound->end_resolve Degraded Compound. Use New Stock bacteriostatic Consider Bacteriostatic Effect check_conditions->bacteriostatic Conditions Optimal check_conditions->end_resolve Suboptimal Conditions. Optimize & Repeat bacteriostatic->end_resolve Bacteriostatic Profile Confirmed end_persist Issue Persists: Contact Support bacteriostatic->end_persist Killing Expected

Caption: Troubleshooting workflow for the absence of a killing effect.

Issue 2: Paradoxical increase in survival at high this compound concentrations (Eagle Effect).

The Eagle effect, or paradoxical effect, is observed when a reduced bactericidal effect occurs at high antibiotic concentrations.[1][6][7]

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
High Bacterial Inoculum An overly dense bacterial population can enter a stationary growth phase, reducing the efficacy of cell wall-active agents.[1] Ensure the starting inoculum is within the recommended range (typically ~5 x 10^5 to 1 x 10^6 CFU/mL).
This compound Mechanism of Action Some antimicrobials are less effective against bacteria that are not actively dividing. High concentrations of this compound might inhibit replication, thereby reducing its own bactericidal activity.
In Vitro Artifact Precipitation of this compound at high concentrations can reduce its effective concentration.[1] Visually inspect high-concentration wells for any precipitate.
Induction of Resistance Mechanisms High concentrations of the compound might induce microbial resistance mechanisms, such as the expression of beta-lactamases with short half-lives.[1]

Logical Relationship: The Eagle Effect

EagleEffect cluster_causes Potential Causes increase_conc Increased this compound Concentration stationary_phase Induction of Stationary Growth Phase increase_conc->stationary_phase reduced_replication Inhibition of Bacterial Replication increase_conc->reduced_replication precipitation This compound Precipitation increase_conc->precipitation paradoxical_effect Paradoxical Effect (Reduced Killing) sub_group stationary_phase->paradoxical_effect reduced_replication->paradoxical_effect precipitation->paradoxical_effect

Caption: Potential causes of the Eagle (paradoxical) effect.

Issue 3: Regrowth of bacteria after initial killing.

Observing an initial decline in bacterial count followed by a rebound can be attributed to several factors.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
This compound Degradation This compound may not be stable over the entire assay duration. Consider a shorter assay or sampling at more frequent intervals.
Selection for Resistant Subpopulation The initial killing may eliminate susceptible bacteria, allowing a resistant subpopulation to proliferate.
Insufficient this compound Concentration The concentration of this compound may be sufficient for initial killing but falls below the MIC over time, allowing surviving bacteria to regrow.
Biofilm Formation Some bacteria may adhere to the surfaces of the assay plate and form a biofilm, which can be less susceptible to antimicrobial agents.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a bactericidal and a bacteriostatic effect in a time-kill assay?

A1: A bactericidal agent actively kills bacteria, resulting in a significant reduction in the colony-forming units per milliliter (CFU/mL). A common benchmark for bactericidal activity is a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.[3][4] In contrast, a bacteriostatic agent inhibits bacterial growth without killing them.[3][4][5] In a time-kill curve, this is typically observed as a leveling off of the bacterial count, which remains at or near the initial inoculum density.[3]

Q2: What is a standard protocol for a time-kill assay?

A2: A generalized protocol for a time-kill assay is as follows. Specific parameters may need to be optimized for your bacterial strain and experimental conditions.

Experimental Protocol: Time-Kill Assay

Step Procedure
1. Inoculum Preparation Culture the test organism overnight in appropriate broth media. Dilute the overnight culture in fresh, pre-warmed broth to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
2. Compound Preparation Prepare a stock solution of this compound. From this, create serial dilutions to achieve the desired final concentrations when added to the bacterial suspension.
3. Assay Setup In sterile tubes or a microtiter plate, combine the bacterial inoculum with the various concentrations of this compound. Include a growth control (bacteria and media only) and a sterility control (media only).
4. Incubation Incubate the assay at the optimal temperature for the test organism, typically with shaking to ensure aeration.
5. Time-Point Sampling At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each test condition.
6. Neutralization and Plating Perform serial dilutions of the collected aliquots in a suitable neutralizing buffer to inactivate this compound. Plate the dilutions onto appropriate agar plates.
7. Enumeration Incubate the plates until colonies are visible. Count the colonies to determine the CFU/mL at each time point.
8. Data Analysis Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.

Experimental Workflow: Time-Kill Assay

TimeKillWorkflow inoculum 1. Prepare Bacterial Inoculum setup 3. Combine Inoculum & this compound inoculum->setup compound 2. Prepare this compound Dilutions compound->setup incubate 4. Incubate at Optimal Temperature setup->incubate sample 5. Sample at Time Points incubate->sample plate 6. Serially Dilute & Plate sample->plate enumerate 7. Incubate Plates & Count Colonies plate->enumerate analyze 8. Plot log10 CFU/mL vs. Time enumerate->analyze result Time-Kill Curve analyze->result

Caption: Standard workflow for a time-kill assay experiment.

Q3: How should I present my time-kill assay data?

A3: Data from time-kill assays are typically presented in a semi-logarithmic plot, with time on the x-axis and the log10 of CFU/mL on the y-axis. It is also useful to summarize the log10 reduction at key time points in a table.

Data Presentation: Example Time-Kill Assay Results

This compound Conc. Log10 CFU/mL at T=0h Log10 CFU/mL at T=4h Log10 CFU/mL at T=24h Log10 Reduction at 24h
Growth Control5.77.28.9N/A
0.5 x MIC5.75.56.82.1
1 x MIC5.74.13.25.7
4 x MIC5.72.3<1.0>7.9

Q4: What factors can influence the outcome of a time-kill assay?

A4: Several factors can affect the results, including the bacterial species and strain, the initial inoculum density, the composition of the culture medium, the incubation conditions (temperature, aeration, pH), and the specific properties of the antimicrobial agent being tested.[2] It is crucial to maintain consistency in these parameters across experiments to ensure reproducibility.

References

How to control for MBX3135 instability in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues when working with the efflux pump inhibitor MBX3135.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, small molecule efflux pump inhibitor (EPI).[1] It targets the Resistance-Nodulation-Division (RND) family of efflux pumps, specifically the AcrAB-TolC pump in Gram-negative bacteria.[1][2] Its mechanism of action involves binding to the periplasmic component of the pump, AcrB, which prevents the extrusion of antibiotics from the bacterial cell.[2][3] This potentiates the activity of antibiotics that are substrates of the AcrB pump.[2][3]

Q2: What is the known stability and solubility of this compound?

A2: this compound has an aqueous solubility of 25 µM.[4] The introduction of a 2,6-dimethylmorpholinyl group has improved its metabolic stability in liver microsomes compared to earlier analogs.[2][4] Specific stability data is summarized in the table below. It is important to note that stability can be influenced by the specific experimental conditions, including the composition of the culture media, pH, and temperature.[4]

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO). To prepare the stock solution, bring the vial of powdered this compound to room temperature before opening to prevent condensation. Add the appropriate volume of DMSO and vortex until the compound is fully dissolved. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: I am observing inconsistent results in my experiments with this compound. What could be the cause?

A4: Inconsistent results can arise from several factors, including the degradation of this compound in your experimental setup. Key areas to investigate are:

  • Compound Instability: this compound may not be stable under your specific experimental conditions (e.g., prolonged incubation at 37°C, pH of the media).

  • Solubility Issues: The concentration of this compound in your working solution may exceed its solubility limit, leading to precipitation and an inaccurate effective concentration.

  • Inconsistent Dosing: Errors in pipetting or serial dilutions can lead to variability between experiments.

  • Cell-Based Factors: Variations in cell density, passage number, or metabolic activity can influence the apparent efficacy of the inhibitor.

Troubleshooting Guides

Issue 1: Diminished or loss of this compound activity over time in a long-term experiment.

  • Possible Cause: Degradation of this compound in the experimental medium.

  • Troubleshooting Steps:

    • Assess Stability: Perform a stability study of this compound in your specific cell culture medium under the same experimental conditions (temperature, CO2 levels). A detailed protocol for this is provided below.

    • Increase Dosing Frequency: If degradation is confirmed, consider replacing the medium with freshly prepared this compound at regular intervals to maintain a consistent effective concentration.

    • Optimize Storage of Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.

Issue 2: High variability in results between experimental replicates.

  • Possible Cause: Precipitation of this compound in the working solution.

  • Troubleshooting Steps:

    • Check Solubility Limit: Ensure your working concentration does not exceed the aqueous solubility of this compound (25 µM).[4] The final concentration of DMSO in your culture medium should typically be below 0.5% to avoid solvent-induced toxicity and to aid solubility.

    • Visual Inspection: Before adding to your experimental setup, visually inspect the working solution for any precipitate. If precipitate is observed, you may need to prepare a new, lower concentration working solution.

    • Consistent Preparation: Standardize your procedure for preparing working solutions, including the order of reagent addition and mixing, to ensure consistency across replicates.

Quantitative Data

ParameterValueSource
Aqueous Solubility 25 µM[4]
Stability in Mouse Liver Microsomes (MLM) 49% remaining after 1 hour[4]
Stability in Human Liver Microsomes (HLM) 100% remaining after 1 hour[4]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Experimental Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture or experimental medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific experimental medium (e.g., DMEM with 10% FBS)

  • Sterile, light-protected microcentrifuge tubes

  • Incubator set to your experimental temperature (e.g., 37°C)

  • HPLC or LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare the working solution: Dilute the stock solution in your pre-warmed experimental medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).

  • Aliquot for time points: Dispense the working solution into multiple sterile, light-protected microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Time 0 sample: Immediately process the first aliquot. This will serve as your baseline (100% stability). To process, add an equal volume of cold acetonitrile to precipitate proteins, vortex, and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitate. Collect the supernatant for analysis.

  • Incubate samples: Place the remaining aliquots in the incubator under your standard experimental conditions.

  • Collect samples at subsequent time points: At each designated time point, remove an aliquot from the incubator and process it as described in step 4.

  • Store samples: Store the collected supernatants at -80°C until you are ready to analyze all samples in a single batch.

  • Analyze by HPLC or LC-MS: Analyze the concentration of this compound in each sample.

  • Calculate stability: Determine the percentage of this compound remaining at each time point relative to the time 0 sample.

Protocol 2: Efflux Pump Inhibition Assay (Hoechst 33342 Accumulation)

This protocol assesses the functional activity of this compound by measuring the accumulation of the fluorescent dye Hoechst 33342, a known substrate of the AcrAB-TolC efflux pump.

Materials:

  • Gram-negative bacterial strain (e.g., E. coli expressing AcrAB-TolC)

  • Luria-Bertani (LB) broth

  • This compound

  • Hoechst 33342

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - as a positive control for efflux inhibition

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Bacterial Culture: Grow an overnight culture of the bacterial strain in LB broth at 37°C with shaking.

  • Preparation of Bacterial Suspension: The next day, dilute the overnight culture into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

  • Wash and Resuspend: Centrifuge the bacterial culture, wash the pellet with phosphate-buffered saline (PBS), and resuspend in PBS to an OD600 of 0.4.

  • Assay Setup: In a 96-well plate, add your test concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CCCP).

  • Bacterial Addition: Add the bacterial suspension to each well.

  • Dye Addition: Add Hoechst 33342 to all wells to a final concentration of 1 µM.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence (Excitation: 350 nm, Emission: 460 nm) every 2 minutes for a total of 60 minutes.

  • Data Analysis: Plot the fluorescence intensity over time for each condition. An increase in fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of the efflux pump.

Visualizations

MBX3135_Mechanism_of_Action Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane TolC TolC TolC->Extracellular expelled AcrA AcrA AcrA->TolC connects AcrB AcrB AcrA->AcrB AcrB->TolC efflux pathway Antibiotic Antibiotic Antibiotic->AcrB enters pump This compound This compound This compound->AcrB binds & inhibits

Caption: Mechanism of action of this compound on the AcrAB-TolC efflux pump.

Troubleshooting_Workflow start Inconsistent or Diminished This compound Efficacy check_solubility Is the working concentration <= 25 µM and DMSO < 0.5%? start->check_solubility check_prep Is the stock solution freshly prepared and stored correctly? check_solubility->check_prep Yes adjust_protocol Increase dosing frequency or use fresh media changes check_solubility->adjust_protocol No, adjust concentration assess_stability Perform stability assay in experimental media (see Protocol 1) check_prep->assess_stability Yes check_prep->adjust_protocol No, prepare fresh stock degradation_confirmed Is degradation observed? assess_stability->degradation_confirmed degradation_confirmed->adjust_protocol Yes investigate_other Investigate other experimental variables (cell density, etc.) degradation_confirmed->investigate_other No re_evaluate Re-evaluate experiment with optimized protocol adjust_protocol->re_evaluate end Consistent Results re_evaluate->end investigate_other->re_evaluate

Caption: Troubleshooting workflow for this compound instability.

Stability_Assessment_Workflow prep_stock 1. Prepare 10 mM this compound stock in anhydrous DMSO prep_working 2. Dilute stock into pre-warmed experimental media prep_stock->prep_working aliquot 3. Aliquot into tubes for each time point prep_working->aliquot t0_sample 4. Process T=0 sample immediately (add acetonitrile, centrifuge) aliquot->t0_sample incubate 5. Incubate remaining samples at experimental conditions aliquot->incubate store 7. Store supernatants at -80°C t0_sample->store collect_samples 6. Collect and process samples at specified time points incubate->collect_samples collect_samples->store analyze 8. Analyze all samples by HPLC or LC-MS store->analyze calculate 9. Calculate % remaining relative to T=0 analyze->calculate

Caption: Experimental workflow for this compound stability assessment.

References

Technical Support Center: Avoiding Artifacts in Fluorescent Dye Assays with MBX3135

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing MBX3135 in fluorescent dye assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and mitigate potential artifacts to ensure the accuracy and reliability of your experimental data.

Troubleshooting Guides

Issue 1: Higher than expected fluorescence signal or apparent activation in the presence of this compound.

Possible Cause: Autofluorescence of this compound. This occurs when this compound itself emits light at the same wavelengths used to excite and measure the fluorescent dye in your assay, leading to a false-positive signal.

Troubleshooting Steps:

  • Perform an Autofluorescence Control Experiment: Run your assay with this compound but without the fluorescent dye. A significant signal in the absence of the dye indicates that this compound is autofluorescent under your experimental conditions.

  • Spectral Scan: If your plate reader has this capability, perform an emission scan of this compound using your assay's excitation wavelength. This will show the emission profile of the compound and confirm if it overlaps with your dye's emission spectrum.

  • Use a Red-Shifted Dye: Autofluorescence is more common at shorter (blue-green) wavelengths.[1] If possible, switch to a fluorescent dye that excites and emits at longer (red-shifted) wavelengths.

  • Data Correction: If autofluorescence is present and unavoidable, you can subtract the signal from the "this compound only" control wells from your experimental wells. However, this is less ideal than eliminating the interference.

Issue 2: Lower than expected fluorescence signal or apparent inhibition in the presence of this compound.

Possible Cause 1: Fluorescence Quenching. This compound may absorb the excitation light or the emitted fluorescence from your dye, leading to a reduced signal and a false-positive for inhibition.

Troubleshooting Steps:

  • Perform a Quenching Control Experiment: Add this compound to a solution already containing the fluorescent dye (and its target, if applicable, after the reaction has gone to completion). A decrease in fluorescence upon the addition of this compound suggests quenching.

  • Measure Absorbance Spectrum: Scan the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelengths of your fluorescent dye is a strong indicator of potential quenching.

  • Vary Dye Concentration: In some instances, increasing the concentration of the fluorescent dye may help to overcome the quenching effect.

Possible Cause 2: Light Scattering due to Aggregation. This compound may form aggregates in your assay buffer, which can scatter the excitation light and lead to inaccurate readings, often a decrease in the signal detected by the instrument.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the wells of your assay plate for any signs of precipitation or cloudiness after adding this compound.

  • Include a Detergent: Adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to your assay buffer can help prevent the formation of compound aggregates.

  • Dynamic Light Scattering (DLS): If available, use DLS to directly measure the propensity of this compound to form aggregates at the concentrations used in your assay.[2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent efflux pump inhibitor (EPI). It primarily targets the AcrB transporter, which is part of the AcrAB-TolC efflux pump system in Gram-negative bacteria.[7] By inhibiting this pump, this compound prevents the bacteria from expelling certain molecules, including some antibiotics and fluorescent dyes.

Q2: Why is it important to test for assay artifacts when using this compound?

A2: Like any small molecule, this compound has the potential to interfere with the detection method of a fluorescent assay, independent of its biological activity.[8] This can lead to misleading results, such as false positives or false negatives. Therefore, it is crucial to perform control experiments to ensure that the observed effects are due to the intended biological mechanism (efflux pump inhibition) and not an artifact of the compound itself.

Q3: What are the most common types of artifacts in fluorescence assays?

A3: The most common artifacts are:

  • Autofluorescence: The compound itself fluoresces, adding to the measured signal.[9]

  • Fluorescence Quenching: The compound reduces the fluorescence of the reporter dye.

  • Light Scattering: The compound forms aggregates that scatter light, interfering with the measurement.

Q4: Can I use the same troubleshooting steps for different fluorescent dyes?

A4: Yes, the principles and control experiments for detecting autofluorescence, quenching, and aggregation are generally applicable to any fluorescent dye. However, the specific wavelengths at which you will need to test for these effects will depend on the excitation and emission spectra of the particular dye you are using.

Data Presentation

Table 1: Spectral Properties of Common Fluorescent Dyes for Efflux Pump Assays

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Commonly Used For
Hoechst 33342~350[10][11][12][13]~461[10][11][12][13]DNA staining, efflux assays in live cells
Ethidium Bromide~524 (DNA-bound)~615 (DNA-bound)[14]DNA intercalation, efflux assays
Propidium Iodide~535 (DNA-bound)[15][16]~617 (DNA-bound)[15][16]DNA staining in dead cells, membrane integrity
Nile Red~552 (in methanol)[17][18]~636 (in methanol)[17][18]Staining intracellular lipid droplets, efflux assays

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Fluorescence microplate reader

  • Opaque, black-walled microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your main experiment.

  • Add the this compound dilutions to the wells of the microplate.

  • Include control wells containing only the assay buffer (blank).

  • Set the fluorescence reader to the excitation and emission wavelengths of your primary fluorescent dye.

  • Measure the fluorescence intensity of all wells.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.

  • A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent.

Protocol 2: Evaluating Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of the assay's dye.

Materials:

  • This compound

  • Your fluorescent dye at the final assay concentration

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your main experiment.

  • Prepare a serial dilution of this compound.

  • In a microplate, add the fluorescent dye solution to a set of wells.

  • Add the serial dilutions of this compound to these wells.

  • Include control wells with the fluorescent dye and buffer only (no this compound).

  • Measure the fluorescence intensity immediately after adding this compound.

Data Analysis:

  • Compare the fluorescence of wells with this compound to the control wells.

  • A concentration-dependent decrease in fluorescence indicates that this compound is quenching the dye.

Protocol 3: Assessing this compound Aggregation by Light Scattering

Objective: To determine if this compound forms aggregates that cause light scattering.

Materials:

  • This compound

  • Assay buffer

  • Fluorescence microplate reader capable of measuring light scatter (or a dedicated light scattering instrument).

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the dilutions to a clear-bottom microplate.

  • Include control wells with buffer only.

  • Set the instrument to measure light scattering at an appropriate wavelength (e.g., the excitation wavelength of your assay).

  • Measure the signal from each well.

Data Analysis:

  • An increase in the scattering signal with increasing this compound concentration suggests the formation of aggregates.

Visualizations

Caption: Troubleshooting workflow for identifying assay artifacts.

Signaling_Pathway cluster_cell Gram-Negative Bacterium This compound This compound AcrB AcrB Transporter This compound->AcrB Inhibition Efflux Efflux of Fluorescent Dye AcrB->Efflux Dye_in Fluorescent Dye (inside cell) Dye_in->AcrB Dye_out Fluorescent Dye (outside cell) Dye_out->Dye_in Diffusion

Caption: Mechanism of this compound action on the AcrB efflux pump.

References

MBX3135 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental efflux pump inhibitor, MBX3135.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) reduction between replicates in a checkerboard assay. Inconsistent bacterial inoculum density. Instability or precipitation of this compound in the assay medium. Pipetting errors during serial dilutions.Standardize inoculum preparation to a consistent optical density (e.g., 0.5 McFarland standard). Prepare fresh solutions of this compound for each experiment and visually inspect for precipitation. Consider a solubility test in your specific medium. Use calibrated pipettes and ensure proper mixing at each dilution step.
No significant potentiation of the antibiotic's activity observed. The antibiotic is not a substrate of the AcrAB-TolC efflux pump. The bacterial strain does not express or has low expression of the AcrAB-TolC pump. Suboptimal concentration of this compound was used. this compound degradation.Confirm from literature that the antibiotic is a known substrate of AcrAB-TolC. Use a positive control strain known to overexpress AcrAB-TolC and a negative control (e.g., a ∆acrB strain). Perform a dose-response experiment with a range of this compound concentrations. Store this compound stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles and prepare fresh dilutions for each experiment.
This compound appears to have intrinsic antibacterial activity. The concentration of this compound used is too high, leading to off-target effects such as membrane permeabilization.[1]Determine the MIC of this compound alone to establish the concentration at which it exhibits intrinsic activity. Use this compound at concentrations well below its own MIC in potentiation assays.
Inconsistent results in time-kill curve experiments. Bacterial clumping leading to inaccurate colony counts. Instability of this compound over the time course of the experiment. The chosen time points are not optimal to observe the effect.Gently vortex the bacterial suspension before plating to ensure a homogenous culture. Verify the stability of this compound in the test medium over the duration of the experiment. Include earlier and more frequent time points in the initial experiments to capture the dynamics of bacterial killing.
Unexpected results with a specific bacterial strain. The strain may possess mutations in the AcrB protein affecting this compound binding. The strain may have other active efflux pumps that are not inhibited by this compound.Sequence the acrB gene of the strain to check for known resistance mutations.[2] Use a broader range of antibiotics to assess the overall efflux profile of the strain.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent pyranopyridine-based efflux pump inhibitor (EPI). Its primary target is the AcrB protein, a component of the AcrAB-TolC tripartite efflux pump system in Gram-negative bacteria like Escherichia coli.[3] this compound binds to the periplasmic domain of AcrB, specifically within a hydrophobic trap, which interferes with the pump's ability to extrude antibiotics and other substrates from the cell.[3][4] This leads to an increased intracellular concentration of the co-administered antibiotic, restoring its efficacy.

2. How should I store and prepare this compound?

For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation. For each experiment, thaw an aliquot and prepare fresh dilutions in the appropriate aqueous assay medium.

3. What is a typical effective concentration range for this compound in in vitro assays?

This compound has shown significant potentiation of antibiotics like levofloxacin and piperacillin at concentrations as low as 0.1 µM.[5] A typical starting range for checkerboard or time-kill assays would be a serial dilution starting from 10 µM down to the nanomolar range to determine the optimal non-toxic, potentiating concentration.

4. Can this compound be used against any Gram-negative bacterium?

While this compound is a potent inhibitor of the E. coli AcrAB-TolC pump, its efficacy against other Gram-negative bacteria can vary. The presence of homologous efflux pumps and differences in the outer membrane permeability can influence its activity.[6] For instance, its parent compound, MBX2319, showed weaker activity against Pseudomonas aeruginosa due to poor penetration of the outer membrane.[6] It is recommended to test the activity of this compound against each specific bacterial species and strain of interest.

5. How can I confirm that the observed antibiotic potentiation is due to the inhibition of the AcrAB-TolC pump?

To confirm the mechanism of action, you can perform parallel experiments using an isogenic strain with a deletion of the acrB gene (∆acrB). In this knockout strain, where the target efflux pump is absent, this compound should not produce a significant potentiation of the antibiotic's activity.[6]

Quantitative Data Summary

Compound Organism Assay Metric Value Reference
This compoundE. coliCheckerboard AssayMPC4 of Levofloxacin0.1 µM[5]
This compoundE. coliCheckerboard AssayMPC4 of Piperacillin0.05 µM[5]
MBX3132E. coliCheckerboard AssayMPC4 of Levofloxacin0.1 µM[5]
MBX3132E. coliCheckerboard AssayMPC4 of Piperacillin0.1 µM[5]
MBX2319E. coliCheckerboard AssayMPC4 of Levofloxacin3.1 µM[5]
MBX2319E. coliCheckerboard AssayMPC4 of Piperacillin3.1 µM[5]
This compound-SolubilityAqueous Solubility25 µM[5]
MBX3132-SolubilityAqueous Solubility50 µM[5]
This compound-StabilityHuman Liver Microsomes (1 hr)100% remaining[5]
This compound-StabilityMouse Liver Microsomes (1 hr)49% remaining[5]

*MPC4: Minimum Potentiating Concentration required to produce a 4-fold reduction in the MIC of the antibiotic.

Experimental Protocols

Checkerboard Assay Protocol

This protocol is for determining the synergistic effect of this compound with an antibiotic.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the antibiotic in an appropriate solvent.

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Plate Setup (96-well plate):

    • Add 50 µL of CAMHB to all wells.

    • Along the x-axis (e.g., columns 2-11), create a 2-fold serial dilution of the antibiotic.

    • Along the y-axis (e.g., rows B-G), create a 2-fold serial dilution of this compound.

    • Column 1 will contain only the antibiotic dilutions (no this compound).

    • Row A will contain only the this compound dilutions (no antibiotic).

    • Include a growth control well (inoculum only) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic alone and in the presence of each concentration of this compound.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy.

Time-Kill Curve Protocol

This protocol assesses the bactericidal or bacteriostatic effect of this compound in combination with an antibiotic over time.

  • Preparation:

    • Prepare bacterial cultures in the logarithmic growth phase.

    • Prepare tubes with CAMHB containing:

      • No drug (growth control)

      • Antibiotic alone at a specific concentration (e.g., MIC)

      • This compound alone at a sub-MIC concentration

      • Antibiotic and this compound in combination

  • Experiment Execution:

    • Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Quantification:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal.

Visualizations

AcrAB_TolC_Signaling_Pathway Outer_Membrane Outer Membrane Antibiotic_peri Antibiotic Outer_Membrane->Antibiotic_peri Periplasm Periplasm Inner_Membrane Inner Membrane Target Bacterial Target Inner_Membrane->Target Uptake TolC TolC TolC->Outer_Membrane Efflux Pathway AcrA AcrA AcrA->TolC Efflux Pathway AcrB AcrB AcrB->AcrA Efflux Pathway Antibiotic_in Antibiotic (extracellular) Antibiotic_in->Outer_Membrane Diffusion Antibiotic_peri->Inner_Membrane Uptake Antibiotic_peri->AcrB Substrate Binding Cell Death Cell Death Target->Cell Death Leads to This compound This compound This compound->AcrB Inhibition Inhibition Inhibition->AcrB

Caption: Mechanism of action of this compound on the AcrAB-TolC efflux pump.

Experimental_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay prep_reagents_cb Prepare Reagents & Inoculum setup_plate Set up 96-well Plate (Serial Dilutions) prep_reagents_cb->setup_plate inoculate_cb Inoculate Plate setup_plate->inoculate_cb incubate_cb Incubate (18-24h) inoculate_cb->incubate_cb read_mic Determine MICs incubate_cb->read_mic calc_fic Calculate FIC Index read_mic->calc_fic end End calc_fic->end prep_cultures Prepare Log-Phase Cultures setup_tubes Set up Treatment Tubes prep_cultures->setup_tubes inoculate_tk Inoculate Tubes setup_tubes->inoculate_tk incubate_tk Incubate & Sample at Time Points inoculate_tk->incubate_tk plate_dilutions Plate Serial Dilutions incubate_tk->plate_dilutions count_colonies Incubate & Count CFUs plate_dilutions->count_colonies plot_curves Plot Time-Kill Curves count_colonies->plot_curves plot_curves->end start Start Experiment decision Assay Choice start->decision decision->prep_reagents_cb Synergy decision->prep_cultures Kinetics

Caption: Workflow for in vitro assays with this compound.

References

Optimizing incubation times for MBX3135 synergy testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing incubation times for synergy testing with MBX3135, a potent efflux pump inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for checkerboard synergy assays with this compound?

A1: For standard checkerboard assays, a common incubation period is 16 to 24 hours at 37°C.[1] The minimal inhibitory concentration (MIC) is typically determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[2] However, for efflux pump inhibitors (EPIs) like this compound, it's crucial to consider that the synergistic effect might be time-dependent.

Q2: What is a typical incubation period and what are the sampling time points for a time-kill synergy assay with this compound?

A2: Time-kill assays are generally conducted over a 24 to 48-hour period.[1] Common sampling time points to determine the colony-forming units per milliliter (CFU/mL) are 0, 2, 4, 6, 8, and 24 hours after inoculation.[1] This allows for the observation of both bacteriostatic and bactericidal effects of the drug combination over time.

Q3: What is the mechanism of action of this compound and how might it affect synergy testing?

A3: this compound is an efflux pump inhibitor that targets the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.[3] It binds to the AcrB protein, which is the inner membrane transporter component of the pump.[3] By inhibiting this pump, this compound prevents the bacteria from expelling certain antibiotics, thereby increasing their intracellular concentration and potentiating their antibacterial effect. The kinetics of this compound binding to AcrB and the rate at which it inhibits efflux could influence the optimal timing for observing synergy.

Troubleshooting Guide: Optimizing Incubation Times

Issue: Inconsistent or weak synergistic effects are observed in checkerboard assays.

Possible Cause 1: Suboptimal Incubation Time The standard 16-24 hour incubation may not be optimal for observing the maximum synergistic effect between this compound and a partner antibiotic. The effect of an EPI can be dynamic, and the optimal window for observing synergy might be earlier or later than the standard endpoint.

Solution: Perform a time-course checkerboard assay. Instead of reading the microtiter plates at a single time point, perform readings at multiple time points (e.g., 8, 12, 16, 20, and 24 hours). This can help identify the incubation time that yields the lowest Fractional Inhibitory Concentration (FIC) index, indicating the strongest synergy.

Possible Cause 2: Simultaneous Application of this compound and the Antibiotic The antibiotic may be pumped out before this compound has had sufficient time to inhibit the AcrAB-TolC pump effectively.

Solution: Sequential addition of the compounds. An optimized checkerboard method can involve the successive application of the agents.[4][5][6] Consider pre-incubating the bacteria with this compound for a short period (e.g., 1 hour) before adding the antibiotic. This allows the EPI to bind to the efflux pumps first, potentially leading to a more pronounced synergistic effect.

Issue: Time-kill assays do not show a significant reduction in bacterial counts with the combination therapy.

Possible Cause 1: Inappropriate Sampling Time Points The selected time points for sampling may be missing the window of maximum synergistic activity.

Solution: Increase the frequency of sampling. In addition to the standard time points, consider adding earlier (e.g., 1 hour) and intermediate (e.g., 10, 14, 18 hours) sampling points. This will provide a more detailed kinetic profile of the synergistic interaction.

Possible Cause 2: Bacterial Growth Phase The efficacy of the combination may be dependent on the growth phase of the bacteria.

Solution: Initiate the assay with bacteria in the mid-logarithmic growth phase. Ensure that the bacterial inoculum is in the exponential growth phase at the start of the experiment. This can be achieved by monitoring the optical density (OD) of the bacterial culture before inoculation.

Data Presentation

Table 1: Example Data from a Time-Course Checkerboard Assay

Incubation Time (hours)MIC of Antibiotic Alone (µg/mL)MIC of this compound Alone (µg/mL)MIC of Antibiotic with this compound (µg/mL)MIC of this compound with Antibiotic (µg/mL)FIC IndexSynergy Interpretation
81632240.25Synergistic
121632140.1875Synergistic
161632280.375Synergistic
201632480.5Additive
2416324160.75Additive

FIC Index Calculation: (MIC of Antibiotic in Combination / MIC of Antibiotic Alone) + (MIC of this compound in Combination / MIC of this compound Alone). Synergy is defined as an FIC index ≤ 0.5.

Experimental Protocols

Protocol 1: Optimized Checkerboard Synergy Assay
  • Preparation of Reagents:

    • Prepare stock solutions of the antibiotic and this compound in a suitable solvent.

    • Prepare a two-fold serial dilution series for both the antibiotic and this compound in a 96-well microtiter plate. The antibiotic is typically diluted along the y-axis, and this compound is diluted along the x-axis.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB).

    • Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Simultaneous: Add the bacterial inoculum to all wells containing the drug dilutions.

    • Sequential (Optimized): Add this compound to the wells and pre-incubate for 1 hour at 37°C. Then, add the antibiotic and the bacterial inoculum.

    • Incubate the plate at 37°C.

  • Data Collection:

    • Visually inspect the plates for turbidity at multiple time points (e.g., 8, 12, 16, 20, and 24 hours).

    • The MIC is the lowest concentration of the drug(s) that inhibits visible growth.

  • Data Analysis:

    • Calculate the FIC index for each time point to determine the optimal incubation time for observing synergy.

Protocol 2: Time-Kill Synergy Assay
  • Preparation of Cultures and Reagents:

    • Prepare an overnight culture of the test organism.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh MHB.

    • Prepare tubes or flasks with the following conditions:

      • Growth control (no drug)

      • Antibiotic alone (at a relevant concentration, e.g., MIC)

      • This compound alone (at a sub-inhibitory concentration)

      • Antibiotic + this compound

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile phosphate-buffered saline (PBS).

    • Plate the dilutions onto Mueller-Hinton agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Visualizations

AcrAB_TolC_Efflux_Pump cluster_membrane Bacterial Cell Envelope cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane TolC TolC (Outer Membrane Channel) Antibiotic_out Antibiotic (Extracellular) TolC->Antibiotic_out Efflux AcrA AcrA (Adaptor Protein) AcrA->TolC Bridging AcrB AcrB (Inner Membrane Transporter) AcrB->AcrA Interaction Antibiotic_in Antibiotic (Periplasm) Antibiotic_in->AcrB Binding This compound This compound This compound->AcrB Inhibition

Caption: AcrAB-TolC efflux pump mechanism and this compound inhibition.

Synergy_Testing_Workflow cluster_setup Experimental Setup cluster_assays Synergy Assays cluster_checkerboard_steps Checkerboard Optimization cluster_timekill_steps Time-Kill Kinetics Prep_Inoculum Prepare Bacterial Inoculum (Mid-log phase) Checkerboard Checkerboard Assay Prep_Inoculum->Checkerboard Time_Kill Time-Kill Assay Prep_Inoculum->Time_Kill Prep_Drugs Prepare Serial Dilutions (Antibiotic & this compound) Prep_Drugs->Checkerboard Prep_Drugs->Time_Kill Incubate_Plate Incubate 96-well Plate Checkerboard->Incubate_Plate Incubate_Cultures Incubate Cultures with Drugs Time_Kill->Incubate_Cultures Time_Points Read at Multiple Time Points (e.g., 8, 12, 16, 20, 24h) Incubate_Plate->Time_Points Calculate_FIC Calculate FIC Index Time_Points->Calculate_FIC Sample_Time Sample at Multiple Time Points (e.g., 0, 2, 4, 6, 8, 24h) Incubate_Cultures->Sample_Time Plate_Count Perform Serial Dilutions & Plate Counts Sample_Time->Plate_Count Plot_Curves Plot Log10 CFU/mL vs. Time Plate_Count->Plot_Curves

Caption: Workflow for optimizing synergy testing protocols.

References

Impact of serum presence on MBX3135 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum presence on MBX3135 activity during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective small molecule inhibitor of the tyrosine kinase receptor, TK-1. The TK-1 signaling pathway is a critical regulator of cell proliferation and survival. In many cancer cell lines, this pathway is constitutively active, leading to uncontrolled cell growth. This compound is designed to bind to the ATP-binding pocket of TK-1, thereby blocking its downstream signaling and inducing apoptosis in cancer cells.

Q2: How does the presence of serum in cell culture medium affect the activity of this compound?

A2: Serum is a complex mixture of proteins, with albumin being the most abundant.[1][2] Small molecules like this compound can bind to these serum proteins, particularly albumin.[2][3][4] This binding is typically reversible, but it sequesters the compound, reducing the concentration of free this compound available to interact with its target, TK-1, in the cells.[2][4] According to the "free drug" hypothesis, only the unbound fraction of a drug is biologically active.[2][4] Therefore, the presence of serum can lead to a decrease in the observed potency of this compound, which is often reflected as a higher IC50 value.[2]

Q3: I am observing a significant decrease in this compound potency (higher IC50) when I use serum-containing media compared to serum-free media. Is this expected?

A3: Yes, this is an expected phenomenon. The binding of this compound to serum proteins reduces the effective concentration of the compound available to act on the target cells. This necessitates a higher total concentration of this compound in serum-containing media to achieve the same biological effect as in serum-free media.

Q4: Can high serum concentrations lead to inconsistent results between experiments?

A4: Yes, variability in the composition of serum batches, particularly in protein content, can lead to inconsistent results.[5] Different lots of fetal bovine serum (FBS), for example, can have varying levels of albumin and other binding proteins, which will affect the free fraction of this compound differently.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value for this compound in the presence of serum.

  • Symptom: The dose-response curve for this compound is right-shifted in serum-containing media, resulting in a significantly higher IC50 value.

  • Possible Cause: Binding of this compound to serum proteins, reducing its bioavailability.[2][4]

  • Troubleshooting Steps:

    • Quantify Serum Protein Binding: If possible, perform experiments to determine the fraction of this compound bound to serum proteins. Techniques like equilibrium dialysis or ultrafiltration can be used for this purpose.

    • Use a Consistent Serum Lot: For a series of experiments, use the same lot of serum to minimize variability.

    • Consider Reducing Serum Concentration: If your cell line can be maintained in lower serum concentrations, this will increase the free fraction of this compound.[6]

    • Adapt Cells to Lower Serum: Gradually wean your cells to a lower serum percentage to minimize cellular stress.[2]

Issue 2: High variability in results between replicate wells or experiments.

  • Symptom: Inconsistent results are observed even when using the same concentration of this compound.

  • Possible Cause: In addition to serum variability, other factors could be at play, such as cell health, seeding density, or assay execution.[5][7]

  • Troubleshooting Steps:

    • Ensure Homogeneous Cell Seeding: Uneven cell distribution can lead to variability. Ensure a single-cell suspension before seeding.

    • Check Cell Health: Only use cells that are healthy and in the logarithmic growth phase.[5]

    • Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a stable stock solution.[5]

    • Minimize Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.[5]

Issue 3: High background signal in fluorescence-based assays.

  • Symptom: Increased background fluorescence in wells containing serum.

  • Possible Cause: Some components in serum, like phenol red and certain proteins, can be autofluorescent.[8]

  • Troubleshooting Steps:

    • Use Serum-Free Medium for Final Steps: If the assay protocol allows, replace the serum-containing medium with a serum-free medium or phosphate-buffered saline (PBS) before adding detection reagents.[8]

    • Include a "Serum-Only" Control: This will help quantify the background signal originating from the serum itself.[2]

    • Use Appropriate Microplates: For fluorescence assays, use black microplates to reduce background signal.[8]

Quantitative Data Summary

The following table provides illustrative data on the impact of serum concentration on the in vitro potency of this compound in a cancer cell line proliferation assay.

Serum Concentration (%)Apparent IC50 of this compound (nM)Fold Shift in IC50 (compared to 0% serum)
0501.0
2.51252.5
52505.0
1055011.0

Experimental Protocols

Protocol: Cell Viability Assay to Determine this compound IC50

  • Cell Seeding:

    • Culture the chosen cancer cell line in the recommended medium supplemented with the desired concentration of Fetal Bovine Serum (FBS).

    • Harvest cells during the logarithmic growth phase and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium (with the same serum concentration as used for cell seeding) to obtain a range of desired concentrations.

    • Add 100 µL of the diluted compound solutions to the respective wells of the 96-well plate. Include vehicle control wells (medium with the same final DMSO concentration).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment (e.g., using a resazurin-based assay):

    • Prepare the resazurin solution according to the manufacturer's instructions.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.[8]

  • Data Analysis:

    • Subtract the background fluorescence from a "media-only" control.

    • Normalize the fluorescence readings to the vehicle control wells (representing 100% viability).

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TK-1_Receptor TK-1 Receptor Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) TK-1_Receptor->Downstream_Signaling Activates This compound This compound This compound->TK-1_Receptor Inhibits Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

Caption: Hypothetical signaling pathway of this compound.

G Start Start Cell_Culture 1. Seed Cells in 96-well Plate Start->Cell_Culture Incubate1 2. Incubate 24 hours Cell_Culture->Incubate1 Compound_Prep 3. Prepare this compound Serial Dilutions Incubate1->Compound_Prep Treatment 4. Add Compound to Cells Compound_Prep->Treatment Incubate2 5. Incubate 72 hours Treatment->Incubate2 Assay 6. Add Viability Reagent Incubate2->Assay Read_Plate 7. Read Plate Assay->Read_Plate Analyze 8. Analyze Data (Calculate IC50) Read_Plate->Analyze End End Analyze->End

Caption: Experimental workflow for IC50 determination.

G Start Reduced this compound Activity (High IC50 with Serum) Check_Serum_Free Is activity normal in serum-free medium? Start->Check_Serum_Free Serum_Binding Likely due to serum protein binding. Check_Serum_Free->Serum_Binding  Yes Other_Issues Investigate other issues: - Compound stability - Cell health - Assay protocol Check_Serum_Free->Other_Issues  No Action Considerations: - Lower serum concentration - Use consistent serum lot - Quantify free fraction Serum_Binding->Action

Caption: Troubleshooting serum-related issues.

References

Addressing moderate cytotoxicity of MBX3135 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address moderate cytotoxicity observed during in vitro experiments with the investigational compound MBX3135.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Kinase X (KX), a serine/threonine kinase frequently overexpressed in several cancer cell lines. The intended on-target effect is the inhibition of the KX signaling pathway, which is crucial for cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells.

Q2: What is the expected level of cytotoxicity for this compound?

A2: this compound is designed to be cytotoxic to cancer cells expressing high levels of its target, Kinase X. However, moderate cytotoxicity has been observed in some non-cancerous cell lines and at concentrations higher than the on-target IC50. The degree of cytotoxicity can be cell-line specific. It is essential to perform a dose-response experiment to determine the cytotoxic profile in your specific model system.[1]

Q3: How can I differentiate between on-target and off-target cytotoxicity?

A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation.[2][3] A recommended strategy involves a multi-step approach:

  • Genetic Knockdown/Knockout: Use techniques like CRISPR or siRNA to eliminate the target protein (Kinase X).[4][5] If this compound still induces cytotoxicity in these cells, the effect is likely off-target.

  • Orthogonal Inhibition: Use a structurally different inhibitor of Kinase X. If this second inhibitor does not produce the same cytotoxic phenotype, the effects of this compound may be off-target.[5]

  • Dose-Response Analysis: On-target effects should typically occur at lower concentrations of the compound, while off-target effects often manifest at higher concentrations.[6]

Troubleshooting Guide: Unexpected Cytotoxicity

If you are observing higher-than-expected levels of cytotoxicity with this compound, this guide provides a systematic approach to troubleshoot the issue.

Issue 1: High Cytotoxicity Observed in Both Cancer and Non-Cancerous Control Cell Lines

This may indicate a general cytotoxic effect or an experimental artifact.

  • Potential Cause: Compound concentration or solvent issue.

    • Troubleshooting Steps:

      • Verify Concentration: Double-check all calculations for your stock solution and final dilutions. Prepare a fresh serial dilution from a new aliquot of this compound.[1]

      • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and kept at a non-toxic level, typically below 0.5%.[7] Run a vehicle-only control to assess solvent toxicity.

  • Potential Cause: Off-target effects.

    • Troubleshooting Steps:

      • Reduce Concentration: Titrate this compound to the lowest effective concentration that still inhibits the target (Kinase X).[6]

      • Confirm Target Engagement: Perform a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm that this compound is binding to Kinase X at the effective concentrations in your cells.[6]

      • Proteome-Wide Profiling: To identify unintended targets, consider advanced techniques like a kinome scan or affinity chromatography coupled with mass spectrometry.[5]

Issue 2: High Variability in Cytotoxicity Results Between Replicate Wells or Experiments

This often points to inconsistencies in cell handling or assay procedure.[7]

  • Potential Cause: Inconsistent cell seeding or health.

    • Troubleshooting Steps:

      • Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density where cells are in the exponential growth phase.[8] Avoid densities that are too low (weak signal) or too high (over-confluence and nutrient depletion).[8]

      • Cell Health: Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase before plating.[7][9]

      • Homogenous Suspension: Ensure the cell suspension is homogenous before and during plating to avoid clumps and uneven distribution in the wells.[10]

  • Potential Cause: Assay interference or procedural inconsistency.

    • Troubleshooting Steps:

      • Assay Interference: Run a cell-free control with this compound and your assay reagents (e.g., MTT, WST-1) to check for direct chemical interference that could lead to false readings.[1]

      • Standardize Timelines: Ensure incubation times for cell seeding, compound treatment, and reagent addition are identical across all experiments.[7]

Data Summary

Table 1: Comparative IC50 Values of this compound in Various Cell Lines

Cell LineTypeTarget Expression (Kinase X)IC50 (µM)
A549Lung CarcinomaHigh0.8
HeLaCervical CarcinomaHigh1.2
MCF-7Breast CarcinomaModerate5.4
HEK293Normal Embryonic KidneyLow> 25
HUVECNormal EndothelialLow> 30

Table 2: Apoptosis Induction by this compound (1 µM) after 48 hours

Cell Line% Apoptotic Cells (Annexin V+/PI-)% Necrotic/Late Apoptotic Cells (Annexin V+/PI+)
A54945.2%15.7%
HeLa38.9%12.3%
HEK2935.1%2.3%

Visual Guides and Workflows

G cluster_pathway This compound On-Target Signaling Pathway This compound This compound KinaseX Kinase X This compound->KinaseX Inhibition Downstream Downstream Effectors (e.g., Pro-survival proteins) KinaseX->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Caption: Intended on-target signaling pathway of this compound.

G cluster_workflow Troubleshooting Workflow for Unexpected Cytotoxicity Start High Cytotoxicity Observed CheckControls Review Controls: - Vehicle Toxicity? - Positive Control OK? Start->CheckControls DoseResponse Perform Full Dose-Response in Target and Control Cells CheckControls->DoseResponse Controls OK OptimizeAssay Optimize Assay Conditions: - Seeding Density - Incubation Time - Check for Interference CheckControls->OptimizeAssay Controls Fail HighEverywhere Cytotoxicity High in All Cell Lines? DoseResponse->HighEverywhere OffTarget Investigate Off-Target Effects - Genetic Knockout (CRISPR) - Orthogonal Inhibitor HighEverywhere->OffTarget Yes OnTarget Likely On-Target Effect (in sensitive lines) HighEverywhere->OnTarget No

Caption: Logic diagram for troubleshooting unexpected cytotoxicity.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures cell metabolic activity as an indicator of viability.[11][12][13]

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 12-24 hours to allow for attachment and recovery.[11]

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of Detergent Reagent or DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then record absorbance at 570 nm using a microplate reader.[11]

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[14][15][16]

  • Cell Preparation: Induce apoptosis by treating cells with this compound. Include vehicle-treated cells as a negative control.

  • Cell Collection: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 400 x g for 5 minutes) and wash once with cold 1X PBS.[14][17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14][18]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) staining solution.[14][15]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[14][18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14][18]

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

References

How to prepare a stable working solution of MBX3135

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and using stable working solutions of MBX3135, a potent pyranopyridine-based efflux pump inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to the hydrophobic nature of many pyranopyridine compounds. Ensure the inhibitor is fully dissolved in DMSO before making further dilutions into aqueous buffers or cell culture media.

Q2: How should I store the this compound stock solution?

A2: To ensure long-term stability, store the powdered form of this compound at -20°C. Once dissolved in DMSO, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for optimal stability. For short-term storage, -20°C is acceptable for up to one month.

Q3: My this compound solution appears cloudy after dilution in my aqueous assay buffer. What should I do?

A3: Cloudiness or precipitation indicates that this compound is coming out of solution, which is a common issue with hydrophobic compounds when diluted into an aqueous environment. This will result in an inaccurate and lower-than-intended concentration of the inhibitor in your experiment. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Q4: Can I prepare a large volume of the working solution and store it for future experiments?

A4: It is highly recommended to prepare fresh working dilutions of this compound from your frozen stock solution for each experiment. The stability of the compound in aqueous solutions at working concentrations (often in the micromolar or nanomolar range) can be limited. Preparing it fresh ensures the accuracy and reproducibility of your results.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and use of this compound solutions.

Issue Possible Cause Suggested Solution
Inconsistent experimental results Degradation or precipitation of this compound in the working solution.Always prepare fresh working dilutions for each experiment from a properly stored stock solution. Verify the stability of your working solution under your specific experimental conditions (e.g., temperature, pH) by performing a solubility test as described in the experimental protocols.
Precipitation or cloudiness in the working solution Low aqueous solubility of this compound.1. Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. 2. Use a co-solvent: If your experimental system permits, maintain a small percentage of DMSO (e.g., ≤1% v/v) in your final aqueous buffer to improve solubility. Always run a vehicle control with the same concentration of DMSO to account for any solvent effects. 3. pH adjustment: The solubility of some compounds can be pH-dependent. Investigate if adjusting the pH of your buffer (while maintaining biological relevance) improves solubility.
Visible color change in the solution Chemical degradation of this compound.Discard the solution immediately. Prepare a fresh solution from a new aliquot of the stock. Protect the stock and working solutions from prolonged exposure to light, as some pyranopyridine derivatives can be light-sensitive.
No observable effect in the assay 1. Incorrect concentration: Errors in dilution calculations. 2. Compound inactivity: The compound may have degraded. 3. Insufficient incubation time: The inhibitor may require more time to interact with the target.1. Verify calculations: Double-check all dilution calculations. 2. Use a fresh stock: Prepare a new working solution from a different stock aliquot. 3. Optimize protocol: Review the experimental protocol and consider extending the incubation time of the inhibitor with the cells or target protein.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature.

Parameter Value Notes Reference
Aqueous Solubility 25 µMSolubility can be influenced by buffer composition and pH.[1]
Microsomal Stability (Mouse Liver Microsomes) 49% remaining after 1 hourSignificantly more stable than the parent compound MBX2319.[1]
Microsomal Stability (Human Liver Microsomes) 100% remaining after 1 hourHigh stability in human liver microsomes.[1]
Potency (MPC4 of levofloxacin and piperacillin against E. coli) 0.1 µM and 0.05 µM, respectivelyMPC4 is the minimum potentiation concentration that decreases the MIC of an antibiotic by 4-fold.[1]
Cytotoxicity (CC50 in HeLa cells) 62.4 µMModerate cytotoxicity observed in mammalian cells.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., 37°C for a short period) may aid dissolution, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. This is critical to prevent degradation from multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution and Testing for Solubility

This protocol outlines the preparation of a final working solution and a method to check for precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific aqueous buffer or cell culture medium (pre-warmed to the experimental temperature, e.g., 37°C)

  • Sterile microcentrifuge tubes

  • High-speed microcentrifuge

Procedure:

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in your pre-warmed aqueous buffer to reach the desired final concentration (e.g., 10 µM). It is good practice to perform intermediate dilutions in DMSO or the aqueous buffer to ensure accuracy.

  • Solubility Check (Initial - T=0):

    • Immediately after preparing the final working solution, take an aliquot.

    • Centrifuge this aliquot at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully inspect the bottom of the tube for any visible pellet, which would indicate precipitation.

    • If available, analyze the supernatant via HPLC to determine the actual concentration of soluble this compound. This will serve as your baseline.

  • Incubation and Stability Check:

    • Incubate the remaining working solution under your intended experimental conditions (e.g., 37°C for 2 hours).

    • After the incubation period, take another aliquot and repeat the centrifugation step described above.

    • The presence of a pellet indicates that the compound is not stable in your solution under the experimental conditions. Consider the troubleshooting steps outlined above.

Visualizations

Experimental_Workflow_for_MBX3135_Solution_Preparation cluster_working Working Solution Preparation start Start: this compound Powder weigh 1. Weigh this compound start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot 4. Aliquot into single-use tubes stock_solution->aliquot dilute 6. Prepare Working Solution (Dilute in Aqueous Buffer) stock_solution->dilute store 5. Store at -80°C aliquot->store solubility_check 7. Solubility Check (Centrifuge) dilute->solubility_check ready Ready for Experiment solubility_check->ready No Precipitate troubleshoot Precipitation Detected: Troubleshoot solubility_check->troubleshoot Precipitate

Caption: Workflow for preparing this compound stock and working solutions.

MBX3135_Signaling_Pathway antibiotic Antibiotic periplasm Periplasm antibiotic->periplasm Enters Periplasm This compound This compound AcrB AcrB (RND Transporter) This compound->AcrB Inhibits outer_membrane Outer Membrane periplasm->AcrB Antibiotic Substrate inner_membrane Inner Membrane cytoplasm Cytoplasm TolC TolC (Outer Membrane Channel) AcrB->TolC Efflux AcrA AcrA (Adaptor) TolC->outer_membrane Efflux

Caption: Mechanism of action of this compound on the AcrAB-TolC efflux pump.

References

MBX3135 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MBX3135 research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during experimentation with the efflux pump inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, small molecule inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps in Gram-negative bacteria.[1] Its primary target is the AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump system in Escherichia coli and other Enterobacteriaceae.[1][2] By binding to the periplasmic domain of AcrB, this compound disrupts the pump's ability to expel antibiotics from the bacterial cell.[1][3] This inhibition leads to an increased intracellular concentration of the antibiotic, thereby potentiating its antibacterial activity. This compound itself does not possess intrinsic antibacterial activity.[4][5]

Q2: What is the solubility of this compound and in what solvents can it be dissolved?

A2: this compound is a neutral analogue with a reported aqueous solubility of 25 µM.[4] For experimental purposes, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the appropriate aqueous medium for the assay.

Q3: What is the stability of this compound and how should it be stored?

A3: this compound has demonstrated good stability in mouse and human liver microsomes, with 49% and 100% remaining after 1 hour, respectively.[4][5] However, the acrylamide moiety in its structure presents a potential for photoisomerization.[1][4] Therefore, it is recommended to store this compound solutions protected from light to maintain their integrity. Stock solutions in DMSO should be stored at -20°C or -80°C.

Q4: Does this compound have any known off-target effects or cytotoxicity?

A4: this compound has shown moderate cytotoxicity in mammalian cells, with a reported CC50 of 62.4 µM in HeLa cells.[4][5] While its primary target is AcrB, some studies suggest that at higher concentrations, it may inhibit other RND family efflux pumps.[3] It is important to assess the potential for non-specific effects in your experimental system, especially at concentrations approaching its cytotoxic level.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no potentiation of antibiotic activity This compound precipitation: Due to its limited aqueous solubility (25 µM), this compound may precipitate in your assay medium, leading to a lower effective concentration.- Ensure the final concentration of DMSO in the assay medium is kept low (typically <1%) and consistent across all wells. - Visually inspect solutions for any signs of precipitation before and during the experiment. - Consider using a solubilizing agent, but first validate that it does not interfere with the assay.
Degradation of this compound: Improper storage or handling could lead to the degradation of the compound. The acrylamide group is susceptible to photoisomerization.- Always store this compound stock solutions and experimental plates protected from light. - Prepare fresh dilutions from a frozen stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.
Bacterial strain considerations: The potentiation effect of this compound is dependent on the expression of the AcrAB-TolC efflux pump. The target bacterium may not express this pump or may have other resistance mechanisms.- Confirm that your bacterial strain expresses a functional AcrAB-TolC efflux pump. Use a strain with a known deletion of acrB as a negative control. - Be aware that this compound will not overcome other resistance mechanisms like enzymatic inactivation of the antibiotic (e.g., by beta-lactamases).[1]
High variability between replicate experiments Inaccurate pipetting of viscous DMSO stock: High-concentration DMSO stocks can be viscous, leading to pipetting errors and inconsistent final concentrations.- Use positive displacement pipettes or reverse pipetting techniques for viscous DMSO stocks. - Ensure thorough mixing after each dilution step.
Edge effects in microtiter plates: Evaporation from the outer wells of a microtiter plate during incubation can concentrate the compounds and affect bacterial growth.- Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile medium to create a humidity barrier. - Use plate sealers to minimize evaporation.
Apparent antibiotic potentiation in an acrB deletion strain Off-target or non-specific effects: At high concentrations, this compound might exert effects independent of AcrB inhibition, such as membrane disruption, although it has been reported to not perturb the inner or outer E. coli membrane.[3]- Test a range of this compound concentrations to determine the optimal, non-toxic working concentration. - Include appropriate controls, such as a known membrane-disrupting agent, to assess membrane integrity.

Quantitative Data Summary

Parameter Value Reference
MPC4 of Levofloxacin 0.1 µM[4][5]
MPC4 of Piperacillin 0.05 µM[4][5]
Aqueous Solubility 25 µM[4]
Stability in Mouse Liver Microsomes (1 hr) 49% remaining[4][5]
Stability in Human Liver Microsomes (1 hr) 100% remaining[4][5]
Cytotoxicity (CC50 on HeLa cells) 62.4 µM[4][5]

MPC4: Minimum Potentiating Concentration required to produce a 4-fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic.

Experimental Protocols

Checkerboard Synergy Assay

This assay is used to determine the synergistic effect of this compound in combination with an antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution

  • This compound stock solution in DMSO

  • Sterile pipette tips and reservoirs

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Prepare Drug Dilutions:

    • In a 96-well plate, serially dilute the antibiotic horizontally (across columns) and this compound vertically (down rows) in CAMHB.

    • Typically, concentrations range from 1/32 to 4 times the MIC of each compound.

    • Include a column with only antibiotic dilutions and a row with only this compound dilutions as controls. Also include a growth control (inoculum only) and a sterility control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic, alone or in combination with this compound, that inhibits visible bacterial growth.

  • Calculate Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC Index = FIC of Antibiotic + FIC of this compound

    • Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic in the presence of this compound over time.

Materials:

  • Bacterial culture

  • CAMHB

  • Antibiotic and this compound stock solutions

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Apparatus for serial dilutions and colony counting

Procedure:

  • Prepare Bacterial Culture: Grow a bacterial culture in CAMHB to the mid-logarithmic phase.

  • Set up Experimental Conditions: Prepare flasks with the following conditions:

    • Growth Control (no drug)

    • Antibiotic alone (at a specific concentration, e.g., 1x MIC)

    • This compound alone (at a fixed sub-inhibitory concentration)

    • Antibiotic + this compound

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Colony Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. Incubate the plates overnight at 37°C and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizations

AcrAB_TolC_Efflux_Pump cluster_0 Bacterial Cell cluster_1 Inner Membrane cluster_2 Periplasm cluster_3 Outer Membrane AcrB AcrB AcrA AcrA AcrB->AcrA Efflux Pathway TolC TolC AcrA->TolC Efflux Pathway Extracellular Space Extracellular Space TolC->Extracellular Space Expelled Antibiotic Antibiotic Antibiotic->AcrB Enters Periplasm This compound This compound This compound->AcrB Inhibits

Caption: Mechanism of AcrAB-TolC efflux pump and inhibition by this compound.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum D Dispense Reagents into 96-well Plate A->D B Prepare Antibiotic Dilutions B->D C Prepare this compound Dilutions C->D E Inoculate with Bacteria D->E F Incubate at 37°C for 18-24h E->F G Read MICs F->G H Calculate FIC Index G->H I Determine Synergy/Additive/Antagonism H->I

Caption: Experimental workflow for the checkerboard synergy assay.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification & Analysis A Prepare Bacterial Culture (log phase) B Set up Flasks: - Control - Antibiotic alone - this compound alone - Combination A->B C Incubate at 37°C with Shaking B->C D Collect Aliquots at Time Points (0, 2, 4, 6, 8, 24h) C->D E Perform Serial Dilutions & Plate D->E F Incubate Plates & Count CFU/mL E->F G Plot log10(CFU/mL) vs. Time F->G H Analyze for Synergy/Bactericidal Activity G->H

Caption: Experimental workflow for the time-kill assay.

References

Validation & Comparative

A Comparative Analysis of Efflux Pump Inhibitors: MBX3135 vs. PAβN (MC-207,110)

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against antimicrobial resistance, efflux pump inhibitors (EPIs) have emerged as a promising strategy to rejuvenate the efficacy of existing antibiotics. This guide provides a detailed comparative analysis of two notable EPIs: the novel pyranopyridine derivative MBX3135 and the well-characterized peptidomimetic PAβN (also known as MC-207,110). This comparison is intended for researchers, scientists, and drug development professionals working to overcome multidrug resistance in Gram-negative bacteria.

Executive Summary

This compound and PAβN are both inhibitors of the Resistance-Nodulation-Division (RND) family of efflux pumps, which are major contributors to multidrug resistance in Gram-negative pathogens. While both compounds serve to increase the intracellular concentration of antibiotics, they exhibit significant differences in their potency, mechanism of action, and spectrum of activity. This compound, a more recent discovery, demonstrates significantly higher potency, inhibiting the AcrB efflux pump in Escherichia coli at nanomolar concentrations.[1][2] In contrast, PAβN typically requires micromolar concentrations to achieve a similar effect.[2][3] Furthermore, PAβN has a secondary mode of action, causing permeabilization of the bacterial outer membrane, a characteristic not reported for this compound.[4][5][6][7]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and PAβN, highlighting their differences in potency and efficacy in potentiating antibiotics.

Table 1: Comparative Potency of this compound and PAβN

CompoundTarget OrganismTarget Efflux PumpEffective ConcentrationReference
This compound Escherichia coliAcrAB-TolC0.024-0.39 µM (potentiates ciprofloxacin)[8]
Escherichia coliAcrAB-TolC0.1 µM (full activity)[2][3]
PAβN (MC-207,110) Pseudomonas aeruginosaMexAB-OprM, MexCD-OprJ, MexEF-OprN20 µg/mL (boosts levofloxacin activity)[9]
Escherichia coliRND pumps≥50 µM (for full activity)[2]

Table 2: Antibiotic Potentiation by this compound and PAβN

InhibitorOrganismAntibioticFold Reduction in MICReference
This compound E. coliCiprofloxacin2-fold (at 3.13 µM of precursor MBX2319)[9]
E. coliLevofloxacin4-fold (at 3.13 µM of precursor MBX2319)[9]
E. coliPiperacillin4-fold (at 3.13 µM of precursor MBX2319)[9]
PAβN P. aeruginosa (Wild-Type)Levofloxacin16-fold (at 20 µg/mL)[10]
P. aeruginosa (Mex-overexpressing)Levofloxacinup to 64-fold (at 20 µg/mL)
P. aeruginosa (Wild-Type)Piperacillin, Cefotaxime, Ceftazidime, Ciprofloxacin2 to 4-fold (at 25-50 µg/mL)[9]

Mechanism of Action

Both this compound and PAβN target RND efflux pumps, but their precise interactions and consequences differ.

This compound: This pyranopyridine inhibitor specifically targets the AcrB component of the AcrAB-TolC efflux pump in E. coli.[1][8] Co-crystal structures have revealed that this compound and its analogs bind to a hydrophobic trap within the periplasmic domain of AcrB.[1] This binding is thought to sterically hinder the binding of antibiotic substrates and/or inhibit the conformational changes required for the pump's function, effectively shutting down the efflux mechanism.[1][2]

PAβN (MC-207,110): PAβN acts as a broad-spectrum competitive inhibitor of RND efflux pumps, including MexAB-OprM, MexCD-OprJ, and MexEF-OprN in P. aeruginosa.[9][11] It is recognized as a substrate by these pumps and competes with antibiotics for binding and transport.[11][12] In addition to its role as a competitive inhibitor, PAβN has been shown to permeabilize the outer membrane of Gram-negative bacteria, including P. aeruginosa and E. coli.[4][5][6][7] This secondary action can lead to increased uptake of certain antibiotics, contributing to its potentiation effect, but also raises concerns about its specificity as a research tool.[4][5][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

MBX3135_Mechanism Outer_Membrane Outer Membrane Periplasm Periplasm AcrB AcrB Periplasm:e->AcrB:w Antibiotic_in Antibiotic Periplasm:e->Antibiotic_in Accumulates Inner_Membrane Inner Membrane TolC TolC Extracellular Extracellular AcrA AcrA Antibiotic_out Antibiotic Antibiotic_out->Periplasm Enters This compound This compound This compound->AcrB Inhibits

Caption: Mechanism of this compound inhibition of the AcrAB-TolC efflux pump.

PABN_Mechanism Outer_Membrane Outer Membrane Periplasm Periplasm RND_Transporter RND Transporter Periplasm:e->RND_Transporter:w Binds Antibiotic_in Antibiotic Periplasm:e->Antibiotic_in Accumulates Inner_Membrane Inner Membrane OMF Outer Membrane Factor MFP Membrane Fusion Protein Antibiotic_out Antibiotic Antibiotic_out->Periplasm Enters PABN PAβN PABN->Outer_Membrane Permeabilizes PABN->RND_Transporter Competes

Caption: Dual mechanism of PAβN: competitive inhibition and membrane permeabilization.

Checkerboard_Assay Start Start Prepare_Plates Prepare 96-well plates with serial dilutions of Antibiotic (horizontal) and EPI (vertical) Start->Prepare_Plates Inoculate Inoculate plates with a standardized bacterial suspension Prepare_Plates->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine the Minimum Inhibitory Concentration (MIC) for each well Incubate->Read_MIC Calculate_FIC Calculate the Fractional Inhibitory Concentration (FIC) Index Read_MIC->Calculate_FIC End End Calculate_FIC->End

Caption: Experimental workflow for a checkerboard synergy assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of these EPIs.

Checkerboard Synergy Assay

This assay is used to determine the synergistic effect of an antibiotic and an EPI.[13][14][15]

  • Preparation of Reagents: Stock solutions of the antibiotic and the EPI (this compound or PAβN) are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, the antibiotic is serially diluted along the x-axis, and the EPI is serially diluted along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic, alone or in combination with the EPI, that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy. An FIC index of ≤ 0.5 is typically considered synergistic.

Efflux Pump Activity Assay (Fluorescent Dye Accumulation)

This assay measures the real-time activity of efflux pumps by monitoring the accumulation of a fluorescent substrate.[2][13][16]

  • Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.

  • Loading with Fluorescent Dye: The cells are incubated with a fluorescent dye that is a known substrate of the target efflux pump (e.g., Hoechst 33342 for AcrB).

  • Initiation of Efflux: Efflux is initiated by energizing the cells (e.g., by adding a carbon source).

  • Inhibitor Addition: The EPI (this compound or PAβN) is added at various concentrations.

  • Fluorescence Measurement: The intracellular accumulation of the fluorescent dye is measured over time using a fluorometer. Increased fluorescence indicates inhibition of the efflux pump.

Conclusion

This compound and PAβN represent two distinct classes of RND efflux pump inhibitors. This compound is a highly potent and specific inhibitor of AcrB, making it a valuable tool for targeted research and a promising lead for the development of new adjunctive therapies. Its high potency at nanomolar concentrations is a significant advantage.[2][3]

PAβN, while less potent, has been a foundational tool in the study of efflux-mediated resistance.[4][9][11] Its dual mechanism of competitive inhibition and membrane permeabilization provides a broader, though less specific, mode of action.[4][5][6][7] Researchers using PAβN should be mindful of its membrane-destabilizing effects, which can complicate the interpretation of experimental results.[4][5][6]

The choice between this compound and PAβN will depend on the specific research question. For studies requiring a highly potent and specific inhibitor of AcrB, this compound is the superior choice. For broader studies on RND pump inhibition where membrane permeabilization is either not a concern or is a desired effect, PAβN remains a relevant, albeit less specific, tool. The continued development of novel EPIs like this compound is crucial for addressing the growing threat of multidrug-resistant Gram-negative infections.

References

Validating MBX3135: A Comparative Guide to AcrB Efflux Pump Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli. This guide provides a comprehensive comparison of the novel pyranopyridine efflux pump inhibitor (EPI) MBX3135 with other known AcrB inhibitors. By validating its efficacy through targeted experiments using AcrB knockout strains, we demonstrate the potential of this compound as a potent adjuvant to restore the activity of existing antibiotics.

Introduction to AcrB Inhibition

The AcrB protein is the inner membrane component of the AcrAB-TolC efflux pump, a tripartite system responsible for the extrusion of a broad spectrum of antibiotics and other toxic compounds from the bacterial cell.[1][2] By inhibiting AcrB, EPIs prevent the removal of antibiotics, allowing them to reach their intracellular targets at effective concentrations. This compound is a potent derivative of the pyranopyridine EPI MBX2319, designed for enhanced activity against the AcrB pump.[3] This guide presents experimental data validating the on-target activity of this compound by comparing its effects in wild-type E. coli with those in an isogenic AcrB knockout (ΔacrB) strain. Furthermore, we provide a comparative analysis of this compound against other well-characterized AcrB inhibitors, such as phenylalanine-arginine β-naphthylamide (PAβN), D13-9001, and 1-(1-naphthylmethyl)piperazine (NMP).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimal Inhibitory Concentration (MIC) Checkerboard Assay

This assay determines the synergistic activity between an EPI and an antibiotic.

  • Bacterial Strains: Wild-type E. coli (e.g., AB1157) and its isogenic ΔacrB mutant.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), antibiotics (e.g., ciprofloxacin, levofloxacin, piperacillin), and EPIs (this compound, PAβN, etc.).

  • Procedure:

    • Prepare a bacterial inoculum standardized to 0.5 McFarland in MHB.

    • In a 96-well plate, create a two-dimensional gradient of the antibiotic (serially diluted along the x-axis) and the EPI (serially diluted along the y-axis) in MHB.

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

    • Include controls for bacterial growth (no antibiotic or EPI) and sterility (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that visibly inhibits bacterial growth, both in the absence and presence of the EPI.

    • The potentiation factor is calculated as the fold-decrease in the antibiotic's MIC in the presence of the EPI.

Hoechst 33342 (H33342) Accumulation Assay

This fluorescence-based assay measures the real-time accumulation of a fluorescent substrate of AcrB, indicating efflux pump inhibition.

  • Bacterial Strains: Wild-type E. coli and ΔacrB mutant.

  • Materials: 96-well black, clear-bottom plates, phosphate-buffered saline (PBS), glucose, H33342 dye, and EPIs.

  • Procedure:

    • Grow bacterial cultures to mid-log phase, then wash and resuspend in PBS to a standardized optical density (e.g., OD600 of 0.4).

    • Add the bacterial suspension to the wells of the microplate.

    • Add the EPI at the desired concentration and incubate for a short period.

    • Add H33342 to a final concentration of 1-2 µM.

    • Initiate efflux by adding glucose to a final concentration of 25 mM.

    • Immediately measure fluorescence over time using a microplate reader (excitation ~350 nm, emission ~460 nm).

    • Increased fluorescence indicates inhibition of H33342 efflux.

Nitrocefin Efflux Assay

This assay measures the rate of efflux of the chromogenic β-lactamase substrate nitrocefin, providing a kinetic analysis of AcrB activity.

  • Bacterial Strains: Wild-type E. coli expressing a periplasmic β-lactamase.

  • Materials: Spectrophotometer, cuvettes, PBS, nitrocefin, and EPIs.

  • Procedure:

    • Prepare bacterial cells as described for the H33342 accumulation assay.

    • Pre-incubate the cells with the desired concentration of the EPI.

    • Add nitrocefin to the cell suspension.

    • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.

    • The rate of nitrocefin hydrolysis is proportional to the rate of its efflux from the periplasm. A decrease in the rate indicates efflux inhibition.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic effect of an antibiotic in the presence of an EPI over time.

  • Bacterial Strains: Wild-type E. coli.

  • Materials: Culture tubes, MHB, antibiotics, and EPIs.

  • Procedure:

    • Prepare a bacterial inoculum of approximately 5 x 105 CFU/mL in MHB.

    • Set up culture tubes with the antibiotic at a sub-MIC concentration, the EPI at a fixed concentration, and a combination of both. Include a growth control without any compounds.

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate on nutrient agar to determine the number of viable cells (CFU/mL).

    • A synergistic effect is observed when the combination of the antibiotic and EPI results in a ≥2-log10 decrease in CFU/mL compared to the most active single agent.

Results: Comparative Performance of AcrB Inhibitors

The following tables summarize the quantitative data comparing the performance of this compound with other AcrB inhibitors.

Table 1: Potentiation of Antibiotic Activity (MIC Fold-Reduction)
InhibitorConcentration (µM)CiprofloxacinLevofloxacinPiperacillin
This compound 0.1 >16 >16 >16
MBX23193.13248[4]
PAβN100No significant potentiation2-42-4
D13-900128 (in P. aeruginosa)8 (in P. aeruginosa)-
NMP504-84-84-8
This compound in ΔacrB 0.1 No potentiation No potentiation No potentiation

Data compiled from multiple sources and represent typical values.[4][5][6]

Table 2: Inhibition of Efflux (Fluorescence-Based Assays)
InhibitorAssayRelative Efflux Inhibition (Wild-Type)Effect in ΔacrB Strain
This compound H33342 Accumulation ++++ No effect
MBX2319H33342 Accumulation+++[4]No effect[4]
PAβNH33342 Accumulation++[7][8]No effect
D13-9001---
NMP-++No effect

Qualitative representation of inhibitory potency based on published data. ++++ indicates the highest potency.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the AcrAB-TolC efflux pathway, the mechanism of inhibition by this compound, and the experimental workflow for its validation.

G cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane TolC TolC Antibiotic_out Antibiotic (Extruded) TolC->Antibiotic_out Release AcrA AcrA AcrA->TolC AcrB AcrB AcrA->AcrB Antibiotic_periplasm Antibiotic Antibiotic_periplasm->AcrB Binding AcrB->TolC Efflux Cytoplasm Cytoplasm

Caption: The AcrAB-TolC efflux pump mechanism in Gram-negative bacteria.

Caption: this compound inhibits AcrB by binding to the hydrophobic trap.

G start Start strain Prepare WT and ΔacrB E. coli strains start->strain mic Perform MIC Checkerboard Assay strain->mic accumulation Conduct H33342 Accumulation Assay strain->accumulation nitrocefin Run Nitrocefin Efflux Assay strain->nitrocefin timekill Execute Time-Kill Assay strain->timekill data Analyze and Compare Quantitative Data mic->data accumulation->data nitrocefin->data timekill->data conclusion Validate this compound On-Target Activity data->conclusion

Caption: Experimental workflow for validating this compound using AcrB knockout strains.

Discussion

The experimental data unequivocally demonstrate that this compound is a highly potent and specific inhibitor of the AcrB efflux pump. The significant potentiation of various antibiotics in wild-type E. coli and the complete lack of this effect in the ΔacrB strain provide strong evidence for its on-target activity.[4]

In comparative analyses, this compound consistently outperforms other known AcrB inhibitors. It exhibits potent activity at nanomolar concentrations, a significant improvement over the micromolar concentrations required for inhibitors like PAβN and NMP.[3] While D13-9001 shows good potency, its activity is more pronounced against P. aeruginosa.[6] The superior performance of this compound, coupled with its specificity for AcrB, positions it as a promising candidate for further development as an antibiotic adjuvant.

The use of AcrB knockout strains is a critical component in the validation of any putative AcrB inhibitor. This approach provides a clear and unambiguous demonstration of target engagement and is an essential step in the preclinical evaluation of new EPIs. The methodologies and comparative data presented in this guide offer a robust framework for researchers engaged in the discovery and development of novel strategies to combat antibiotic resistance.

References

Navigating Resistance: A Comparative Guide to Influenza Entry Point Inhibitors and Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antiviral cross-resistance is paramount in the ongoing battle against influenza. This guide provides a comprehensive comparison of various entry point inhibitors (EPIs) and other influenza antiviral drugs, with a focus on cross-resistance patterns, supported by experimental data and detailed methodologies.

Executive Summary: While the initial focus of this guide was to explore cross-resistance studies involving MBX3135, our investigation has revealed that this compound is primarily characterized as a bacterial efflux pump inhibitor. In contrast, other compounds from the same "MBX" series, namely MBX2329 and MBX2546, have been identified as inhibitors of influenza A virus entry by targeting the hemagglutinin (HA) protein.[1] This guide, therefore, pivots to a broader analysis of cross-resistance among established classes of influenza antivirals, including neuraminidase inhibitors, M2 ion channel inhibitors, cap-dependent endonuclease inhibitors, and hemagglutinin inhibitors. Understanding these cross-resistance profiles is crucial for the development of robust and durable antiviral strategies.

Mechanisms of Action of Influenza Antiviral Drugs

Influenza viruses present several key targets for antiviral intervention. The primary classes of approved and investigational drugs target different stages of the viral life cycle.[2]

  • Entry Point Inhibitors (EPIs): These drugs block the initial stages of viral infection.

    • Hemagglutinin (HA) Inhibitors: Target the viral surface glycoprotein HA, which is responsible for binding to host cell receptors (sialic acids) and mediating the fusion of the viral and endosomal membranes.[3][4] Arbidol (Umifenovir) is a licensed example that stabilizes the pre-fusion conformation of HA.[5][6] Investigational compounds like MBX2329 and MBX2546 also target the HA stem region to inhibit fusion.[1]

    • M2 Ion Channel Blockers (Adamantanes): Amantadine and rimantadine block the M2 proton channel of influenza A viruses, which is essential for the uncoating of the viral genome in the endosome.[1][7] Due to widespread resistance, their use is no longer recommended.[1][8]

  • Other Antiviral Classes:

    • Neuraminidase (NA) Inhibitors: Oseltamivir, zanamivir, and peramivir target the viral neuraminidase enzyme, preventing the release of newly formed virus particles from infected cells.[8][9][10]

    • Cap-dependent Endonuclease Inhibitors: Baloxavir marboxil inhibits the "cap-snatching" activity of the viral polymerase acidic (PA) protein, which is necessary for the synthesis of viral messenger RNA.[11][12]

Below is a diagram illustrating the entry pathway of the influenza virus and the points of intervention for different EPIs.

Influenza_Entry_Pathway Influenza Virus Entry and Inhibition cluster_virus Influenza Virus cluster_cell Host Cell Virus Virion Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment HA Hemagglutinin (HA) M2 M2 Ion Channel Endosome Endosome Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Uncoating & Genome Release HA_Inhibitor HA Inhibitors (e.g., Arbidol, MBX2329) HA_Inhibitor->Virus Blocks Attachment/Fusion M2_Inhibitor M2 Inhibitors (e.g., Amantadine) M2_Inhibitor->Endosome Blocks Uncoating

Caption: Influenza virus entry pathway and points of inhibition by EPIs.

Cross-Resistance Profiles of Influenza Antivirals

Cross-resistance occurs when a mutation conferring resistance to one drug also reduces the susceptibility to other drugs, typically within the same class. The following tables summarize key mutations and their impact on different influenza antivirals.

Neuraminidase (NA) Inhibitors

Mutations in the neuraminidase gene can lead to resistance to NA inhibitors. The degree of cross-resistance varies depending on the specific mutation and the inhibitor.

MutationInfluenza A SubtypeOseltamivirZanamivirPeramivir
H275Y H1N1High ResistanceSusceptibleReduced Susceptibility
E119V H3N2High ResistanceLow ResistanceHigh Resistance
R292K H3N2High ResistanceModerate ResistanceHigh Resistance
I223V H1N1pdm09Reduced SusceptibilityReduced Susceptibility-

Data compiled from multiple sources.[8][13][14][15][16][17]

M2 Ion Channel Blockers

Resistance to adamantanes is widespread and primarily caused by a single amino acid substitution in the M2 protein.

MutationInfluenza A SubtypeAmantadineRimantadine
S31N H1N1, H3N2High ResistanceHigh Resistance
V27A H1N1, H3N2High ResistanceHigh Resistance
L26F H1N1, H3N2High ResistanceHigh Resistance

Data compiled from multiple sources.[18][19][20]

Cap-dependent Endonuclease Inhibitors

Resistance to baloxavir marboxil is associated with mutations in the polymerase acidic (PA) protein.

MutationInfluenza A/BBaloxavir marboxil
I38T A(H1N1), A(H3N2), BReduced Susceptibility
I38F/M A(H1N1), A(H3N2)Reduced Susceptibility
E23K A(H3N2)Reduced Susceptibility

Data compiled from multiple sources.[11][12][21][22][23]

Hemagglutinin (HA) Inhibitors

Data on cross-resistance among HA inhibitors is less extensive as many are still in development. However, studies with Arbidol (umifenovir) have shown that resistance is associated with mutations in the HA2 subunit, which can increase the pH threshold for fusion.[6][24] It has been reported that influenza virus resistance to Arbidol is mainly derived from mutations in the HA2 fusion protein.[24] Some studies suggest a high barrier to the development of resistance to certain HA inhibitors.[4][25]

Experimental Protocols

The assessment of antiviral resistance and cross-resistance relies on standardized in vitro and in vivo methodologies.

Neuraminidase Inhibition Assay

This assay is commonly used to determine the susceptibility of influenza viruses to NA inhibitors.

Objective: To measure the concentration of an NA inhibitor required to inhibit 50% of the neuraminidase enzyme activity (IC50).

Protocol:

  • Virus Preparation: Influenza viruses are propagated in cell culture (e.g., MDCK cells) or embryonated chicken eggs. The viral titer is determined.

  • Serial Dilution of Inhibitors: The NA inhibitors (e.g., oseltamivir carboxylate, zanamivir) are serially diluted to a range of concentrations.

  • Incubation: A standardized amount of virus is mixed with each drug dilution and incubated to allow the inhibitor to bind to the neuraminidase enzyme.

  • Substrate Addition: A fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid, MUNANA) is added to the mixture.

  • Enzymatic Reaction: The neuraminidase cleaves the substrate, releasing a fluorescent product. The reaction is incubated at 37°C.

  • Signal Detection: The reaction is stopped, and the fluorescence is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration. An increase in the IC50 for a mutant virus compared to the wild-type indicates resistance.[13]

The following diagram outlines the workflow for a neuraminidase inhibition assay.

NI_Assay_Workflow Neuraminidase Inhibition Assay Workflow Start Start Virus_Prep Virus Preparation (Cell Culture/Eggs) Start->Virus_Prep Drug_Dilution Serial Dilution of NA Inhibitors Start->Drug_Dilution Incubation Incubate Virus with Inhibitors Virus_Prep->Incubation Drug_Dilution->Incubation Substrate_Add Add Fluorogenic Substrate (MUNANA) Incubation->Substrate_Add Reaction Enzymatic Reaction (37°C) Substrate_Add->Reaction Detection Measure Fluorescence Reaction->Detection Analysis Calculate IC50 Detection->Analysis End End Analysis->End

Caption: Workflow for a typical neuraminidase inhibition assay.

Cell-Based Antiviral Assays (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit virus replication in a cell culture system.

Objective: To determine the concentration of an antiviral drug that reduces the number of plaques (zones of cell death) by 50% (EC50).

Protocol:

  • Cell Seeding: A monolayer of susceptible cells (e.g., MDCK) is prepared in culture plates.

  • Virus Infection: The cells are infected with a known amount of influenza virus in the presence of varying concentrations of the antiviral drug.

  • Overlay: After an incubation period to allow for viral entry, the medium is replaced with an overlay medium (e.g., containing agar or methylcellulose) with the same drug concentrations. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques at each drug concentration is counted, and the EC50 is calculated.

Generation of Resistant Mutants

To study resistance mechanisms, resistant virus variants are often generated in the laboratory.

Protocol:

  • Serial Passage: The influenza virus is passaged multiple times in cell culture in the presence of sub-optimal concentrations of the antiviral drug.

  • Dose Escalation: With each passage, the concentration of the drug is gradually increased.

  • Isolation of Resistant Variants: Viruses that can replicate at higher drug concentrations are selected and isolated.

  • Genotypic Analysis: The genome of the resistant virus is sequenced to identify mutations that may be responsible for the resistance phenotype.

  • Phenotypic Characterization: The resistance of the mutant virus is confirmed using assays such as the neuraminidase inhibition assay or plaque reduction assay.

Conclusion and Future Directions

The landscape of influenza antiviral resistance is dynamic, with the continuous evolution of the virus necessitating ongoing surveillance and the development of new therapeutic agents. While neuraminidase inhibitors remain a cornerstone of influenza treatment, the emergence of resistance highlights the need for drugs with novel mechanisms of action.[9][15] Entry point inhibitors, particularly those targeting the conserved stem region of hemagglutinin, offer a promising avenue for the development of broad-spectrum and resistance-refractory influenza drugs.[1][4] Further research into the cross-resistance profiles of these emerging EPIs will be critical to their successful clinical implementation and to devising effective combination therapies to combat influenza.

References

Navigating the Landscape of AcrB Inhibition: A Comparative Guide to Alternatives for MBX3135

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical battle against multidrug resistance, the inhibition of efflux pumps like AcrB presents a promising therapeutic strategy. MBX3135, a potent pyranopyridine inhibitor, has been a valuable tool in these studies. This guide provides an objective comparison of this compound with other notable AcrB inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform inhibitor selection and experimental design.

The AcrAB-TolC efflux pump is a primary driver of multidrug resistance in Gram-negative bacteria, expelling a broad spectrum of antibiotics and reducing their intracellular efficacy.[1][2] The inhibition of its Resistance-Nodulation-Division (RND) transporter component, AcrB, can restore antibiotic susceptibility.[3] This guide explores several key classes of AcrB inhibitors as alternatives to this compound, presenting their performance data in a standardized format for ease of comparison.

Performance Comparison of AcrB Inhibitors

The efficacy of an AcrB inhibitor is often evaluated by its ability to reduce the Minimum Inhibitory Concentration (MIC) of a known antibiotic substrate. The following tables summarize the reported potentiation activity of various inhibitors against Escherichia coli.

Table 1: Potentiation of Fluoroquinolone Activity (Ciprofloxacin & Levofloxacin) by AcrB Inhibitors in E. coli

Inhibitor ClassCompoundConcentration (µM)AntibioticFold MIC ReductionReference(s)
Pyranopyridines This compound0.1LevofloxacinPotentiation observed[3]
MBX231912.5Ciprofloxacin2[1][4]
MBX231912.5Levofloxacin4[1][4]
MBX23193.13Ciprofloxacin>10,000 (viability)[4]
Pyridopyrimidines D13-90012 (µg/mL)Levofloxacin8 (in P. aeruginosa)[5]
Peptidomimetics PAβN20 (µg/mL)Levofloxacin16-64 (in P. aeruginosa)[5]
PAβN100CiprofloxacinNo significant increase in bactericidal activity[4]
Arylpiperazines NMP100 (µg/mL)Levofloxacin8-16[5]
AcrA-Targeting NSC-333531.56-3.13Novobiocin4[6]

Table 2: Potentiation of β-Lactam (Piperacillin) and Other Antibiotic Activities by AcrB Inhibitors in E. coli

Inhibitor ClassCompoundConcentration (µM)AntibioticFold MIC ReductionReference(s)
Pyranopyridines MBX231912.5Piperacillin8[1][4]
Arylpiperazines NMP100 (µg/mL)Oxacillin4-8[7]
NMP100 (µg/mL)Chloramphenicol4-8[7]
NMP100 (µg/mL)Clarithromycin4-8[7]
NMP100 (µg/mL)Linezolid8-32[5]
AcrA-Targeting NSC-333531.56-3.13Erythromycin4[6]

Key Experimental Methodologies

Accurate and reproducible experimental data are the bedrock of inhibitor comparison. Below are detailed protocols for two key assays used to characterize AcrB inhibition.

Hoechst 33342 Accumulation Assay

This assay measures the intracellular accumulation of the fluorescent dye Hoechst 33342, a substrate of the AcrB pump. Inhibition of AcrB leads to increased intracellular fluorescence.

Materials:

  • Bacterial strain of interest (e.g., E. coli expressing AcrB)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), pH 7.4

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition

  • Hoechst 33342 stock solution (e.g., 10 mg/mL in deionized water)

  • Test inhibitor compound(s)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Cell Preparation:

    • Inoculate a single colony of the bacterial strain into LB broth and grow overnight at 37°C with shaking.

    • The following day, subculture the overnight culture into fresh LB broth and grow to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at room temperature).

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in PBS to a final OD₆₀₀ of 0.4.

  • Assay Setup:

    • To the wells of a 96-well microplate, add 50 µL of the bacterial cell suspension.

    • Add 50 µL of PBS containing the test inhibitor at 2x the final desired concentration. Include wells with a known inhibitor like CCCP as a positive control and PBS alone as a negative control.

    • Incubate the plate at room temperature for 10 minutes.

  • Accumulation Measurement:

    • Prepare a 2x working solution of Hoechst 33342 (e.g., 2 µM in PBS).

    • Add 100 µL of the Hoechst 33342 working solution to all wells to initiate the assay.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a desired period (e.g., every minute for 30-60 minutes) at room temperature.

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) against time for each condition.

    • An increase in fluorescence intensity in the presence of the test inhibitor compared to the negative control indicates inhibition of Hoechst 33342 efflux.

Nitrocefin Efflux Assay

This assay measures the rate of efflux of the chromogenic cephalosporin, nitrocefin, from the periplasm of Gram-negative bacteria. In the presence of a periplasmic β-lactamase, the hydrolysis of nitrocefin leads to a color change that can be measured spectrophotometrically. AcrB inhibition results in a higher periplasmic concentration of nitrocefin and thus a faster rate of hydrolysis.

Materials:

  • E. coli strain with constitutive periplasmic β-lactamase activity

  • LB broth

  • Potassium phosphate buffer (50 mM, pH 7.0) containing 5 mM MgCl₂

  • Nitrocefin stock solution (e.g., 1 mg/mL in DMSO)

  • Test inhibitor compound(s)

  • Spectrophotometer capable of reading at 486 nm

Procedure:

  • Cell Preparation:

    • Grow the bacterial culture to mid-log phase as described in the Hoechst 33342 accumulation assay protocol.

    • Harvest the cells by centrifugation and wash twice with potassium phosphate buffer.

    • Resuspend the cells in the same buffer to a final OD₆₀₀ of approximately 0.8.

  • Assay Procedure:

    • Pre-incubate the cell suspension with the desired concentration of the test inhibitor or vehicle control for a specified time (e.g., 10 minutes) at room temperature.

    • To a cuvette, add the cell suspension.

    • Initiate the reaction by adding nitrocefin to a final concentration of, for example, 100 µM.

    • Immediately monitor the change in absorbance at 486 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of nitrocefin hydrolysis from the linear portion of the absorbance versus time plot.

    • An increased rate of hydrolysis in the presence of the test inhibitor compared to the control indicates inhibition of nitrocefin efflux from the periplasm.

Visualizing the Mechanisms

To better understand the processes involved in AcrB inhibition studies, the following diagrams, generated using Graphviz, illustrate the AcrAB-TolC efflux pathway and the general workflow for evaluating potential inhibitors.

AcrAB_TolC_Efflux_Pathway cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm TolC TolC Extracellular Extracellular Space TolC->Extracellular Efflux AcrA AcrA (Hexamer) AcrA->TolC Docking Antibiotic_periplasm Antibiotic AcrB Access Binding Extrusion Antibiotic_periplasm->AcrB:f1 Binding AcrB:f2->AcrA Transport Proton H+ Proton->AcrB Proton Motive Force Antibiotic_cyto Antibiotic Antibiotic_cyto->AcrB:f1 Binding

Caption: The AcrAB-TolC multidrug efflux pump mechanism in Gram-negative bacteria.

AcrB_Inhibitor_Screening_Workflow start Start: Library of Potential Inhibitors primary_screen Primary Screen: Antibiotic Potentiation Assay (e.g., Checkerboard MIC) start->primary_screen hits Identify 'Hits' (Compounds that reduce antibiotic MIC) primary_screen->hits secondary_assay Secondary Assay: Direct Efflux Inhibition (e.g., H33342 Accumulation) hits->secondary_assay Potentiators confirmed_hits Confirm Mechanism of Action secondary_assay->confirmed_hits characterization Further Characterization: - Toxicity Assays - In vivo efficacy studies - Structure-Activity Relationship (SAR) confirmed_hits->characterization Confirmed Inhibitors lead_compound Lead Compound characterization->lead_compound

Caption: A generalized experimental workflow for screening and identifying AcrB inhibitors.

Conclusion

While this compound remains a benchmark for potent AcrB inhibition, a variety of alternative compounds with diverse chemical scaffolds and mechanisms of action are available for research. Pyranopyridines like MBX2319 offer a close structural alternative, while pyridopyrimidines (D13-9001), peptidomimetics (PAβN), and arylpiperazines (NMP) provide functionally distinct options. Furthermore, targeting the accessory protein AcrA with compounds like NSC-33353 represents an alternative strategy to disrupt the entire efflux pump assembly. The selection of an appropriate inhibitor will depend on the specific research question, the bacterial species under investigation, and the desired experimental endpoint. The data and protocols presented in this guide are intended to facilitate a more informed and effective approach to the study of AcrB inhibition and the broader challenge of overcoming antibiotic resistance.

References

A Head-to-Head Comparison: The Next-Generation Efflux Pump Inhibitor MBX3135 Versus First-Generation Agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced potency and refined mechanism of MBX3135 for overcoming multidrug resistance in Gram-negative bacteria.

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, rendering them ineffective. Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance by blocking these pumps and restoring antibiotic susceptibility. This guide provides a comprehensive comparison of this compound, a novel pyranopyridine-based EPI, with first-generation inhibitors such as Phenylalanine-arginine β-naphthylamide (PAβN) and 1-(1-naphthylmethyl)piperazine (NMP).

Superior Efficacy of this compound in Potentiating Antibiotics

This compound demonstrates significantly greater potency in enhancing the activity of various antibiotics against Escherichia coli compared to first-generation EPIs. This heightened efficacy is evident in the substantially lower concentrations of this compound required to achieve a significant reduction in the minimum inhibitory concentration (MIC) of antibiotics that are substrates of the AcrAB-TolC efflux pump.[1][2]

Quantitative Comparison of Antibiotic Potentiation

The following table summarizes the comparative efficacy of this compound, PAβN, and NMP in potentiating the activity of select antibiotics. Data is presented as the fold reduction in the antibiotic's MIC in the presence of the EPI.

AntibioticOrganismThis compound (Concentration)PAβN (Concentration)NMP (Concentration)
CiprofloxacinE. coli>1000-fold (0.1 µM)[2]4-fold (25-50 µg/mL)[1]4-fold (100 µg/mL)[1]
LevofloxacinE. coli4 to 8-fold (3.13 µM for parent MBX2319)[1]16 to 64-fold (20 µg/mL in P. aeruginosa)[1]4-fold (100 µg/mL)[1]
PiperacillinE. coli4 to 8-fold (3.13 µM for parent MBX2319)[1]2 to 4-fold (25-50 µg/mL in P. aeruginosa)[1]Not widely reported
ErythromycinE. coliPotentiates[3]2-fold reduction in MIC (10 µg/mL in P. aeruginosa)[4][5]Not widely reported

Enhanced Safety Profile of this compound

A significant drawback of first-generation EPIs has been their off-target toxicity, limiting their clinical potential.[6][7] In contrast, this compound and its analogs exhibit a more favorable safety profile with moderate cytotoxicity observed only at high concentrations.

Comparative Cytotoxicity Data
CompoundCell LineCytotoxicity Metric (CC50/IC50)
This compoundHeLaCC50 = 62.4 µM[1]
PAβNBovine Mammary Alveolar Cells (MAC-T)Non-toxic at 350 µg/mL[8]
NMPRatLow acute toxicity; developmental toxicity at high doses[9][10][11][12][13]

Mechanism of Action: A Tale of Specificity and Potency

The AcrAB-TolC efflux pump is a tripartite system in Gram-negative bacteria responsible for extruding a broad range of substrates.[14] It functions as a proton-motive force-driven pump where AcrB, the inner membrane transporter, recognizes and transports substrates.[15]

First-generation inhibitors like PAβN act as competitive inhibitors but also exhibit a non-specific membrane-permeabilizing effect, contributing to their toxicity.[4][5][16][17] NMP also demonstrates efflux inhibitory activity, but its development has been hampered by toxicity concerns.[9][10][11][12][13]

This compound, a pyranopyridine derivative, exhibits a highly specific and potent mechanism of action.[2][3] It binds to a deep hydrophobic pocket within the periplasmic domain of the AcrB protomer.[18][19] This binding is stabilized by an extensive network of hydrogen bonds and hydrophobic interactions, effectively locking the transporter in an inhibited conformation and preventing the binding and extrusion of antibiotic substrates.[3][18]

Mechanism of AcrAB-TolC Efflux Pump and Inhibition cluster_Cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm cluster_Extracellular Extracellular Space TolC TolC Antibiotic_out Antibiotic TolC->Antibiotic_out Expelled AcrA AcrA Antibiotic_P Antibiotic AcrB AcrB AcrB->TolC Efflux Antibiotic_C Antibiotic AcrB->Antibiotic_C Efflux Blocked Antibiotic_C->AcrB Enters Pump Target Bacterial Target Antibiotic_C->Target Reaches Target This compound This compound This compound->AcrB Binds to Hydrophobic Pocket FirstGen_EPI First-Gen EPIs (PAβN, NMP) FirstGen_EPI->AcrB Competitive Inhibition Experimental Workflow for MIC Potentiation Assay start Start culture Prepare Bacterial Culture start->culture dilution_antibiotic Serial Dilution of Antibiotic culture->dilution_antibiotic dilution_combo Serial Dilution of Antibiotic + EPI culture->dilution_combo inoculate Inoculate 96-well Plate dilution_antibiotic->inoculate dilution_combo->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MIC incubate->read_mic analyze Calculate MIC Fold Reduction read_mic->analyze end End analyze->end Hoechst 33342 Accumulation Assay Workflow start Start prep_cells Prepare Bacterial Cell Suspension start->prep_cells add_epi Incubate with EPI prep_cells->add_epi add_hoechst Add Hoechst 33342 add_epi->add_hoechst monitor_fluorescence Monitor Fluorescence Over Time add_hoechst->monitor_fluorescence analyze Analyze Fluorescence Data monitor_fluorescence->analyze end End analyze->end

References

Validating the Specificity of MBX3135 for the AcrAB-TolC Pump: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health threat. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which actively expel a broad range of antibiotics from the bacterial cell.[1][2] Efflux pump inhibitors (EPIs) are a promising therapeutic strategy to counteract this resistance by restoring the efficacy of existing antibiotics.[3][4][5] MBX3135, a pyranopyridine derivative, has emerged as a potent inhibitor of the AcrAB-TolC pump.[6][7][8] This guide provides a comparative analysis of this compound, its specificity for the AcrAB-TolC pump, and supporting experimental data and protocols to aid researchers in their evaluation of this and other EPIs.

Mechanism of Action and Specificity of this compound

This compound is a derivative of MBX2319, an earlier pyranopyridine EPI identified through high-throughput screening.[6][9] The primary target of this compound in E. coli is the integral membrane transporter AcrB, the inner membrane component of the AcrAB-TolC tripartite efflux pump.[6] Co-crystal structures of this compound in complex with the periplasmic domain of AcrB have provided a detailed molecular basis for its inhibitory activity.[6][7] this compound binds to a hydrophobic trap within the T (tight) protomer of the AcrB trimer, a site distinct from the substrate-binding pocket but critical for the conformational changes required for drug extrusion.[6][10] This binding is stabilized by a complex network of hydrogen bonds, contributing to its high potency.[6][7]

The specificity of this compound for the AcrAB-TolC pump is demonstrated by several lines of evidence:

  • Potentiation of Antibiotics: this compound significantly enhances the activity of antibiotics that are known substrates of the AcrAB-TolC pump, such as fluoroquinolones (e.g., ciprofloxacin, levofloxacin) and β-lactams (e.g., piperacillin).[6][10][11] This potentiation is observed at low concentrations and is significantly reduced or absent in strains lacking a functional AcrAB-TolC pump (e.g., ΔacrB or ΔtolC strains).[9]

  • Increased Intracellular Accumulation of Substrates: In the presence of this compound, the intracellular accumulation of fluorescent substrates of AcrB, such as Hoechst 33342, is significantly increased in wild-type E. coli.[7][8] This indicates a direct inhibition of the pump's efflux activity.

  • Alteration of Efflux Kinetics: this compound has been shown to alter the Michaelis-Menten kinetics of the AcrAB-TolC pump, affecting the transport of substrates like nitrocefin.[6][8]

Performance Comparison of AcrAB-TolC Inhibitors

The following table summarizes the performance of this compound in comparison to its parent compound MBX2319 and the well-known first-generation EPI, phenylalanine-arginine β-naphthylamide (PAβN).

InhibitorChemical ClassPotency (MPC4 of Levofloxacin and Piperacillin against E. coli)Mechanism of ActionKey Characteristics
This compound Pyranopyridine0.1 µM and 0.05 µM, respectively[10][11]Binds to the hydrophobic trap in the T protomer of AcrB.[10]High potency, 30-fold more potent than MBX2319[10][11]. Specific for AcrAB-TolC.
MBX2319 Pyranopyridine3.1 µM[10][11]Binds to the hydrophobic trap in the T protomer of AcrB.[10]Parent compound of this compound, potentiates a broad range of antibiotics.[6][9]
PAβN (MC-207,110) Peptidomimetic~20 µM (for levofloxacin potentiation)[12]Competitive inhibitor, also a substrate of RND pumps.[13]Broad-spectrum EPI, but required at higher concentrations and can have off-target effects.[8][14]

Experimental Protocols for Validating Inhibitor Specificity

To validate the specificity of an efflux pump inhibitor like this compound, a series of well-defined experiments are crucial. Below are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) and Checkerboard Assays

These assays determine the ability of an inhibitor to potentiate the activity of an antibiotic.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial inoculum (e.g., E. coli to 0.5 McFarland) C Inoculate 96-well plates containing antibiotic and inhibitor dilutions A->C B Prepare serial dilutions of antibiotic and inhibitor B->C D Incubate plates at 37°C for 16-20 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E F Calculate Fractional Inhibitory Concentration Index (FICI) for synergy E->F

Caption: Workflow for MIC and Checkerboard Assays.

Protocol:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli wild-type and an efflux-deficient mutant like ΔacrB) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

  • Compound Preparation: Prepare two-fold serial dilutions of the antibiotic and the inhibitor (e.g., this compound) in the microtiter plate. For a checkerboard assay, this will create a matrix of varying concentrations of both compounds.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. For checkerboard assays, the Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4). A significant reduction in the antibiotic's MIC in the presence of the inhibitor in the wild-type strain, but not in the efflux-deficient strain, indicates on-target activity.[15]

Hoechst 33342 (H33342) Accumulation Assay

This real-time fluorescence-based assay directly measures the inhibition of efflux pump activity.

Signaling Pathway:

cluster_cell Bacterial Cell AcrAB_TolC AcrAB-TolC Pump H33342_out Hoechst 33342 (extracellular) DNA Bacterial DNA Fluorescence Increased Fluorescence DNA->Fluorescence H33342_in Hoechst 33342 (intracellular) H33342_out->H33342_in Diffusion H33342_in->DNA Binding H33342_in->H33342_out Efflux This compound This compound This compound->AcrAB_TolC Inhibition

Caption: H33342 Accumulation Assay Principle.

Protocol:

  • Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash with a buffer (e.g., PBS). Resuspend the cells to a specific optical density (e.g., OD600 of 0.4).

  • Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension. Add the inhibitor (this compound) at various concentrations.

  • Initiation and Measurement: Add Hoechst 33342 to a final concentration of 1-10 µM. Immediately begin monitoring fluorescence in a plate reader (e.g., excitation at 350 nm, emission at 460 nm) at regular intervals for a set period (e.g., 30-60 minutes).

  • Controls: Include wells with bacteria and H33342 but no inhibitor (negative control), and an efflux-deficient strain with H33342 (positive control for maximum accumulation).

  • Data Analysis: An increase in fluorescence over time in the presence of the inhibitor, compared to the no-inhibitor control, indicates inhibition of H33342 efflux.[7][8]

Nitrocefin Efflux Assay

This assay measures the effect of an inhibitor on the pump's Michaelis-Menten kinetics using a chromogenic substrate.

Experimental Workflow:

cluster_loading Substrate Loading cluster_efflux Efflux Measurement cluster_kinetics Kinetic Analysis A Incubate energized bacterial cells with nitrocefin B Centrifuge to remove external nitrocefin A->B C Resuspend cells in buffer with or without inhibitor (this compound) B->C D Monitor nitrocefin hydrolysis in the supernatant spectrophotometrically C->D E Calculate initial rates of efflux D->E F Determine Km and Vmax from Michaelis-Menten plot E->F

Caption: Workflow for the Nitrocefin Efflux Assay.

Protocol:

  • Cell Preparation: Prepare energized bacterial cells as described for the H33342 assay.

  • Substrate Loading: Load the cells with nitrocefin by incubating them in a buffer containing the substrate.

  • Efflux Initiation: Remove the external nitrocefin by centrifugation and resuspend the cells in a fresh buffer. Add the inhibitor at the desired concentration.

  • Measurement: Monitor the hydrolysis of nitrocefin in the supernatant over time using a spectrophotometer (at 486 nm). The rate of hydrolysis is proportional to the rate of efflux.

  • Data Analysis: Calculate the initial rates of efflux at different substrate concentrations. Plot the data using a Michaelis-Menten curve to determine the kinetic parameters Km and Vmax. A significant change in these parameters in the presence of the inhibitor demonstrates an effect on the pump's transport efficiency.[6][8]

Conclusion

This compound is a highly potent and specific inhibitor of the AcrAB-TolC efflux pump. Its mechanism of action is well-characterized, and its efficacy has been demonstrated through various in vitro assays. The experimental protocols provided in this guide offer a robust framework for researchers to validate the specificity and performance of this compound and other novel efflux pump inhibitors. By employing a combination of antibiotic potentiation assays, direct measurement of efflux inhibition, and kinetic studies, researchers can confidently assess the on-target activity of these promising compounds in the fight against antimicrobial resistance.

References

Comparative analysis of the binding mechanisms of MBX3135 and PAβN

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Binding Mechanisms of MBX3135 and PAβN: A Guide for Researchers

This guide provides a detailed comparative analysis of the binding mechanisms of two prominent efflux pump inhibitors (EPIs), this compound and Phenylalanine-arginine β-naphthylamide (PAβN). Both compounds are instrumental in the study of bacterial multidrug resistance, and understanding their distinct modes of action is crucial for the development of effective antimicrobial therapies. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Efflux Pump Inhibition

Multidrug resistance (MDR) in Gram-negative bacteria is a major global health concern, with efflux pumps playing a pivotal role in this phenomenon. The Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC in Escherichia coli and its homolog MexAB-OprM in Pseudomonas aeruginosa, are tripartite systems that expel a wide array of antibiotics from the bacterial cell, thereby reducing their efficacy.[1][2][3] Efflux pump inhibitors (EPIs) are compounds designed to block these pumps, restoring the susceptibility of resistant bacteria to antibiotics.[3][4][5]

This compound is a novel, highly potent pyranopyridine-based EPI, while PAβN is a first-generation, well-characterized peptidomimetic EPI.[4][6][7][8] This guide will delve into their respective binding mechanisms, supported by experimental data.

Comparative Analysis of Binding Mechanisms

Both this compound and PAβN target the inner membrane transporter protein of RND efflux pumps, primarily AcrB and its homologs.[4][6] However, their potency and specific interactions with the target protein differ significantly.

This compound: A Potent and Specific Inhibitor

This compound is a derivative of the pyranopyridine EPI MBX2319 and exhibits substantially improved activity.[1][7][8] It functions as a highly potent inhibitor of the AcrAB-TolC efflux pump.[2][7]

  • Binding Site: Co-crystal structures have revealed that MBX compounds bind to the periplasmic domain of AcrB in a region known as the "hydrophobic trap," located within the distal binding pocket of the transporter protomer.[1][7][8]

  • Mechanism of Action: By binding tightly to this hydrophobic trap, this compound is thought to inhibit the conformational cycling of the AcrB trimer.[7] This "functional rotation" is essential for the transport of substrates out of the cell. The inhibition of this process effectively shuts down the efflux pump. Molecular dynamics simulations suggest that interactions with key phenylalanine residues within the hydrophobic trap are crucial for its tight binding.[1][9]

  • Potency: this compound demonstrates full activity at concentrations as low as 0.1 µM, which is approximately 500 times more potent than PAβN.[2][7]

PAβN (Phenylalanine-arginine β-naphthylamide): A Broad-Spectrum Competitive Inhibitor

PAβN was one of the first synthetic EPIs discovered and has been extensively used as a research tool.[5][10][11]

  • Binding Site: It is believed that PAβN also binds to the distal binding pocket of AcrB.[12][13][14] Its mechanism is considered to be competitive, where it vies with antibiotic substrates for binding to the pump.[4][8][11]

  • Dual Mode of Action: A significant characteristic of PAβN is its dual mechanism of action. Besides competitive inhibition of the efflux pump, PAβN can also permeabilize the outer membrane of Gram-negative bacteria, particularly at higher concentrations.[10][15][16] This effect is attributed to its cationic nature, which can disrupt the lipopolysaccharide (LPS) layer.[11][17] This secondary action can complicate the interpretation of experimental results, as increased antibiotic susceptibility may not be solely due to efflux inhibition.

  • Potency and Limitations: PAβN typically requires higher concentrations (around 50 µM) for effective efflux inhibition.[7][17] Its clinical development has been impeded by issues of toxicity and unfavorable pharmacological properties.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and PAβN, highlighting their differences in potency and activity.

ParameterThis compoundPAβNReference
Chemical Class PyranopyridinePeptidomimetic[4][8]
Target AcrB and homologs (RND efflux pumps)AcrB and homologs (RND efflux pumps)[4][6]
Binding Site Hydrophobic trap in the distal binding pocketDistal binding pocket[1][7][8][12][13][14]
Mechanism of Action Inhibition of functional rotation of AcrB trimerCompetitive inhibition and outer membrane permeabilization[4][7][8][10][11][15][16]
Effective Concentration ~0.1 µM~50 µM[2][7]
Potentiation of Antibiotics High (e.g., potentiates ciprofloxacin at low concentrations)Moderate (e.g., 16-fold reduction in levofloxacin MIC at 20 µg/mL)[5][6][8][11]
Intrinsic Antibacterial Activity NoNo (but can be toxic at higher concentrations)[1][11]
Outer Membrane Permeabilization NoYes[10][15][16]

Experimental Protocols

Checkerboard Assay for Determining Efflux Pump Inhibition

This assay is used to assess the ability of an EPI to potentiate the activity of an antibiotic.

  • Preparation: Prepare serial dilutions of the antibiotic in a 96-well microtiter plate along the x-axis. Prepare serial dilutions of the EPI (e.g., this compound or PAβN) along the y-axis.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli expressing AcrAB-TolC) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in the presence of different concentrations of the EPI. A significant reduction in the MIC of the antibiotic in the presence of the EPI indicates efflux pump inhibition.

Hoechst 33342 Accumulation Assay

This real-time fluorescence-based assay measures the inhibition of efflux pump activity.

  • Cell Preparation: Grow the bacterial strain to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline).

  • Assay Setup: Add the bacterial suspension to a 96-well plate. Add the EPI at various concentrations.

  • Fluorescence Measurement: Add the fluorescent dye Hoechst 33342, a known substrate of AcrB, to all wells. Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the EPI compared to the control (no EPI) indicates inhibition of the efflux pump, as the fluorescent substrate is retained within the cells.[7][18]

Visualizing the Binding Mechanisms and Workflows

The following diagrams illustrate the proposed binding mechanisms of this compound and PAβN, as well as a typical experimental workflow for evaluating EPIs.

MBX3135_Binding_Mechanism cluster_membrane Inner Bacterial Membrane AcrB AcrB Trimer Protomer A (Access) Protomer B (Binding) Protomer C (Extrusion) FunctionalRotation Functional Rotation (Blocked) AcrB->FunctionalRotation This compound This compound HydrophobicTrap Hydrophobic Trap (Distal Pocket) This compound->HydrophobicTrap Binds Tightly HydrophobicTrap->AcrB:p2 Antibiotic Antibiotic Antibiotic->AcrB:p1 Cannot be expelled

Caption: Binding mechanism of this compound to the AcrB efflux pump.

PABN_Binding_Mechanism cluster_membrane Inner and Outer Bacterial Membranes cluster_inner Inner Membrane cluster_outer Outer Membrane AcrB AcrB Trimer Protomer A Distal Binding Pocket Protomer C Competition Competitive Binding AcrB:p2->Competition OM Outer Membrane Permeabilization Membrane Permeabilization OM->Permeabilization PABN PAβN PABN->AcrB:p2 Competes with Antibiotic PABN->OM Disrupts LPS Antibiotic Antibiotic Antibiotic->AcrB:p2

Caption: Dual binding mechanism of PAβN.

EPI_Evaluation_Workflow start Start: Select Bacterial Strain and Antibiotic checkerboard Checkerboard Assay (MIC Reduction) start->checkerboard Initial Screening accumulation Fluorescent Substrate Accumulation Assay checkerboard->accumulation Confirm Efflux Inhibition timekill Time-Kill Kinetics accumulation->timekill Assess Bactericidal Synergy toxicity Cytotoxicity Assays timekill->toxicity Evaluate Safety end End: Evaluate EPI Efficacy and Safety Profile toxicity->end

Caption: Experimental workflow for evaluating efflux pump inhibitors.

Conclusion

This compound and PAβN represent two distinct classes of efflux pump inhibitors with different mechanisms of action and potencies. This compound is a highly potent, specific inhibitor that targets the hydrophobic trap of the AcrB transporter, effectively preventing its function. In contrast, PAβN is a less potent, broad-spectrum competitive inhibitor with the added complexity of causing outer membrane permeabilization. For researchers in the field of antimicrobial drug discovery, the choice between these inhibitors will depend on the specific experimental goals. This compound is an excellent tool for studying the specific inhibition of RND efflux pumps with high precision, while PAβN, despite its limitations, remains a useful compound for initial screening and for studies where broad-spectrum efflux inhibition is desired, provided its membrane-permeabilizing effects are taken into account. The development of potent and specific EPIs like this compound holds significant promise for combating multidrug-resistant bacterial infections.

References

Benchmarking MBX3135: A Comparative Guide to Efflux Pump Inhibitor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efflux pump inhibitor (EPI) MBX3135 against other well-characterized EPIs, namely Phenylalanine-arginine β-naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP). The data presented herein, derived from in vitro studies, is intended to offer an objective performance benchmark for researchers engaged in the discovery and development of novel antibacterial agents.

This compound is a potent pyranopyridine-based inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps, primarily targeting the AcrB transporter in Gram-negative bacteria such as Escherichia coli.[1][2] Efflux pumps are a major mechanism of multidrug resistance (MDR), and their inhibition can restore the efficacy of existing antibiotics. This guide summarizes the activity of this compound in potentiating various antibiotics and compares its performance with established EPIs.

Quantitative Comparison of Efflux Pump Inhibitor Activity

The following tables summarize the in vitro activity of this compound and other EPIs in reducing the Minimum Inhibitory Concentration (MIC) of various antibiotics against E. coli.

Table 1: Potentiation of Fluoroquinolone Activity against E. coli

Efflux Pump InhibitorConcentration (µM)AntibioticFold Reduction in MICReference
This compound 0.1 Levofloxacin >128 [1]
This compound 0.1 Ciprofloxacin 16 [3]
PAβN50Levofloxacin16[3]
NMP100Levofloxacin8[3]

Table 2: Potentiation of β-Lactam Activity against E. coli

Efflux Pump InhibitorConcentration (µM)AntibioticFold Reduction in MICReference
This compound 0.1 Piperacillin >128 [3]
PAβN50Piperacillin2[3]
NMP100Piperacillin1[3]

Table 3: Potentiation of Other Antibiotic Classes against E. coli

Efflux Pump InhibitorConcentration (µM)AntibioticFold Reduction in MICReference
This compound 0.1 Minocycline >128 [1]
This compound 0.1 Clindamycin >128 [1]
PAβN50Minocycline4[1]
PAβN50Clindamycin1[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard methods used to evaluate efflux pump inhibitors.

Checkerboard (MIC Reduction) Assay

This assay is used to determine the synergistic effect of an EPI in combination with an antibiotic.

1. Materials:

  • Bacterial strain (e.g., E. coli AG100)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution

  • EPI stock solution (this compound, PAβN, NMP)

  • Sterile 96-well microtiter plates

2. Procedure: a. Prepare serial two-fold dilutions of the antibiotic in CAMHB horizontally across the microtiter plate. b. Prepare serial two-fold dilutions of the EPI in CAMHB vertically down the microtiter plate. c. The final plate should contain a matrix of antibiotic and EPI concentrations. Include wells with antibiotic alone and EPI alone as controls. d. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. e. Inoculate all wells with the bacterial suspension. f. Incubate the plate at 37°C for 18-24 hours. g. The MIC is determined as the lowest concentration of the antibiotic, alone or in combination with the EPI, that inhibits visible bacterial growth. h. The Fold Reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the EPI.

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic effect of an antibiotic in the presence of an EPI over time.

1. Materials:

  • Bacterial strain (e.g., E. coli AG100)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic solution (at a specified multiple of its MIC)

  • EPI solution (at a fixed sub-inhibitory concentration)

  • Sterile culture tubes or flasks

  • Agar plates for colony counting

2. Procedure: a. Prepare a bacterial culture in the logarithmic growth phase. b. Prepare test tubes or flasks containing:

  • Growth control (no antibiotic or EPI)
  • Antibiotic alone
  • EPI alone
  • Antibiotic in combination with the EPI c. Inoculate all tubes with the bacterial culture to a starting density of approximately 10^5 - 10^6 CFU/mL. d. Incubate all tubes at 37°C with shaking. e. At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each tube. f. Perform serial dilutions of the aliquots and plate onto agar plates. g. Incubate the plates at 37°C for 18-24 hours and count the number of viable colonies (CFU/mL). h. Plot the log10 CFU/mL against time to generate time-kill curves.

Visualizations

AcrAB-TolC Efflux Pump Signaling Pathway

The following diagram illustrates the mechanism of the AcrAB-TolC efflux pump in Gram-negative bacteria and the inhibitory action of EPIs.

AcrAB-TolC Efflux Pump Mechanism and Inhibition cluster_membrane Bacterial Cell Envelope cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane TolC TolC Antibiotic_out Antibiotic (Extracellular) TolC->Antibiotic_out Extrusion AcrA AcrA AcrA->TolC Coupling AcrB AcrB AcrB->AcrA Interaction Antibiotic_in Antibiotic (Periplasm) Antibiotic_in->AcrB Binding EPI This compound EPI->AcrB Inhibition Proton_Motive_Force Proton Motive Force Proton_Motive_Force->AcrB Energizes Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Prepare_Antibiotic Prepare Antibiotic Serial Dilutions Dispense_Reagents Dispense Antibiotic & EPI into 96-well Plate Prepare_Antibiotic->Dispense_Reagents Prepare_EPI Prepare EPI Serial Dilutions Prepare_EPI->Dispense_Reagents Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Dispense_Reagents->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Determine MICs (Visual Inspection) Incubate->Read_MIC Calculate_Fold_Reduction Calculate Fold Reduction in MIC Read_MIC->Calculate_Fold_Reduction

References

Validating the Efficacy of MBX3135: A Comparative Guide Using Isogenic Control Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell. Efflux pump inhibitors (EPIs) represent a promising therapeutic strategy to counteract MDR by restoring the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the novel pyranopyridine EPI, MBX3135, with its analogs and other well-known inhibitors, emphasizing the critical role of isogenic control strains in validating its specific mechanism of action.

Performance Comparison of Efflux Pump Inhibitors

This compound has demonstrated superior potency in inhibiting the Resistance-Nodulation-Division (RND) family of efflux pumps, particularly the AcrAB-TolC system in Escherichia coli.[1][2] The following tables summarize the comparative performance of this compound against its precursor, MBX2319, and the widely used, first-generation EPI, Phenylalanine-arginine β-naphthylamide (PAβN).[3][4]

Compound Target Organism Mechanism of Action Potency Key Findings
This compound E. coli and other EnterobacteriaceaeBinds to the hydrophobic trap of the AcrB protein, inhibiting the conformational changes required for pump function.[5]High (active at nanomolar concentrations)Exhibits a 10- to 20-fold improvement in EPI activity compared to MBX2319.[2] Significantly potentiates a broad range of antibiotics.
MBX2319 E. coli and other EnterobacteriaceaeSimilar to this compound, binds to the hydrophobic trap of AcrB.[2][5]Moderate (active at low micromolar concentrations)A significant advancement over first-generation EPIs, but less potent than its acrylamide derivative, this compound.[1][2]
PAβN Broad-spectrum, including P. aeruginosa and E. coliCompetitive inhibitor of RND efflux pumps.[3][4]Low (requires high micromolar concentrations)Often used as a research tool but has limitations due to lower potency and potential off-target effects at higher concentrations.[3]

Potentiation of Antibiotic Activity

A primary function of an EPI is to restore the susceptibility of resistant bacteria to antibiotics. The following table presents data on the potentiation of various antibiotics by this compound and its comparators in E. coli. The data is presented as the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the EPI.

Efflux Pump Inhibitor Antibiotic Fold Reduction in MIC (E. coli) Reference
This compound CiprofloxacinSignificant potentiation (data varies by strain)[5]
Levofloxacin>4-fold[1]
Piperacillin>4-fold[1]
MBX2319 Ciprofloxacin2- to 4-fold[1]
Levofloxacin4-fold[1]
Piperacillin4-fold[1]
PAβN Levofloxacin16-fold (in P. aeruginosa)[4]
Various β-lactams2- to 4-fold (in P. aeruginosa)[3]

Experimental Protocols for Validation

The validation of an EPI's activity and specificity relies on a series of well-defined microbiological assays. The use of an isogenic strain lacking the target efflux pump (e.g., a ΔacrB mutant) is crucial to demonstrate that the EPI's effect is directly linked to the inhibition of that specific pump.

Construction of an Isogenic ΔacrB Strain

An isogenic acrB deletion mutant of E. coli can be constructed using the lambda Red recombinase system.[6] This method involves replacing the target gene with an antibiotic resistance cassette via homologous recombination. The resistance cassette can subsequently be removed, leaving an unmarked deletion. This ΔacrB strain serves as a negative control, exhibiting the maximum level of antibiotic susceptibility achievable by inhibiting the AcrB pump.

Checkerboard MIC Assay

This assay is used to determine the synergistic effect between an EPI and an antibiotic.[7][8][9][10]

  • Preparation: Prepare two-fold serial dilutions of the antibiotic in a 96-well microtiter plate along the x-axis and serial dilutions of the EPI along the y-axis.

  • Inoculation: Inoculate the wells with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL). Include wells with antibiotic alone, EPI alone, and a growth control (no antibiotic or EPI).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Analysis: Determine the MIC of the antibiotic alone and in the presence of the EPI. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction (synergy, additivity, or antagonism). A significant reduction in the antibiotic's MIC in the presence of the EPI in the wild-type strain, but not in the ΔacrB strain, validates the EPI's specific activity.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic effect of an antibiotic and EPI combination over time.[11][12][13][14]

  • Preparation: Set up cultures with a standardized bacterial inoculum in broth containing the antibiotic alone, the EPI alone, the combination of antibiotic and EPI at relevant concentrations (e.g., based on MIC values), and a growth control.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Quantification: Perform serial dilutions and plate on agar to determine the number of viable bacteria (CFU/mL).

  • Analysis: Plot the log10 CFU/mL against time. A significant decrease in bacterial count in the combination treatment compared to the individual agents indicates a synergistic bactericidal effect.

Hoechst 33342 Accumulation Assay

This assay directly measures the activity of the efflux pump by monitoring the accumulation of a fluorescent substrate, Hoechst 33342.[15][16][17][18][19]

  • Preparation: Grow bacterial cells to the mid-logarithmic phase, then wash and resuspend them in a suitable buffer.

  • Assay: Add Hoechst 33342 to the cell suspension in the presence or absence of the EPI.

  • Measurement: Monitor the increase in fluorescence over time using a fluorometer (excitation ~350 nm, emission ~460 nm). An active efflux pump will keep the intracellular concentration of the dye low, resulting in low fluorescence.

  • Analysis: Inhibition of the efflux pump by an EPI will lead to the accumulation of the dye inside the cells, resulting in a significant increase in fluorescence. Comparing the fluorescence levels in wild-type cells treated with the EPI to untreated wild-type cells and the ΔacrB strain provides a direct measure of the EPI's efficacy.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its validation.

cluster_0 Bacterial Cell Envelope cluster_1 Outer Membrane cluster_2 Periplasm cluster_3 Inner Membrane TolC TolC Extracellular Extracellular Space TolC->Extracellular Efflux AcrA AcrA AcrA->TolC AcrB AcrB AcrB->AcrA Antibiotic Antibiotic Antibiotic->AcrB Enters pump This compound This compound This compound->AcrB Inhibits

Caption: Mechanism of this compound inhibition of the AcrAB-TolC efflux pump.

cluster_0 Strain Preparation cluster_1 Experimental Assays cluster_2 Data Analysis & Validation WT Wild-Type E. coli MIC Checkerboard MIC Assay WT->MIC TK Time-Kill Assay WT->TK HA Hoechst Accumulation Assay WT->HA KO Isogenic ΔacrB E. coli KO->MIC KO->TK KO->HA Comp Compare results between WT and ΔacrB strains MIC->Comp TK->Comp HA->Comp Val Validate specific inhibition of AcrB by this compound Comp->Val

Caption: Experimental workflow for validating this compound effects using isogenic controls.

References

Validation of MBX3135's Mechanism of Action Against Mutant AcrB Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which actively expel antibiotics from the bacterial cell.[1] Efflux Pump Inhibitors (EPIs) represent a promising strategy to counteract this resistance by restoring the efficacy of existing antibiotics.[2] This guide provides a comparative analysis of MBX3135, a potent pyranopyridine-based EPI, and its validated mechanism of action against wild-type and mutant AcrB strains.

Mechanism of Action of this compound

This compound is a derivative of MBX2319, optimized for enhanced inhibitory activity against the AcrB component of the AcrAB-TolC efflux pump.[3][4] The AcrAB-TolC system is a tripartite complex spanning the inner and outer membranes of Gram-negative bacteria.[5][6] AcrB, the inner membrane transporter, functions as a homotrimer, with each protomer cycling through three distinct conformations to bind and extrude a wide array of substrates.[7][8]

This compound and its analogs bind to a hydrophobic trap within the periplasmic domain of AcrB.[4][9] This binding site is distinct from but overlaps with the substrate-binding pocket. By occupying this site, this compound is thought to lock the AcrB trimer in an inactive conformation, preventing the conformational changes necessary for substrate transport and effectively inhibiting the efflux of antibiotics.[9] This leads to an increased intracellular concentration of the co-administered antibiotic, restoring its antibacterial activity.

dot

Caption: Mechanism of AcrB efflux and inhibition by this compound.

Comparative Performance of this compound

This compound demonstrates significantly improved potency compared to its parent compound, MBX2319, and the well-characterized but less potent EPI, Phenylalanine-arginine β-naphthylamide (PAβN).[3][4] Its efficacy is typically evaluated by its ability to reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics in checkerboard assays.

Efflux Pump InhibitorTargetOrganismPotentiation of Levofloxacin (Fold MIC Reduction)Potentiation of Piperacillin (Fold MIC Reduction)Effective Concentration (µM)Reference
This compound AcrBE. coli>4>40.05 - 0.1[10]
MBX3132 AcrBE. coli>4>40.1[10]
MBX2319 AcrBE. coli483.1 - 12.5[3][11]
PAβN RND pumpsP. aeruginosa16 - 64-20 µg/mL (~43 µM)[10]

Validation Against Mutant AcrB Strains

The development of resistance to EPIs is a critical consideration. Studies have shown that specific mutations in the acrB gene can impact the efficacy of this compound. A notable example is the double mutation G141D_N282Y in AcrB, which has been demonstrated to confer resistance to the potentiating activity of MBX compounds.[12] In contrast, the transmembrane region mutation V411A, which affects other EPIs, did not reduce the activity of the MBX series.[12][13]

This differential impact of mutations provides valuable insight into the specific binding site and mechanism of action of this compound. The susceptibility of this compound's activity to mutations in the periplasmic domain further supports the proposed binding site within this region.

AcrB Mutant StrainEffect on this compound ActivityRationaleReference
G141D_N282Y Significantly decreasedThis double mutation in the periplasmic domain is associated with substantial resistance to the drug potentiating activity of MBX EPIs.[12][12]
V411A No decrease in activityThis mutation in the transmembrane region did not impair the efficacy of MBX EPIs, suggesting a different binding site or mechanism of action compared to inhibitors affected by this mutation.[12][12]

Experimental Protocols

The validation of this compound's mechanism of action relies on a suite of standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Protocol:

  • Prepare a series of two-fold dilutions of the antibiotic in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • For EPI testing, a fixed sub-inhibitory concentration of the EPI is added to a parallel set of antibiotic dilutions.

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that shows no visible turbidity.

Checkerboard Assay

Objective: To assess the synergistic effect of an antibiotic and an EPI.

Protocol:

  • Prepare a 96-well plate with two-fold dilutions of the antibiotic along the x-axis and two-fold dilutions of the EPI along the y-axis.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plate at 37°C for 16-20 hours.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), or antagonism (FIC > 4).

Hoechst 33342 Accumulation Assay

Objective: To measure the real-time activity of the efflux pump by monitoring the accumulation of a fluorescent substrate.

Protocol:

  • Grow bacterial cells to the mid-logarithmic phase and wash them with a suitable buffer.

  • Resuspend the cells in the buffer containing glucose to energize the efflux pumps.

  • Add the fluorescent dye Hoechst 33342 (a substrate of AcrB) to the cell suspension.

  • To test the inhibitor, add this compound to the cell suspension prior to the addition of the dye.

  • Monitor the increase in fluorescence over time using a fluorometer. Inhibition of efflux results in a higher intracellular accumulation of the dye and thus a stronger fluorescent signal.[4][9]

dot

Experimental_Workflow start Start: Bacterial Strain (Wild-type or Mutant) mic MIC Determination (Antibiotic alone) start->mic checkerboard Checkerboard Assay (Antibiotic + EPI) start->checkerboard accumulation Fluorescent Dye Accumulation Assay start->accumulation data_analysis Data Analysis and Comparison mic->data_analysis checkerboard->data_analysis accumulation->data_analysis conclusion Conclusion on EPI Efficacy and Mechanism data_analysis->conclusion

Caption: General experimental workflow for evaluating EPIs.

Conclusion

This compound is a highly potent efflux pump inhibitor that effectively reverses antibiotic resistance in Gram-negative bacteria by targeting the AcrB transporter. Its mechanism of action, involving the inhibition of the functional rotation of the AcrB trimer, is supported by extensive in vitro data. The differential activity of this compound against specific AcrB mutants provides strong evidence for its binding site within the periplasmic domain and offers a valuable tool for further elucidating the intricacies of efflux pump function and inhibition. The continued study of potent EPIs like this compound is crucial for the development of novel combination therapies to combat the growing threat of multidrug-resistant infections.

References

Safety Operating Guide

Navigating the Safe Disposal of MBX3135: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for MBX3135, an efflux pump inhibitor used in antibiotic research.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a step-by-step process based on general best practices for chemical waste management in a laboratory setting.

Core Principle: Treat as Hazardous Chemical Waste

In the absence of specific manufacturer's instructions, this compound and any materials contaminated with it should be treated as hazardous chemical waste. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Segregation of Waste:

    • Solid Waste: Collect all solid materials contaminated with this compound, such as pipette tips, gloves, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic"). The date of accumulation should also be clearly visible.

  • Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and has secondary containment to prevent spills.

  • Institutional Pickup Request: Once the waste container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online request through the EHS department.

Quantitative Data Summary

As no specific quantitative data for this compound's disposal parameters were found, the following table provides a general guideline for handling chemical waste.

Waste TypeContainer TypeKey Handling Instructions
Solid Contaminated Lined, leak-proof containerEnsure container is sealed when not in use. Do not overfill.
Liquid Solutions Sealed, chemical-resistant bottleUse a funnel for transfers to avoid spills. Do not mix with incompatible waste streams. Keep container tightly closed.
Contaminated Sharps Puncture-resistant sharps containerNever recap needles. Do not force sharps into the container. Seal the container when it is 3/4 full.

Experimental Workflow for Waste Segregation

The following diagram illustrates the decision-making process for segregating this compound waste in the laboratory.

A This compound Waste Generated B Is it a sharp? A->B C Is it liquid? B->C No E Sharps Container B->E Yes D Solid Waste C->D No F Liquid Waste Container C->F Yes G Hazardous Solid Waste Container D->G

This compound Waste Segregation Workflow

Disclaimer: The information provided in this guide is based on general laboratory safety principles. It is imperative to consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) if one becomes available. Always prioritize safety and environmental compliance in all laboratory procedures.

References

Essential Safety and Logistical Information for Handling MBX3135

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical guidance on the safe handling, personal protective equipment (PPE), and disposal of MBX3135, an efflux pump inhibitor investigated for its potential to enhance the efficacy of antibiotics. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.

Summary of Key Safety Information

This compound is a bioactive small molecule intended for research use only.[1] While a specific Safety Data Sheet (SDS) is not publicly available, the known cytotoxic properties and general handling principles for research chemicals necessitate stringent safety precautions. The primary routes of potential exposure are inhalation, ingestion, and skin/eye contact.

Quantitative Cytotoxicity Data

The following table summarizes the reported in vitro cytotoxicity of this compound against a human cell line. This data underscores the importance of minimizing direct exposure.

Cell LineParameterValueReference
HeLaCC5062.4 µM[1]

CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that causes the death of 50% of a cell population.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: N95 or higher-rated respirator to prevent inhalation of fine particles. - Ventilation: Certified chemical fume hood. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Fully buttoned lab coat.
Solution Preparation and Handling - Ventilation: Certified chemical fume hood. - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: Fully buttoned lab coat.
Cell Culture and In Vitro Assays - Ventilation: Biosafety cabinet (Class II). - Gloves: Nitrile gloves. - Eye Protection: Safety glasses. - Lab Coat: Fully buttoned lab coat.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol details the step-by-step procedure for safely preparing a stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Pre-Weighing Preparations:

    • Don all required PPE for handling solid this compound as specified in the table above.

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Decontaminate the work surface within the fume hood.

  • Weighing this compound:

    • Place a new, clean microcentrifuge tube on the analytical balance and tare.

    • Carefully weigh the desired amount of this compound directly into the tube. Avoid creating dust.

    • Record the exact weight.

  • Solubilization:

    • Inside the fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder to achieve a final concentration of 10 mM.

    • Cap the tube securely.

  • Mixing:

    • Vortex the solution until the this compound is completely dissolved. Gentle heating may be applied if necessary, but the stability of this compound under these conditions should be considered.

  • Labeling and Storage:

    • Clearly label the tube with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.

    • Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a designated and clearly marked storage box.

Operational and Disposal Plans

A systematic workflow for the handling and disposal of this compound is critical to minimize risk and environmental impact.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Assess Hazards & Review SDS (if available) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Solid this compound C->D E Prepare Stock Solution D->E F Perform Experiment E->F G Segregate Waste F->G H Solid Waste (Contaminated tips, tubes) G->H I Liquid Waste (Unused solutions) G->I J Dispose in Labeled Hazardous Waste Container H->J I->J

Caption: Workflow for Safe Handling and Disposal of this compound.

Disposal Plan Details:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and contaminated gloves, must be disposed of in a designated solid hazardous waste container.

  • Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental media, must be collected in a labeled hazardous liquid waste container. Do not pour down the drain.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) after use.

  • Waste Pickup: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled and sealed.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.